3-Bromo-6-chloro-2-fluorobenzyl bromide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-bromo-3-(bromomethyl)-4-chloro-2-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2ClF/c8-3-4-6(10)2-1-5(9)7(4)11/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXGGPRJWFMRICP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)CBr)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2ClF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301240296 | |
| Record name | 1-Bromo-3-(bromomethyl)-4-chloro-2-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301240296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886615-32-3 | |
| Record name | 1-Bromo-3-(bromomethyl)-4-chloro-2-fluorobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886615-32-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo-3-(bromomethyl)-4-chloro-2-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301240296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 3-Bromo-6-chloro-2-fluorobenzyl bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-6-chloro-2-fluorobenzyl bromide is a highly functionalized aromatic organic compound that has garnered significant interest in medicinal chemistry and drug development. Its unique polysubstituted structure, featuring a reactive benzylic bromide and a strategically halogenated phenyl ring, makes it a valuable building block for complex molecular architectures. This guide provides an in-depth analysis of its chemical properties, synthesis, reactivity, and applications, with a particular focus on its role as a key intermediate in the synthesis of antiviral therapeutics.
The strategic placement of bromo, chloro, and fluoro substituents on the benzene ring provides a powerful tool for modulating the electronic properties and steric profile of the molecule. This, in turn, influences its reactivity and the properties of the final active pharmaceutical ingredient (API). The benzylic bromide moiety serves as a potent electrophile, enabling the facile introduction of the 3-bromo-6-chloro-2-fluorobenzyl group into a target molecule.
Compound Identification and Properties
| Property | Value | Source(s) |
| CAS Number | 886615-32-3 | [1][2] |
| IUPAC Name | 1-bromo-3-(bromomethyl)-4-chloro-2-fluorobenzene | [1] |
| Synonyms | 3-Bromo-6-chloro-2-fluorobenzylbromide; Benzene, 1-bromo-3-(bromomethyl)-4-chloro-2-fluoro- | [1] |
| Molecular Formula | C₇H₄Br₂ClF | [1][2] |
| Molecular Weight | 302.37 g/mol | [1] |
| Appearance | White to off-white solid | |
| Storage | Inert atmosphere, 2-8°C | [2] |
Synthesis and Mechanistic Considerations
The synthesis of this compound is not extensively detailed in publicly available literature, as it is primarily produced as a specialized intermediate. However, a logical and commonly employed synthetic strategy for such compounds involves the radical bromination of the corresponding substituted toluene.
The likely precursor, 3-bromo-6-chloro-2-fluorotoluene, would be subjected to a free-radical chain reaction. This is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, in the presence of a brominating agent like N-bromosuccinimide (NBS). The reaction proceeds selectively at the benzylic position due to the resonance stabilization of the resulting benzylic radical intermediate by the adjacent aromatic ring.
Caption: Proposed free-radical synthesis of the target compound.
Reactivity and Application in Drug Discovery
The utility of this compound in drug synthesis is primarily due to the high reactivity of the benzylic bromide. This functional group is an excellent leaving group, making the benzylic carbon highly susceptible to nucleophilic attack. Such reactions can proceed through either an Sₙ1 or Sₙ2 pathway. The Sₙ1 mechanism is facilitated by the formation of a resonance-stabilized benzylic carbocation, a feature common to benzyl halides[3][4].
The electron-withdrawing nature of the halogen substituents (Br, Cl, F) on the aromatic ring can influence the reaction mechanism. While they may slightly destabilize the carbocation intermediate through inductive effects, their presence is crucial for the overall pharmacological profile of the final drug molecule.
Case Study: Synthesis of Elvitegravir
A prominent example of the application of this compound is in the synthesis of Elvitegravir, a potent HIV-1 integrase inhibitor[5][6]. The synthesis involves a key carbon-carbon bond formation step, typically a Negishi coupling reaction[7][8][9].
Caption: Key steps in the synthesis of Elvitegravir.
Experimental Protocol: Negishi Coupling for Elvitegravir Synthesis (Illustrative)
The following protocol is a generalized representation based on procedures described in the patent literature[7][9]. Note: This is for informational purposes only and should be adapted and optimized under strict laboratory safety protocols.
-
Preparation of the Organozinc Reagent:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add activated zinc metal.
-
To the zinc, add a solution of this compound in a suitable anhydrous solvent (e.g., tetrahydrofuran, THF).
-
The reaction may require gentle heating to initiate the formation of the organozinc bromide. The progress can be monitored by the consumption of the zinc.
-
-
Negishi Coupling Reaction:
-
In a separate reaction vessel, dissolve the quinolone precursor and a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) in anhydrous THF.
-
To this mixture, slowly add the freshly prepared organozinc reagent via cannula.
-
The reaction mixture is typically stirred at room temperature or slightly elevated temperatures until the reaction is complete (monitored by TLC or LC-MS).
-
-
Work-up and Purification:
-
Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography to yield the coupled product, which is a late-stage intermediate or Elvitegravir itself, depending on the specific quinolone precursor used.
-
Analytical Characterization
To ensure the identity and purity of this compound, a combination of analytical techniques is employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR will show characteristic signals for the aromatic protons and, most importantly, a singlet for the benzylic methylene (-CH₂Br) protons, typically in the range of 4.5-5.0 ppm.
-
¹³C NMR will provide signals for each unique carbon atom in the molecule.
-
¹⁹F NMR will show a singlet corresponding to the single fluorine atom on the aromatic ring.
-
-
Mass Spectrometry (MS):
-
MS analysis will confirm the molecular weight of the compound. The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing two bromine atoms and one chlorine atom.
-
-
High-Performance Liquid Chromatography (HPLC):
-
HPLC is used to determine the purity of the compound by separating it from any starting materials or byproducts.
-
Safety and Handling
This compound is a hazardous chemical and must be handled with extreme care in a well-ventilated fume hood. It is classified as a corrosive substance that can cause severe skin burns and eye damage[1][2]. As a benzylic bromide, it is a potent alkylating agent, a class of compounds often associated with mutagenic and carcinogenic properties[10][11].
Personal Protective Equipment (PPE):
-
Gloves: Double gloving with chemically resistant gloves (e.g., nitrile) is recommended. Gloves should be changed frequently.
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.
-
Lab Coat: A flame-retardant lab coat should be worn.
Handling Procedures:
-
All manipulations of the solid or its solutions should be carried out in a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
-
Spill kits appropriate for hazardous chemicals should be readily available[10].
Disposal:
-
All waste materials contaminated with this compound must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.
References
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An In-depth Technical Guide to 3-Bromo-6-chloro-2-fluorobenzyl bromide: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Halogenated Scaffolds in Medicinal Chemistry
In the landscape of contemporary drug discovery, the strategic incorporation of halogens into molecular frameworks is a cornerstone of rational drug design. Halogenation provides a powerful tool to modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity for biological targets. Among the vast array of halogenated building blocks, poly-substituted benzyl bromides stand out as exceptionally versatile reagents, enabling the construction of complex molecular architectures. This guide provides a comprehensive technical overview of 3-Bromo-6-chloro-2-fluorobenzyl bromide, a key intermediate whose unique substitution pattern offers a gateway to novel chemical entities with significant therapeutic potential. As a senior application scientist, this document aims to synthesize theoretical knowledge with practical, field-proven insights to empower researchers in leveraging this potent synthetic tool.
Molecular Structure and Physicochemical Properties
This compound, with the CAS number 886615-32-3, possesses a unique arrangement of electron-withdrawing groups on the phenyl ring. This substitution pattern significantly influences its reactivity and potential applications. The presence of bromine, chlorine, and fluorine atoms modulates the electrophilicity of the benzylic carbon, making it a highly reactive yet selective alkylating agent.
| Property | Value | Source |
| IUPAC Name | 1-bromo-3-(bromomethyl)-4-chloro-2-fluorobenzene | [1] |
| CAS Number | 886615-32-3 | [1][2] |
| Molecular Formula | C₇H₄Br₂ClF | [1][2] |
| Molecular Weight | 302.37 g/mol | [1][2] |
| Appearance | Solid (predicted) | |
| SMILES | FC1=C(Br)C=CC(Cl)=C1CBr | [1] |
| InChI Key | NXGGPRJWFMRICP-UHFFFAOYSA-N | [1] |
Synthesis of this compound: A Two-Step Approach
The synthesis of this compound is most efficiently achieved through a two-step process starting from its corresponding benzaldehyde. This method ensures high purity and yield, critical for its use in pharmaceutical applications.
Part 1: Reduction of 3-Bromo-6-chloro-2-fluorobenzaldehyde
The initial step involves the reduction of the aldehyde functionality to a primary alcohol. Sodium borohydride (NaBH₄) in a protic solvent like methanol or ethanol is the reagent of choice for this transformation due to its mildness and high chemoselectivity for aldehydes over other potentially reducible functional groups.[3][4]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-Bromo-6-chloro-2-fluorobenzaldehyde (1.0 eq.) in methanol. Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add sodium borohydride (1.5 eq.) portion-wise to the stirred solution, maintaining the temperature at 0 °C. The slow addition is crucial to control the exothermic reaction and prevent side reactions.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is completely consumed.
-
Work-up: Quench the reaction by the slow addition of deionized water. Remove the methanol under reduced pressure.
-
Extraction: Extract the aqueous residue with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure to yield crude (3-Bromo-6-chloro-2-fluorophenyl)methanol. This product is often of sufficient purity for the next step, but can be further purified by column chromatography on silica gel if necessary.
Part 2: Bromination of (3-Bromo-6-chloro-2-fluorophenyl)methanol
The conversion of the benzyl alcohol to the target benzyl bromide is a critical step. Two common and effective methods are the use of phosphorus tribromide (PBr₃) or a combination of N-bromosuccinimide (NBS) and triphenylphosphine (PPh₃).[5] The NBS/PPh₃ method is often preferred for its milder reaction conditions.[6]
Experimental Protocol (using NBS/PPh₃):
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (3-Bromo-6-chloro-2-fluorophenyl)methanol (1.0 eq.) and triphenylphosphine (1.5 eq.) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C.
-
Reagent Addition: Add N-bromosuccinimide (1.5 eq.) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates complete consumption of the starting alcohol.
-
Work-up: Quench the reaction by adding water.
-
Extraction: Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter and concentrate the organic phase under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.
Analytical Characterization
Thorough analytical characterization is paramount to confirm the identity and purity of the synthesized this compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the benzylic methylene protons. The benzylic protons (CH₂Br) are expected to appear as a singlet in the range of 4.4-4.7 ppm.[7][8] The aromatic protons will appear as multiplets in the aromatic region (typically 7.0-7.8 ppm), with their specific chemical shifts and coupling patterns dictated by the substitution on the phenyl ring.
-
¹³C NMR: The carbon NMR spectrum will provide information on all the carbon atoms in the molecule. The benzylic carbon (CH₂Br) is expected to have a chemical shift in the range of 30-35 ppm.[9][10] The aromatic carbons will resonate in the region of 110-140 ppm, with the carbon attached to the fluorine exhibiting a large one-bond C-F coupling constant.
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) will typically show the molecular ion peak (M⁺). Due to the presence of two bromine atoms and one chlorine atom, a characteristic isotopic pattern will be observed for the molecular ion and bromine/chlorine-containing fragments. A prominent fragmentation pathway for benzyl bromides is the loss of the bromine radical to form a stable benzyl cation (m/z = 222/224/226 for the [M-Br]⁺ fragment of the target molecule).[11][12][13] The base peak is often the tropylium ion (C₇H₇⁺) at m/z = 91, formed through rearrangement of the benzyl cation.[12]
Applications in Drug Discovery and Development
Halogenated benzyl halides are pivotal intermediates in the synthesis of a wide range of pharmaceuticals. Their utility stems from their ability to readily undergo nucleophilic substitution reactions, allowing for the introduction of the substituted benzyl moiety into a target molecule. This is particularly valuable in the construction of complex heterocyclic systems and in cross-coupling reactions.
While direct applications of this compound are proprietary to ongoing research, the closely related 3-chloro-2-fluorobenzyl bromide is a known intermediate in the synthesis of Elvitegravir, an integrase inhibitor used for the treatment of HIV infection. This underscores the potential of such polyhalogenated benzyl bromides in the development of novel antiviral agents.[14][15] The introduction of multiple halogens can enhance a compound's biological activity by increasing its lipophilicity, which can improve cell membrane penetration and bioavailability.[14]
Safety and Handling
This compound is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.[2]
-
Hazard Statements: Based on similar compounds, it is expected to be harmful if swallowed, cause severe skin burns and eye damage, and may cause respiratory irritation.[2]
-
Precautionary Statements:
-
Wear protective gloves, protective clothing, eye protection, and face protection.
-
Avoid breathing dust/fume/gas/mist/vapors/spray.
-
Use only outdoors or in a well-ventilated area.
-
Wash skin thoroughly after handling.
-
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances. Keep the container tightly closed.
Conclusion
This compound represents a highly valuable and reactive building block for medicinal chemistry and drug discovery. Its unique polyhalogenated structure provides a versatile platform for the synthesis of novel and complex molecules. The synthetic protocols outlined in this guide, coupled with a thorough understanding of its reactivity and analytical characterization, will empower researchers to effectively utilize this compound in the development of next-generation therapeutics. As with all reactive reagents, strict adherence to safety protocols is essential to ensure safe and successful experimentation.
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MDPI. (2020). Alkylation of Benzene with Benzyl Chloride: Comparative Study Between Commercial MOFs and Metal Chloride Catalysts. [Link]
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3-Bromo-6-chloro-2-fluorobenzyl bromide synthesis route
An In-depth Technical Guide to the Synthesis of 3-Bromo-6-chloro-2-fluorobenzyl bromide
Executive Summary
This compound is a highly functionalized aromatic compound of significant interest as a versatile building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical sectors.[1] Its utility stems from the orthogonal reactivity of its substituents: the benzyl bromide moiety for nucleophilic substitution and the variously substituted aromatic ring for cross-coupling reactions or further functionalization. This guide provides a detailed exploration of a robust and logical synthetic route to this key intermediate, beginning from commercially available precursors. We will delve into the mechanistic underpinnings of each transformation, provide detailed experimental protocols, and discuss the critical parameters that govern reaction outcomes, ensuring a comprehensive resource for researchers and process chemists.
Retrosynthetic Analysis and Strategic Blueprint
A logical retrosynthetic analysis of the target molecule, this compound, identifies the benzylic C-Br bond as the most convenient final-step disconnection. This bond can be readily formed via a free-radical bromination of the corresponding toluene derivative, 3-Bromo-6-chloro-2-fluorotoluene. This intermediate, in turn, can be disconnected at the aromatic C-Br bond, suggesting an electrophilic aromatic substitution on a less complex precursor. This leads to a strategic and convergent synthesis starting from 2-chloro-6-fluorotoluene.
The primary challenges in this synthesis are twofold:
-
Regiocontrol: Achieving selective bromination at the C-3 position of the 2-chloro-6-fluorotoluene ring, which has multiple activated sites.
-
Selective Bromination: Ensuring bromination occurs exclusively at the benzylic position without competing for ring substitution or over-bromination to the benzal bromide.
Caption: Retrosynthetic pathway for this compound.
Part I: Synthesis of the Key Intermediate: 3-Bromo-6-chloro-2-fluorotoluene
The cornerstone of this synthesis is the controlled construction of the tri-halogenated toluene core. This section details the strategic choices and experimental execution for its preparation.
Starting Material: 2-Chloro-6-fluorotoluene
The selection of 2-chloro-6-fluorotoluene (CAS 443-83-4) as the starting material is a strategic decision rooted in commercial availability and its inherent substituent pattern.[2][3] This precursor already contains the required 1,2,6-substitution on the aromatic ring (methyl, chloro, fluoro), simplifying the synthesis to a single, albeit challenging, aromatic bromination step. It is a colorless to light yellow liquid, and its use as a synthetic intermediate is well-documented.[2][3]
The Causality of Electrophilic Aromatic Bromination
The introduction of a bromine atom onto the 2-chloro-6-fluorotoluene ring is an example of electrophilic aromatic substitution (EAS).[4] The regiochemical outcome of this reaction is dictated by the cumulative directing effects of the three substituents already present on the ring:
-
Methyl (-CH₃): A weakly activating group that directs incoming electrophiles to the ortho (C6, C2 - both blocked) and para (C4) positions.
-
Fluorine (-F): A deactivating group (due to induction) but an ortho, para-director (due to resonance). It directs towards C3, C5, and C4.
-
Chlorine (-Cl): Similar to fluorine, chlorine is a deactivating ortho, para-director, also directing towards C3, C5, and C4.
Collectively, all three groups direct the incoming electrophile (Br⁺) towards the C3, C4, and C5 positions. The desired product requires substitution at C3. Achieving high selectivity for the C3 position over the C5 position is the critical challenge. This selectivity can often be influenced by the choice of brominating agent and catalyst. Using a catalyst system such as iron or iodine in a suitable solvent like glacial acetic acid can enhance the yield of the desired isomer in similar systems.[5]
Detailed Experimental Protocol: Bromination of 2-Chloro-6-fluorotoluene
This protocol is a representative procedure adapted from established methods for the bromination of substituted toluenes.[5]
Workflow for Electrophilic Bromination
Caption: Step-by-step workflow for the synthesis of 3-Bromo-6-chloro-2-fluorotoluene.
Methodology:
-
To a stirred solution of 2-chloro-6-fluorotoluene (1.0 eq) in glacial acetic acid, add iron powder (0.05 eq) and a catalytic amount of iodine (0.02 eq).
-
Cool the reaction mixture to 15-20°C in an ice-water bath.
-
Add liquid bromine (1.05 eq) dropwise over 1-2 hours, ensuring the internal temperature does not exceed 25°C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into an aqueous solution of sodium thiosulfate to quench excess bromine.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product is then purified by vacuum distillation or column chromatography to yield pure 3-Bromo-6-chloro-2-fluorotoluene.
Data & Characterization
The successful synthesis of the intermediate should be confirmed by standard analytical techniques.
| Parameter | Expected Value |
| IUPAC Name | 1-Bromo-4-chloro-2-fluoro-3-methylbenzene[6] |
| CAS Number | 943830-58-8[6] |
| Molecular Formula | C₇H₅BrClF[6] |
| Molecular Weight | 223.47 g/mol [6] |
| Appearance | Colorless to pale yellow liquid/solid |
| Purity (Post-Purification) | >97%[6] |
| Estimated Yield | 65-80% |
Part II: Benzylic Bromination to Yield this compound
The final transformation converts the methyl group of the key intermediate into the target benzyl bromide functionality, a powerful synthetic handle.
Mechanistic Insight: The Wohl-Ziegler Reaction
The selective bromination of an allylic or benzylic C-H bond is most effectively achieved using N-Bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN, benzoyl peroxide) or UV light.[7] This reaction, known as the Wohl-Ziegler reaction, proceeds via a free-radical chain mechanism.[8]
-
Initiation: The initiator (e.g., AIBN) thermally decomposes to form radicals, which then abstract a bromine atom from NBS to generate a bromine radical (Br•). A low concentration of HBr, formed as a byproduct, reacts with NBS to produce a low, steady concentration of molecular bromine (Br₂), which is key to the reaction's selectivity.[8]
-
Propagation: A bromine radical abstracts a hydrogen atom from the benzylic position of the toluene derivative, forming a resonance-stabilized benzyl radical and HBr. This benzyl radical then reacts with a molecule of Br₂ to form the desired benzyl bromide product and a new bromine radical, which continues the chain.
-
Termination: Radicals combine to terminate the chain reaction.
The use of NBS is critical as it maintains a very low concentration of Br₂ and HBr, which suppresses competitive electrophilic addition of bromine to the aromatic ring.[8] The electron-withdrawing nature of the halogen substituents on the ring can deactivate it towards benzylic radical formation, sometimes necessitating slightly more forcing conditions (e.g., higher temperature or longer reaction times) compared to activated toluenes.[9]
Detailed Experimental Protocol: Benzylic Bromination
This protocol outlines a standard procedure for a Wohl-Ziegler bromination.
Workflow for Benzylic Bromination
Caption: Step-by-step workflow for the Wohl-Ziegler bromination.
Methodology:
-
A mixture of 3-Bromo-6-chloro-2-fluorotoluene (1.0 eq), N-Bromosuccinimide (NBS, 1.1 eq), and a catalytic amount of azobisisobutyronitrile (AIBN, 0.02 eq) in a suitable solvent (traditionally carbon tetrachloride, though safer alternatives like acetonitrile or dichloromethane are preferred) is prepared in a flask equipped with a reflux condenser.
-
The mixture is heated to reflux and stirred vigorously. The reaction can be initiated with a heat lamp if necessary.
-
The reaction is monitored by GC or TLC. The completion is often indicated by the consumption of the starting material and the succinimide byproduct (less dense than CCl₄) floating to the surface.
-
After completion (typically 2-4 hours), the reaction mixture is cooled to room temperature.
-
The solid succinimide is removed by filtration.
-
The filtrate is washed with water and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
The resulting crude product, this compound, is typically a solid and can be purified by recrystallization from a solvent such as hexanes.
Data & Characterization
The final product's identity and purity must be rigorously confirmed.
| Parameter | Expected Value |
| Synonym | 1-Bromo-3-(bromomethyl)-4-chloro-2-fluorobenzene |
| CAS Number | 886615-32-3 |
| Molecular Formula | C₇H₄Br₂ClF[10] |
| Molecular Weight | 302.36 g/mol [10] |
| Appearance | Off-white to yellow solid |
| Purity (Post-Purification) | >97% |
| Estimated Yield | 70-85% |
Alternative Synthetic Approaches
While the outlined route is robust, alternative strategies exist, each with distinct advantages and disadvantages.
-
Sandmeyer Reaction: An alternative synthesis of the key intermediate, 3-Bromo-6-chloro-2-fluorotoluene, could proceed from 3-amino-6-chloro-2-fluorotoluene. The amino group would be converted to a diazonium salt and subsequently displaced by a bromide using a copper(I) bromide catalyst.[11][12] While often high-yielding and offering excellent regiocontrol, this approach adds steps, as the synthesis of the requisite aniline precursor itself involves a multi-step sequence (e.g., nitration followed by reduction).[13]
-
Functional Group Interconversion: The target molecule could theoretically be synthesized from 3-Bromo-6-chloro-2-fluorobenzyl alcohol. The alcohol could be converted to the bromide using reagents like phosphorus tribromide (PBr₃) or hydrobromic acid (HBr).[14][15] The alcohol itself would be prepared via reduction of the corresponding aldehyde. This route is less atom-economical and longer than direct benzylic bromination of the toluene precursor.
Safety Considerations
The described synthesis involves hazardous materials and requires strict adherence to safety protocols.
-
Bromine (Br₂): Highly corrosive, toxic, and volatile. Must be handled in a well-ventilated fume hood with appropriate PPE, including gloves, safety glasses, and a lab coat.
-
N-Bromosuccinimide (NBS): An irritant and lachrymator. Avoid inhalation of dust.
-
Halogenated Solvents (CCl₄, CH₂Cl₂): Are toxic and/or carcinogenic. Use in a fume hood is mandatory. Carbon tetrachloride, in particular, is an ozone-depleting substance, and its use is highly restricted.
-
AIBN: Thermally unstable and can decompose exothermically. Store at recommended temperatures and avoid heating without a solvent.
-
Byproducts: The reactions generate corrosive HBr gas. Appropriate trapping (e.g., with a sodium hydroxide scrubber) is necessary.
Conclusion
The synthesis of this compound is efficiently achieved through a two-step sequence commencing with 2-chloro-6-fluorotoluene. The process hinges on a regioselective electrophilic bromination to form the 3-Bromo-6-chloro-2-fluorotoluene intermediate, followed by a selective free-radical benzylic bromination using N-Bromosuccinimide. Careful control over reaction conditions in both steps is paramount to maximizing yield and purity while minimizing side-product formation. This guide provides the strategic rationale and practical framework necessary for the successful laboratory-scale preparation of this valuable synthetic intermediate.
References
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Smolecule. (2023). Buy 3-Bromo-2-chloro-6-fluorotoluene | 203302-92-5.
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BenchChem. (n.d.). A Comparative Guide to the Synthesis of 5-Bromo-3-chloro-2-fluorotoluene for Advanced Research Applications.
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Wikipedia. (2023). 2-Chloro-6-fluorotoluene.
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Rauf, A., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society.
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Belcher, R., et al. (1926). Preparation, Hydrolysis and Reduction of the Fluoro-, Chloro-, and Bromo-benxyl Bromides. Journal of the Chemical Society.
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Van der Schee, A. C. (2006). Process for the production of substituted bromobenzenes. Google Patents (US8088960B2).
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University of Glasgow. (n.d.). Selectivity of Aryl and Benzylic Bromination.
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AChemBlock. (n.d.). 3-Bromo-6-chloro-2-fluorotoluene 97% | CAS: 943830-58-8.
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Manchester Organics. (n.d.). 3-Bromo-6-chloro-2-fluoro-benzaldehyde.
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Clark, J. H., et al. (1993). Process for the bromination of deactivated toluenes in the benzylic position. Google Patents (EP0546697A1).
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Santa Cruz Biotechnology. (n.d.). 3-Bromo-6-chloro-2-fluorotoluene.
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PubChemLite. (n.d.). 3-bromo-6-chloro-2-fluorobenzaldehyde (C7H3BrClFO).
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Sigma-Aldrich. (n.d.). This compound | 886615-32-3.
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Scientific Update. (2022). Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon.
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ResearchGate. (n.d.). Conversion of alcohols into alkyl bromides.
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Thiel, M., et al. (1981). Process for the preparation of 3-bromo-4-fluorotoluene. Google Patents (CA1144947A).
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Organic Chemistry. (2020). Alcohols to Alkyl Bromides, Part 1. YouTube.
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An In-depth Technical Guide to the Physical Properties of 3-Bromo-6-chloro-2-fluorobenzyl bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-6-chloro-2-fluorobenzyl bromide is a halogenated aromatic compound of significant interest in medicinal chemistry and drug development. Its polysubstituted phenyl ring and reactive benzyl bromide moiety make it a versatile building block for the synthesis of complex organic molecules with potential therapeutic applications. A thorough understanding of its physical properties is paramount for its effective handling, reaction optimization, and for predicting the behavior of its derivatives in various chemical and biological systems. This guide provides a comprehensive overview of the known and estimated physical properties of this compound, alongside detailed experimental protocols for their determination, ensuring scientific integrity and practical utility for researchers in the field.
Core Physical and Chemical Properties
Precise experimental data for this compound is not extensively reported in publicly available literature. The following table summarizes its fundamental chemical identifiers and a combination of available and estimated physical properties. The estimated values are derived from data available for structurally similar compounds and should be used as a guideline pending experimental verification.
| Property | Value | Source(s) |
| Chemical Name | This compound | N/A |
| Synonyms | 1-bromo-3-(bromomethyl)-4-chloro-2-fluorobenzene | [1][2] |
| CAS Number | 886615-32-3 | [1][2] |
| Molecular Formula | C₇H₄Br₂ClF | [1][2] |
| Molecular Weight | 302.37 g/mol | [2] |
| Appearance | Colorless to white to yellow liquid, semi-solid, or solid | |
| Melting Point | Data not available (Estimated to be a low-melting solid or liquid at room temperature based on related compounds) | N/A |
| Boiling Point | Data not available (Likely to be high and prone to decomposition under atmospheric pressure) | N/A |
| Density | Data not available (Estimated to be > 1.5 g/cm³) | N/A |
| Solubility | Data not available (Expected to be soluble in common organic solvents like chloroform, DMSO, and methanol) | [2] |
Experimental Protocols for Physical Property Determination
The following section details standardized laboratory procedures for determining key physical properties of compounds like this compound. The causality behind experimental choices is explained to provide a deeper understanding of the methodologies.
Melting Point Determination
The melting point is a critical indicator of a compound's purity. For a crystalline solid, a sharp melting point range (typically < 1°C) is indicative of high purity.
Methodology: Capillary Melting Point Determination
This method is widely used due to its simplicity and requirement for only a small amount of sample.
Step-by-Step Protocol:
-
Sample Preparation: Ensure the sample is completely dry and finely powdered to allow for uniform heating.[3]
-
Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and gently tap it on a hard surface to pack the sample into the sealed end. The packed sample height should be 2-3 mm.[4]
-
Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.
-
Heating and Observation:
-
If the approximate melting point is unknown, a rapid heating rate (10-20°C/minute) can be used to get a preliminary range.
-
For an accurate measurement, start heating at a medium rate until the temperature is about 20°C below the expected melting point. Then, slow the heating rate to approximately 1-2°C per minute.[4][5]
-
-
Data Recording: Record the temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point of the substance.
Diagram of Melting Point Determination Workflow:
Caption: Workflow for determining the melting point of a solid organic compound.
Spectroscopic Characterization
Spectroscopic methods are essential for confirming the chemical structure and identifying functional groups within the molecule.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.
General Protocol for ¹H NMR of Substituted Benzyl Bromides:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
Data Acquisition: Place the NMR tube in the spectrometer and acquire the ¹H NMR spectrum. Typical acquisition parameters for a routine spectrum on a 400-600 MHz instrument are sufficient.
-
Data Analysis:
-
Chemical Shift (δ): The position of the signals indicates the electronic environment of the protons. The aromatic protons will appear in the range of ~7-8 ppm, while the benzylic protons (CH₂Br) will be a singlet at a higher field, typically around 4.5-5.0 ppm.
-
Integration: The area under each signal is proportional to the number of protons it represents.
-
Splitting Patterns (Multiplicity): The splitting of signals provides information about neighboring protons.
-
B. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
General Protocol for FTIR of Halogenated Aromatic Compounds:
-
Sample Preparation: The sample can be analyzed as a thin film between two salt plates (for liquids or low-melting solids) or as a KBr pellet (for solids).
-
Data Acquisition: Place the sample in the FTIR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis:
-
Aromatic C-H Stretch: Look for sharp peaks just above 3000 cm⁻¹.
-
Aromatic C=C Stretch: Bands in the 1600-1450 cm⁻¹ region are characteristic of the benzene ring.[6]
-
C-Br Stretch: A strong absorption band is expected in the fingerprint region, typically between 600-500 cm⁻¹.
-
C-Cl and C-F Stretches: These will also appear in the fingerprint region, generally between 800-600 cm⁻¹ for C-Cl and 1400-1000 cm⁻¹ for C-F. The presence of multiple halogens can lead to complex spectra in this region.[7]
-
Diagram of Spectroscopic Analysis Workflow:
Caption: A generalized workflow for the spectroscopic characterization of an organic compound.
Safety and Handling
This compound is a reactive and potentially hazardous chemical. It is classified as causing severe skin burns and eye damage.[1][2] It is also harmful if swallowed or inhaled.[1] As a lachrymator, it can cause irritation to the eyes and respiratory tract. Therefore, it is imperative to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Store in a cool, dry place under an inert atmosphere.[1]
Conclusion
This technical guide has provided a detailed overview of the physical properties of this compound, acknowledging the current limitations in available experimental data. The outlined experimental protocols offer a robust framework for researchers to determine these properties accurately in a laboratory setting. A comprehensive understanding of these characteristics is fundamental for the safe and effective use of this important synthetic building block in the advancement of chemical and pharmaceutical research.
References
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Jiaqi Xin, Jianzhi Xu, Ya-Ke Li, Jianbao Zhao, Brant E. Billinghurst, Hong Gao, Ziqiu Chen, Gao-Lei Hou. FTIR Spectroscopic Study of Thioanisole and Its Two Halogenated Derivatives. Chinese Journal of Chemical Physics. [Link]
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Xin, J., Xu, J., Li, Y. et al. FTIR spectroscopic study of thioanisole and its two halogenated derivatives. Chin. J. Chem. Phys. 33, 593–600 (2020). [Link]
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Chemsrc. 3-Chloro-2-fluorobenzyl bromide | CAS#:85070-47-9. [Link]
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Spectroscopic Data Analysis of 3-Bromo-6-chloro-2-fluorobenzyl bromide: A Technical Guide for Researchers
Introduction
3-Bromo-6-chloro-2-fluorobenzyl bromide, a halogenated aromatic compound, presents a unique substitution pattern that is of significant interest in the fields of medicinal chemistry and materials science. Its utility as a synthetic intermediate hinges on a precise understanding of its chemical structure and reactivity. Spectroscopic analysis provides the foundational data for confirming the identity, purity, and electronic environment of this molecule. This guide offers an in-depth exploration of the expected spectroscopic characteristics of this compound (CAS No. 886615-32-3), providing researchers and drug development professionals with the critical insights needed for its effective application.[1]
The strategic placement of bromo, chloro, and fluoro substituents on the benzene ring, in conjunction with the reactive benzyl bromide moiety, creates a complex electronic landscape. This guide will deconstruct the anticipated ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy data, explaining the causal relationships between the molecular structure and the resulting spectral features.
Molecular Structure and Key Features
The molecular formula of this compound is C₇H₄Br₂ClF, and its molecular weight is 302.37 g/mol .[1][2] The core of the molecule is a benzene ring substituted with three different halogen atoms and a bromomethyl group. The substitution pattern is crucial for interpreting the spectroscopic data, particularly the NMR spectra, where the positions of the aromatic protons and carbons are highly influenced by the electronic effects of the adjacent substituents.
Caption: Molecular structure of this compound.
¹H NMR Spectroscopy: Probing the Proton Environment
The ¹H NMR spectrum is anticipated to be relatively simple, showing signals for the two aromatic protons and the methylene protons of the benzyl bromide group. The chemical shifts and coupling patterns of these protons provide a wealth of information about the electronic environment within the molecule.
Expected ¹H NMR Data:
| Protons | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |
| Ar-H | 7.0 - 8.0 | Doublet of Doublets (dd) or Triplet (t) | 2-3 Hz (H-F), 8-9 Hz (H-H) |
| Ar-H | 7.0 - 8.0 | Doublet of Doublets (dd) or Triplet (t) | 2-3 Hz (H-F), 8-9 Hz (H-H) |
| -CH₂Br | 4.5 - 5.0 | Singlet (s) | N/A |
Interpretation and Rationale:
-
Aromatic Protons (Ar-H): The two protons on the aromatic ring are expected to appear in the downfield region (7.0-8.0 ppm) due to the deshielding effect of the benzene ring current. The electron-withdrawing nature of the halogen substituents will further shift these signals downfield. The precise chemical shifts will depend on the relative positions of the protons to the halogens. The protons will likely exhibit coupling to each other (ortho or meta coupling) and potentially to the fluorine atom, resulting in complex multiplicities such as doublets of doublets or triplets.
-
Methylene Protons (-CH₂Br): The two protons of the bromomethyl group are expected to appear as a sharp singlet in the range of 4.5-5.0 ppm. This downfield shift is due to the strong deshielding effect of the adjacent bromine atom. The absence of adjacent protons results in a singlet multiplicity.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum will provide a detailed map of the carbon framework of the molecule. Each unique carbon atom will give rise to a distinct signal, and the chemical shifts will be indicative of their local electronic environment.
Expected ¹³C NMR Data:
| Carbon | Expected Chemical Shift (ppm) |
| C-Br (aromatic) | 110 - 125 |
| C-Cl (aromatic) | 125 - 140 |
| C-F (aromatic) | 155 - 170 (doublet due to C-F coupling) |
| C-H (aromatic) | 120 - 135 |
| C-CH₂Br (aromatic) | 135 - 150 |
| -CH₂Br | 30 - 40 |
Interpretation and Rationale:
-
Aromatic Carbons: The chemical shifts of the aromatic carbons are significantly influenced by the attached substituents. The carbon atom bonded to the highly electronegative fluorine atom is expected to be the most downfield-shifted and will appear as a doublet due to one-bond carbon-fluorine coupling. The carbons bonded to bromine and chlorine will also be shifted downfield, but to a lesser extent. The unsubstituted aromatic carbons will appear at relatively upfield positions within the aromatic region.
-
Methylene Carbon (-CH₂Br): The carbon of the bromomethyl group is expected to appear in the upfield region (30-40 ppm), characteristic of sp³-hybridized carbons attached to a halogen.
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful tool for determining the molecular weight and obtaining information about the fragmentation pattern of a molecule, which can aid in structure elucidation.
Expected Mass Spectrometry Data:
| Ion | Expected m/z | Notes |
| [M]⁺ | 300, 302, 304 | Molecular ion peak with characteristic isotopic pattern for two bromine atoms and one chlorine atom. |
| [M-Br]⁺ | 221, 223 | Loss of a bromine atom from the molecular ion. |
| [M-CH₂Br]⁺ | 207, 209, 211 | Loss of the bromomethyl group. |
| [C₇H₄ClF]⁺ | 146, 148 | Benzyl cation fragment with chlorine and fluorine. |
Interpretation and Rationale:
-
Molecular Ion Peak: The mass spectrum is expected to show a prominent molecular ion peak cluster. The presence of two bromine atoms (isotopes ⁷⁹Br and ⁸¹Br) and one chlorine atom (isotopes ³⁵Cl and ³⁷Cl) will result in a characteristic isotopic pattern, which is a powerful diagnostic tool for confirming the elemental composition.
-
Fragmentation Pattern: The molecule is expected to fragment through the loss of the bromine atoms and the bromomethyl group. The benzylic C-Br bond is relatively weak and prone to cleavage, leading to the formation of a stable benzylic carbocation. This carbocation can be further stabilized by the aromatic ring.[3]
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.
Expected IR Data:
| Wavenumber (cm⁻¹) | Vibration |
| 3100 - 3000 | C-H stretch (aromatic) |
| 1600 - 1450 | C=C stretch (aromatic ring) |
| 1300 - 1150 | C-H wag (-CH₂Br)[4] |
| 1250 - 1000 | C-F stretch |
| 850 - 550 | C-Cl stretch[4] |
| 690 - 515 | C-Br stretch[4] |
Interpretation and Rationale:
-
Aromatic C-H and C=C Stretches: The spectrum will show characteristic absorption bands for the aromatic C-H stretching vibrations and the C=C stretching vibrations of the benzene ring.
-
Alkyl Halide Vibrations: The presence of the C-Br and C-Cl bonds will give rise to absorption bands in the fingerprint region of the spectrum.[4] The C-F stretch will appear at a higher wavenumber due to the greater strength of the C-F bond. The wagging vibration of the -CH₂Br group is also a characteristic feature.[4]
Experimental Protocols
The acquisition of high-quality spectroscopic data is paramount for accurate structural elucidation. The following are generalized protocols for the analysis of this compound.
1. NMR Spectroscopy
Caption: Workflow for NMR data acquisition and analysis.
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.5 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans (e.g., 16) to obtain a good signal-to-noise ratio. Use a relaxation delay of at least 2 seconds.
-
¹³C NMR Acquisition: Acquire the spectrum with a larger number of scans (e.g., 1024) due to the lower natural abundance of ¹³C. A longer relaxation delay (e.g., 5 seconds) is recommended.
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and integration of the signals.
2. Mass Spectrometry
Caption: General workflow for mass spectrometry analysis.
-
Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via a suitable inlet system (e.g., direct infusion or gas chromatography).
-
Ionization: Use an appropriate ionization technique. Electron Impact (EI) is a common method for this type of molecule and will provide information on fragmentation patterns.
-
Mass Analysis: Use a mass analyzer (e.g., quadrupole or time-of-flight) to separate the ions based on their mass-to-charge ratio.
-
Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak and major fragment ions. Compare the observed isotopic pattern with the theoretical pattern for the proposed structure.
3. IR Spectroscopy
Caption: Standard procedure for IR spectroscopic analysis.
-
Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate (e.g., NaCl or KBr).
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹. A resolution of 4 cm⁻¹ and an accumulation of 32 scans are typically sufficient.
-
Background Correction: Record a background spectrum and subtract it from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Conclusion
The spectroscopic analysis of this compound provides a detailed picture of its molecular structure. While this guide presents predicted data based on established spectroscopic principles, it provides a robust framework for researchers to interpret experimentally acquired data. The combination of ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy offers a comprehensive and self-validating system for the structural confirmation and purity assessment of this important synthetic intermediate. A thorough understanding of these spectroscopic techniques is essential for any scientist working with novel or complex organic molecules.
References
-
NIST. (2025). 3-Chloro-2-fluorobenzyl bromide. In NIST Chemistry WebBook. Retrieved from [Link]
-
PubChem. (n.d.). 3-bromo-6-chloro-2-fluorobenzoic acid. Retrieved from [Link]
-
Chemsrc. (2025). 3-Chloro-2-fluorobenzyl bromide. Retrieved from [Link]
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PubChem. (n.d.). 3-Bromobenzyl bromide. Retrieved from [Link]
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University of Colorado Boulder. (n.d.). IR: alkyl halides. Retrieved from [Link]
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PubChem. (n.d.). 1-Bromo-2-chloro-3-fluorobenzene. Retrieved from [Link]
-
Pearson+. (n.d.). Benzyl bromide is a primary halide. It undergoes SN1 substitution... Retrieved from [Link]
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reactivity of 3-Bromo-6-chloro-2-fluorobenzyl bromide
An In-depth Technical Guide to the Reactivity of 3-Bromo-6-chloro-2-fluorobenzyl bromide
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the (CAS No. 886615-32-3), a key building block in modern synthetic organic chemistry. The document elucidates the molecule's structural features, analyzes the distinct reactivity of its three key sites—the benzylic bromide, the aromatic bromide, and the aromatic chloride—and provides field-proven protocols for its application in nucleophilic substitutions, Grignard reactions, and palladium-catalyzed cross-coupling reactions. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile reagent in the synthesis of complex molecular architectures.
Introduction and Molecular Profile
This compound is a polysubstituted aromatic compound prized for its utility as a versatile synthetic intermediate, particularly in the fields of drug discovery and material science.[1] Its structure incorporates three different halogen atoms, each exhibiting distinct chemical reactivity, which allows for programmed, sequential modifications. The primary reactive center is the benzylic bromide, a highly labile functional group ideal for introducing a wide array of nucleophiles. The two aromatic halogens, bromine and chlorine, offer secondary reaction sites, primarily for metal-catalyzed cross-coupling reactions, with a predictable reactivity differential that enables chemoselective functionalization.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 886615-32-3[1] |
| Molecular Formula | C₇H₄Br₂ClF[1][2] |
| Molecular Weight | 302.37 g/mol [1][2] |
| IUPAC Name | 1-bromo-3-(bromomethyl)-4-chloro-2-fluorobenzene[1] |
| Synonyms | 3-Bromo-6-chloro-2-fluorobenzylbromide[1] |
Core Reactivity Analysis: A Tale of Three Halogens
The synthetic utility of this compound stems from the hierarchical reactivity of its carbon-halogen bonds. Understanding this hierarchy is crucial for designing selective and high-yield synthetic routes.
-
Primary Reactive Site: The Benzylic Bromide (-CH₂Br) The bromomethyl group is the most reactive position on the molecule. The C-Br bond is readily cleaved due to two primary factors:
-
Excellent Leaving Group: The bromide ion (Br⁻) is a stable, weak base, making it an excellent leaving group in nucleophilic substitution reactions.[3]
-
Benzylic Stabilization: The benzylic carbon can stabilize a positive charge (in an Sₙ1-type mechanism) or a transition state (in an Sₙ2-type mechanism) through resonance with the adjacent aromatic ring. This inherent stability significantly lowers the activation energy for substitution reactions at this site.
-
-
Secondary Reactive Site: The Aromatic Bromide (Aryl-Br) The bromine atom attached directly to the benzene ring is the next most reactive site. While significantly more stable than the benzylic bromide, this C(sp²)-Br bond is highly susceptible to oxidative addition by transition metal catalysts, particularly palladium(0). In the hierarchy of reactivity for palladium-catalyzed cross-coupling, the C-Br bond is more reactive than the C-Cl bond.[4] This is primarily due to its lower bond dissociation energy, which facilitates the often rate-determining oxidative addition step of the catalytic cycle.[4]
-
Tertiary Reactive Site: The Aromatic Chloride (Aryl-Cl) The chlorine atom on the aromatic ring is the most robust of the three C-X (X=Cl, Br) bonds susceptible to substitution or coupling. While modern advancements in catalyst design, especially the development of bulky, electron-rich phosphine ligands, have made aryl chlorides viable substrates, they typically require more forcing conditions (higher temperatures, stronger bases, or more active catalysts) to react compared to their aryl bromide counterparts.[4] This reactivity gap between the C-Br and C-Cl bonds is the cornerstone of chemoselective, sequential cross-coupling strategies.
-
The Inert Fluoro Group (Aryl-F) The C-F bond is the strongest carbon-halogen bond and is generally considered inert under the conditions used for nucleophilic substitution and standard palladium-catalyzed cross-coupling reactions. Its primary role is to modulate the electronic properties of the aromatic ring and to serve as a stable substituent in the final target molecule, often incorporated for its unique metabolic stability and ability to influence molecular conformation and binding affinity.
Key Reaction Classes and Experimental Protocols
Nucleophilic Substitution at the Benzylic Position
This is the most facile transformation for this compound, allowing for the direct attachment of a vast range of nucleophiles. The reaction typically proceeds rapidly under mild conditions.
Caption: General workflow for nucleophilic substitution.
-
Vessel Preparation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Solvent Addition: Dissolve the starting material in anhydrous N,N-Dimethylformamide (DMF) (approx. 0.2 M concentration).
-
Reagent Addition: Add aniline (1.1 eq) to the solution, followed by the dropwise addition of a mild base such as potassium carbonate (K₂CO₃, 2.0 eq) or diisopropylethylamine (DIPEA, 1.5 eq) to act as a proton scavenger.
-
Reaction: Stir the mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Grignard Reagent Formation: A Chemoselectivity Challenge
The formation of a Grignard reagent requires careful consideration of the molecule's multiple halogen sites. Direct reaction with magnesium metal would be unselective. The benzylic bromide would readily react, leading to homocoupling (Wurtz reaction) or other side reactions. Therefore, selective formation of the aryl Grignard reagent at the C-Br position typically requires a halogen-metal exchange method.
Caption: Grignard formation via halogen-metal exchange.
Self-Validation Note: This protocol is based on established principles of halogen-metal exchange. Direct Grignard formation with Mg(0) is not recommended due to the high reactivity of the benzylic bromide.
-
Vessel Preparation: Ensure all glassware is rigorously flame-dried under vacuum and the reaction is conducted under an inert atmosphere (Argon or Nitrogen).
-
Initial Reaction: Dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C (dry ice/acetone bath).
-
Halogen-Metal Exchange: Slowly add a solution of isopropylmagnesium chloride (i-PrMgCl, 1.0 eq) or a similar exchange reagent.[5] The exchange is expected to occur preferentially at the more reactive aryl C-Br bond. Stir at -78 °C for 1-2 hours.
-
Reaction with Electrophile: Add the desired electrophile (e.g., benzophenone, 1.0 eq) dissolved in anhydrous THF dropwise to the newly formed Grignard reagent at -78 °C.
-
Warming and Quench: Allow the reaction to slowly warm to room temperature and stir overnight. Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction and Purification: Extract the aqueous layer with diethyl ether or ethyl acetate. Dry the combined organic layers, concentrate, and purify by column chromatography.
Palladium-Catalyzed Cross-Coupling: Sequential Functionalization
The differential reactivity of the aryl-Br and aryl-Cl bonds allows for a powerful, sequential approach to building molecular complexity. A Suzuki-Miyaura coupling can be performed selectively at the C-Br position, leaving the C-Cl bond available for a subsequent coupling reaction under more demanding conditions.
Caption: Sequential cross-coupling at Aryl-Br then Aryl-Cl.
Prerequisite: The benzylic bromide should first be substituted as described in section 3.1 to prevent interference with the cross-coupling catalyst.
-
Vessel Preparation: To an oven-dried Schlenk flask, add the N-substituted benzyl bromide derivative (1.0 eq), the desired arylboronic acid (1.2 eq), and a base such as powdered potassium carbonate (K₂CO₃, 2.5 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%).
-
Solvent Addition: Add a degassed solvent mixture, such as toluene and water (e.g., 4:1 ratio).
-
Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously until the starting material is consumed (typically 8-16 hours), as monitored by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue via flash column chromatography to yield the selectively coupled product, which still contains the unreacted aryl chloride for further functionalization.
Safety and Handling
This compound is a corrosive and lachrymatory substance that requires careful handling to ensure personnel safety.
-
Hazard Statements: Causes severe skin burns and eye damage.[2][6][7][8] May cause respiratory irritation.
-
Personal Protective Equipment (PPE): Always handle this chemical inside a certified chemical fume hood. Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a flame-retardant lab coat.[6]
-
Handling Precautions: Avoid inhalation of dust or vapors.[8] Prevent contact with skin and eyes.[7] Ensure eyewash stations and safety showers are readily accessible.[6]
-
Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[7] It is recommended to store under an inert atmosphere (e.g., Argon) to prevent degradation from moisture.[2] Keep away from oxidizing agents and sources of ignition.
Conclusion
This compound is a strategically designed synthetic building block whose value lies in the predictable and hierarchical reactivity of its carbon-halogen bonds. The highly labile benzylic bromide serves as a primary site for nucleophilic substitution, while the aromatic bromide and chloride offer opportunities for sequential, chemoselective cross-coupling reactions. This multi-tiered reactivity allows for the efficient and controlled construction of complex, highly functionalized molecules. By understanding and applying the principles and protocols outlined in this guide, researchers can effectively harness the synthetic potential of this versatile reagent.
References
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Grignard reagent - Wikipedia. Wikipedia. [Link]
-
An Introduction to Grignard Reagents. Chemguide. [Link]
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The Grignard Reaction (Experiment). (2024). Chemistry LibreTexts. [Link]
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Nucleophilic Substitution Reaction Overview. (2021). Chemistry LibreTexts. [Link]
-
Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxya. (2024). RSC Advances. [Link]
-
Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. RSC Publishing. [Link]
-
One-pot dual substitutions of bromobenzyl chloride... by Suzuki-Miyaura cross-coupling reactions. (2025). ResearchGate. [Link]
- Clean generation of a fluoroaryl grignard reagent.
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Stereospecific Pd-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides. (2014). National Institutes of Health. [Link]
-
Investigating a Chemoselective Grignard Reaction in an Undergraduate Discovery Lab To Predict Reactivity and Final Products. (2016). Pendidikan Kimia. [Link]
-
Metallaphotoredox-Catalyzed Cross-Electrophile Csp3−Csp3 Coupling of Aliphatic Bromides. (2018). Macmillan Group - Princeton University. [Link]
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3-Chloro-2-fluorobenzyl bromide. NIST WebBook. [Link]
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3-Fluorobenzyl bromide | C7H6BrF | CID 68007. PubChem. [Link]
-
The Discovery of Nucleophilic Substitution Reactions. (2025). Chemistry LibreTexts. [Link]
-
1-Bromo-2-chloro-3-fluorobenzene | C6H3BrClF | CID 3739301. PubChem. [Link]
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3-Bromobenzyl bromide | C7H6Br2 | CID 69979. PubChem. [Link]
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An In-depth Technical Guide to the Safe Handling of 3-Bromo-6-chloro-2-fluorobenzyl bromide
Authored by: Gemini, Senior Application Scientist
Introduction: 3-Bromo-6-chloro-2-fluorobenzyl bromide is a substituted aromatic compound with significant applications as a building block in organic synthesis, particularly in the development of novel pharmaceutical agents and agrochemicals. Its trifunctionalized benzene ring makes it a versatile reagent for introducing complex moieties into target molecules. However, its chemical structure, particularly the presence of a benzylic bromide, suggests high reactivity and potential biological hazards. This guide provides a comprehensive overview of the safety and handling protocols for this compound, grounded in established safety principles and field-proven laboratory practices. It is intended for researchers, chemists, and drug development professionals who may handle this or structurally related compounds.
Part 1: Hazard Identification and Risk Assessment
This compound is a hazardous chemical that requires careful handling to minimize exposure risks. The primary hazards are associated with its corrosive and lachrymatory properties.
1.1. GHS Classification and Hazard Statements
Based on available safety data, this compound is classified with the following hazards[1][2]:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H332: Harmful if inhaled.
The signal word for this compound is "Danger" .[1][2][3]
1.2. Physicochemical Properties and Reactivity
Understanding the chemical's properties is foundational to its safe handling.
| Property | Value | Source |
| CAS Number | 886615-32-3 | [1][2] |
| Molecular Formula | C7H4Br2ClF | [1][2] |
| Molecular Weight | 302.37 g/mol | [2] |
| Appearance | Not explicitly stated, but related compounds are crystalline solids or liquids. | |
| Reactivity | Moisture sensitive.[5][6] Incompatible with strong oxidizing agents, bases, alcohols, amines, and metals. Water hydrolyzes the material, which can liberate acidic gas. |
1.3. The Chemistry Behind the Hazards: Why Benzyl Bromides are Hazardous
The primary reactive center of this compound is the benzylic bromide functional group. This group is an excellent leaving group, making the compound a potent alkylating agent. It can readily react with nucleophiles, including biological macromolecules like proteins and DNA. This reactivity is the root cause of its corrosive and irritant effects.
Furthermore, like many benzyl halides, it is a lachrymator, meaning it is a tear-inducing agent.[7] This property arises from its ability to react with moisture on the surface of the eye to produce hydrobromic acid, causing intense irritation and pain.
Part 2: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, starting with engineering controls and supplemented by appropriate PPE, is essential.
2.1. Engineering Controls: The First Line of Defense
All work with this compound must be conducted in a certified chemical fume hood to ensure adequate ventilation and to prevent the inhalation of vapors or dust.[3][5][8] The fume hood sash should be kept as low as possible during manipulations. An eyewash station and safety shower must be readily accessible in the immediate work area.[9][10]
2.2. Personal Protective Equipment (PPE): A Non-Negotiable Requirement
The following PPE is mandatory when handling this compound:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against splashes that can cause severe eye damage.[9] |
| Hand Protection | Nitrile or neoprene gloves. Gloves must be inspected before use and changed frequently.[6] | Provides a barrier against skin contact, which can cause chemical burns.[5] |
| Skin and Body Protection | A flame-retardant laboratory coat, long pants, and closed-toe shoes. | Protects the skin from accidental splashes and contact.[8] |
| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases should be used if there is a risk of exceeding exposure limits or if engineering controls are insufficient.[5] | Prevents inhalation of harmful vapors that can cause respiratory irritation.[4] |
Part 3: Safe Handling and Storage Protocols
Adherence to strict protocols for handling and storage is critical to maintaining a safe laboratory environment.
3.1. Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure all necessary PPE is worn correctly. The chemical fume hood should be clean and uncluttered. Prepare all necessary equipment and reagents in advance to minimize the time spent handling the open container.
-
Dispensing: The container should be opened and closed within the fume hood. Use a spatula or other appropriate tool to transfer the solid. Avoid creating dust. If the compound is a liquid, use a syringe or pipette.
-
Reaction Setup: All reactions involving this compound should be set up in the fume hood. Ensure the reaction vessel is properly secured and that any potential for pressure buildup is managed.
-
Post-Handling: After handling, decontaminate all surfaces and equipment that may have come into contact with the chemical. Dispose of contaminated gloves and other disposable materials in a designated hazardous waste container.[5]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[4][8]
3.2. Storage Requirements
Proper storage is crucial to maintain the chemical's integrity and prevent accidents.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture.[1][3]
-
Temperature: Store in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[3][5][6] Recommended storage temperature is often between 2-8°C.[1]
-
Segregation: Store away from incompatible materials such as strong oxidizing agents, bases, and metals.[11]
Part 4: Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is vital.
4.1. Exposure Response
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[4][10] Seek immediate medical attention.[3]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[4] Remove all contaminated clothing.[3] Seek medical attention if irritation persists.[4]
-
Inhalation: Move the affected person to fresh air.[4] If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting.[3] Rinse the mouth with water.[5] Seek immediate medical attention.[3]
4.2. Spill Response
-
Minor Spill: For a small spill within a fume hood, absorb the material with an inert absorbent material (e.g., vermiculite, sand).[4] Place the absorbed material into a sealed container for hazardous waste disposal.
-
Major Spill: In the event of a large spill, evacuate the laboratory immediately and notify emergency personnel.[5] Do not attempt to clean up a large spill without appropriate training and equipment.
Part 5: Waste Disposal
All waste containing this compound must be treated as hazardous waste.
-
Containers: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.
-
Disposal: Dispose of all waste materials through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[6]
Visualizations
Experimental Workflow for Handling this compound
Caption: Decision-making flow for responding to an exposure incident.
References
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- Loba Chemie. (2013). BENZYL BROMIDE FOR SYNTHESIS MSDS.
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An In-depth Technical Guide to the Solubility of 3-Bromo-6-chloro-2-fluorobenzyl bromide in Organic Solvents
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Solubility for a Niche Reagent
3-Bromo-6-chloro-2-fluorobenzyl bromide is a highly functionalized aromatic halide, primarily utilized as a building block in complex organic synthesis. Its multifaceted substitution pattern makes it a valuable intermediate in the development of novel pharmaceutical and agrochemical compounds. For the synthetic chemist, understanding the solubility of this reagent is paramount. Solubility data governs critical process parameters, including the choice of reaction solvents, optimization of reaction kinetics, development of purification strategies (such as crystallization), and the preparation of stock solutions for screening and analysis. A misjudgment in solvent selection can lead to poor reaction yields, difficult purifications, and inaccurate analytical results.
This document serves as a senior-level guide, moving beyond simple data provision to explain the underlying principles that dictate the solubility of this compound. We will first deduce its likely solubility profile through structural analysis and then provide a rigorous, step-by-step methodology for its empirical determination.
Part 1: Theoretical Solubility Profile Based on Molecular Structure
The solubility of a substance is governed by the principle of "similia similibus solvuntur" or "like dissolves like." This means that substances with similar intermolecular forces are more likely to be soluble in one another. An analysis of the structure of this compound provides strong indicators of its behavior in different solvent classes.
Molecular Structure:
-
Core: A benzene ring, which is inherently nonpolar and lipophilic.
-
Substituents:
-
Halogens (Br, Cl, F): These atoms are highly electronegative, creating significant C-X bond dipoles. However, contrary to simple intuition, halogenation often increases a molecule's lipophilicity (fat-solubility). This is because the larger halogens (Cl, Br) are highly polarizable, enhancing London dispersion forces—the primary intermolecular interaction in nonpolar solvents.[1][2] While fluorine can participate in weak hydrogen bonding, the overall effect of the three halogens is an increase in molecular weight and surface area, favoring dissolution in organic media over water.
-
Benzyl Bromide Moiety (-CH2Br): This is a reactive, polar functional group. The C-Br bond is polarized, and the molecule as a whole possesses a net dipole moment. This group allows for dipole-dipole interactions with polar solvents.
-
Predicted Solubility in Different Solvent Classes:
Based on this structural analysis, we can predict the solubility as follows:
-
Nonpolar Solvents (e.g., Hexane, Toluene, Cyclohexane): The nonpolar aromatic ring and the lipophilic character imparted by the halogens suggest high solubility in these solvents. Van der Waals forces between the solute and solvent molecules will be the dominant and favorable interaction.
-
Polar Aprotic Solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Acetone, Acetonitrile (ACN), DMSO): The presence of multiple C-X bond dipoles and the benzyl bromide group suggests good to high solubility in this class. Solvents like DCM, which are polar yet non-protic, are expected to be excellent solvents. Highly polar solvents like DMSO and DMF should also readily dissolve the compound due to strong dipole-dipole interactions. Basic chemistry principles indicate that organic halides are generally soluble in common organic solvents.[2]
-
Polar Protic Solvents (e.g., Methanol, Ethanol, Water): The molecule lacks strong hydrogen bond donating groups (-OH, -NH). While the halogen atoms have lone pairs that can act as weak hydrogen bond acceptors, these interactions are insufficient to overcome the compound's large, nonpolar, hydrophobic structure. Therefore, low to negligible solubility is predicted in water. Solubility will be higher in alcohols like ethanol and methanol compared to water, as these solvents have a nonpolar alkyl component that can interact with the solute. Lower aliphatic amines and alcohols are soluble in water, but solubility decreases as the size of the hydrophobic alkyl or aryl group increases.[3]
Table 1: Predicted Solubility of this compound
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Nonpolar | Toluene, Hexane | High | Dominated by London dispersion forces, favorable interaction with the lipophilic aromatic/halogen structure. |
| Polar Aprotic | DCM, THF, Acetone, DMSO | High to Moderate | Favorable dipole-dipole interactions between C-X bonds and the polar solvent. |
| Polar Protic | Ethanol, Methanol | Moderate to Low | Limited by the lack of strong hydrogen bonding capability; some interaction with the alcohol's alkyl chain. |
| Aqueous | Water | Very Low / Insoluble | The large hydrophobic structure cannot overcome the strong hydrogen bonding network of water. |
Part 2: Experimental Protocol for Quantitative Solubility Determination
To move from prediction to precise data, a rigorous experimental approach is necessary. The "shake-flask" method is the gold standard for determining thermodynamic solubility and is highly recommended for its accuracy and reliability.[4][5]
Objective: To determine the thermodynamic solubility of this compound in a selection of organic solvents at a controlled temperature (e.g., 25°C).
Safety Precautions: this compound and its analogs are hazardous. They are often classified as corrosive, lachrymatory (tear-inducing), and may cause severe skin burns and eye damage.[1] All handling must be performed inside a certified chemical fume hood. Appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), a lab coat, and chemical splash goggles, is mandatory.
Materials & Equipment:
-
This compound (solid)
-
Selected solvents (HPLC-grade or equivalent purity)
-
Analytical balance (4-decimal place)
-
2 mL glass vials with PTFE-lined screw caps
-
Temperature-controlled orbital shaker or rotator
-
Benchtop centrifuge with vial adapters
-
0.22 µm or 0.45 µm syringe filters (PTFE or other chemically resistant membrane)
-
Volumetric flasks and pipettes for standard preparation
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a suitable alternative analytical instrument (e.g., GC-MS).
Step-by-Step Methodology
Step 1: Preparation of Standards for Calibration
-
Accurately weigh approximately 10 mg of the compound into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with a suitable solvent in which the compound is freely soluble (e.g., Acetonitrile). This is your 1 mg/mL stock standard.
-
Perform a serial dilution of the stock standard to create a series of calibration standards (e.g., 100 µg/mL, 50 µg/mL, 10 µg/mL, 5 µg/mL, 1 µg/mL).
-
Analyze these standards via HPLC to generate a calibration curve (Peak Area vs. Concentration). Ensure the curve has a correlation coefficient (R²) > 0.995.
Step 2: Sample Preparation (Shake-Flask Method)
-
Add an excess amount of solid this compound to several pre-weighed 2 mL vials. "Excess" means enough solid will remain undissolved at equilibrium (e.g., 5-10 mg).
-
Add a precise volume (e.g., 1.0 mL) of the desired test solvent to each vial.
-
Securely cap the vials.
-
Place the vials in the temperature-controlled shaker set to 25°C.
-
Allow the samples to equilibrate for at least 24 hours (48 hours is recommended to ensure equilibrium is reached). The shaking should be vigorous enough to keep the solid suspended.
Step 3: Sample Processing and Analysis
-
After equilibration, visually confirm that excess solid remains in each vial.
-
Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.
-
Carefully withdraw the clear supernatant using a pipette.
-
Filter the supernatant through a 0.22 µm syringe filter into a clean HPLC vial. This step is critical to remove any remaining microscopic particles.
-
If necessary, dilute the filtered saturated solution with the mobile phase to bring its concentration within the range of the calibration curve.
-
Inject the final sample into the HPLC system and record the peak area.
Step 4: Data Calculation
-
Using the calibration curve, determine the concentration of the compound in the analyzed (and potentially diluted) sample.
-
Account for any dilution performed in Step 3.5 to calculate the concentration of the original saturated solution.
-
Express the final solubility in standard units, such as mg/mL or mol/L, at the specified temperature.
The entire workflow can be visualized as follows:
Caption: Experimental workflow for the Shake-Flask solubility determination method.
Conclusion
While specific, pre-existing solubility data for this compound is elusive, a robust prediction of its behavior can be made through careful analysis of its molecular structure. It is anticipated to be highly soluble in nonpolar and polar aprotic solvents and poorly soluble in aqueous media. For researchers requiring precise quantitative data for process development, reaction optimization, or formulation, the detailed shake-flask protocol provided in this guide offers a reliable and scientifically sound method for its determination. Adherence to this methodology will yield accurate and reproducible data, facilitating the effective use of this versatile chemical intermediate in research and development.
References
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-
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An In-Depth Technical Guide to 3-Bromo-6-chloro-2-fluorobenzyl bromide: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Bromo-6-chloro-2-fluorobenzyl bromide is a highly functionalized aromatic compound that has emerged as a critical intermediate in the synthesis of complex pharmaceutical agents. Its unique substitution pattern, featuring three distinct halogen atoms, offers a versatile platform for selective chemical modifications, making it an invaluable tool for medicinal chemists. This guide provides a comprehensive overview of its commercial availability, physicochemical properties, synthetic routes, and notable applications, with a particular focus on its role in the development of antiviral therapeutics. We will delve into the practical aspects of sourcing this reagent, its handling and safety protocols, and the chemical logic behind its use in multi-step organic synthesis.
Chemical Identity and Physicochemical Properties
This compound is identified by the CAS Number 886615-32-3. The strategic placement of bromo, chloro, and fluoro groups on the benzene ring, combined with the reactive benzyl bromide moiety, makes it a sophisticated building block for creating intricate molecular architectures.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 886615-32-3 | [1][2] |
| Molecular Formula | C₇H₄Br₂ClF | [1] |
| Molecular Weight | 302.36 g/mol | [1] |
| Synonyms | 1-bromo-3-(bromomethyl)-4-chloro-2-fluorobenzene |
| Storage | Inert atmosphere, 2-8°C |[1] |
The physical properties of related isomers, such as 3-Chloro-2-fluorobenzyl bromide (CAS 85070-47-9), suggest that these compounds are typically solids or high-boiling liquids at room temperature, requiring careful storage to maintain stability.[3][4]
Commercial Availability and Procurement
This compound is available from several specialized chemical suppliers, catering primarily to the research and development sector. Procurement for laboratory-scale synthesis is straightforward, though large-scale availability may require inquiry.
Table 2: Representative Commercial Suppliers
| Supplier | CAS Number | Purity | Availability |
|---|---|---|---|
| Sigma-Aldrich | 886615-32-3 | Not specified | Available via Ambeed, Inc. |
| Achmem | 886615-32-3 | Not specified | Inquiry |
| AiFChem | 886615-32-3 | 97% | In Stock / Inquiry |
When planning a synthesis, it is crucial to contact suppliers directly to confirm current stock, lead times, and available quantities, especially for process development or scale-up campaigns. The availability of numerous halogenated benzyl bromide derivatives underscores their importance as intermediates in both pharmaceutical and agrochemical synthesis.[3]
Synthesis and Reaction Mechanisms
The synthesis of this compound typically starts from the corresponding toluene derivative, 3-bromo-6-chloro-2-fluorotoluene. The key transformation is a selective benzylic bromination, which converts the methyl group (-CH₃) into a bromomethyl group (-CH₂Br).
This reaction is a classic example of a free-radical halogenation. Common reagents for this purpose include N-Bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide, irradiated with UV light.
Expert Insight: The choice of NBS is critical for achieving selective benzylic bromination without promoting electrophilic aromatic substitution on the electron-rich ring. The reaction proceeds via a radical chain mechanism, where a bromine radical selectively abstracts a benzylic hydrogen, which is significantly weaker than the aromatic C-H bonds. The resulting benzyl radical then reacts with Br₂ (present in low concentration from NBS) to form the product and propagate the chain.
Illustrative Synthetic Workflow
Caption: Synthetic pathway for this compound.
Applications in Drug Discovery: A Cornerstone Intermediate
The true value of this compound lies in its application as a key intermediate in the synthesis of high-value pharmaceutical targets. The benzyl bromide functional group is a potent electrophile, ideal for alkylation reactions, while the distinct halogens on the aromatic ring allow for subsequent, selective cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).
The incorporation of halogen atoms into drug candidates is a well-established strategy in medicinal chemistry. Halogens can modulate a compound's lipophilicity, metabolic stability, and binding affinity to its biological target.[5][6][7] The presence of chlorine, in particular, is found in over 250 FDA-approved drugs.[5]
A prominent example where a structurally similar building block is utilized is in the synthesis of Elvitegravir , an FDA-approved HIV integrase inhibitor. Patents describe the coupling of a quinolone core with a substituted benzyl halide derivative.[8] For instance, 3-chloro-2-fluorobenzyl bromide is used to prepare a zinc intermediate (3-chloro-2-fluorobenzylzinc bromide), which is then coupled to the quinolone core in a Negishi coupling reaction.[8] This highlights the critical role of such halogenated benzyl halides in constructing the final active pharmaceutical ingredient (API).
Conceptual Workflow: Integration into a Drug Scaffold
Caption: Role of the title compound as an electrophilic building block.
Safety, Handling, and Storage
This compound is a hazardous chemical and must be handled with appropriate precautions in a well-ventilated fume hood. It is classified as a lachrymator and is corrosive.
Table 3: GHS Hazard Information
| Pictogram | Hazard Class | Precautionary Statements |
|---|
|
| Skin Corrosion/Irritation, Serious Eye Damage | P260: Do not breathe dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | | | Acute Toxicity (Oral, Inhaled), Skin/Eye Irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. |Source: Hazard information is synthesized from supplier data for this compound and closely related analogs.[1]
Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and refrigerated at 2-8°C to prevent degradation.[1]
Conclusion
This compound stands out as a highly specialized and valuable reagent for the synthesis of complex organic molecules. Its commercial availability through dedicated suppliers enables its use in cutting-edge drug discovery programs. The compound's utility is defined by its reactive benzyl bromide handle and the uniquely substituted aromatic ring, which provides multiple, orthogonal sites for further chemical elaboration. For research teams engaged in the synthesis of novel therapeutics, particularly in the antiviral and oncology fields, a thorough understanding of the procurement, handling, and reactivity of this building block is essential for success.
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Methodological & Application
Application Notes and Protocols for the Synthesis of Derivatives from 3-Bromo-6-chloro-2-fluorobenzyl bromide
Introduction: A Versatile Scaffold for Chemical Innovation
3-Bromo-6-chloro-2-fluorobenzyl bromide is a trifunctional synthetic building block with significant potential in drug discovery and materials science. Its chemical architecture, featuring a highly reactive benzylic bromide and a synthetically versatile aryl bromide, allows for sequential and selective functionalization. This dual reactivity enables the construction of a diverse library of complex molecules from a single, readily available starting material. The presence of chloro and fluoro substituents on the aromatic ring further modulates the electronic properties and metabolic stability of the resulting derivatives, making this scaffold particularly attractive for medicinal chemistry programs.[1]
This guide provides a comprehensive overview of the synthetic utility of this compound, detailing robust protocols for the synthesis of a variety of derivatives. The methodologies described herein are designed to be both reliable and adaptable, providing researchers with the tools to explore the chemical space around this promising scaffold.
PART 1: Nucleophilic Substitution at the Benzylic Position
The primary and most facile transformations of this compound involve the displacement of the benzylic bromide. This moiety is an excellent electrophile for a wide range of nucleophiles due to the stability of the resulting benzylic carbocation intermediate.
Diagram 1: General Nucleophilic Substitution Pathway
Caption: General workflow for nucleophilic substitution at the benzylic position.
Synthesis of Benzyl Ethers via Williamson Ether Synthesis
The Williamson ether synthesis is a classic and highly effective method for the preparation of ethers from an alkoxide and an alkyl halide.[2] In the context of this compound, this reaction allows for the introduction of a wide variety of alkoxy groups.
Protocol 1: Synthesis of 1-(3-Bromo-6-chloro-2-fluorobenzyl)oxy-4-methylbenzene
-
Rationale: This protocol details the synthesis of a representative benzyl ether. A mild base, sodium hydride, is used to deprotonate the phenol, forming the more nucleophilic phenoxide in situ. An aprotic polar solvent like DMF is chosen to facilitate the SN2 reaction.
| Reagent | M.W. | Amount (mmol) | Equivalents |
| This compound | 302.37 | 1.0 | 1.0 |
| p-Cresol | 108.14 | 1.1 | 1.1 |
| Sodium Hydride (60% dispersion in mineral oil) | 24.00 | 1.2 | 1.2 |
| Anhydrous Dimethylformamide (DMF) | - | 5 mL | - |
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried 25 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add p-cresol (119 mg, 1.1 mmol) and anhydrous DMF (5 mL).
-
Formation of Alkoxide: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (48 mg of 60% dispersion, 1.2 mmol) portion-wise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Addition of Electrophile: Add a solution of this compound (302 mg, 1.0 mmol) in anhydrous DMF (2 mL) dropwise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).
-
Work-up: Carefully quench the reaction by the slow addition of water (10 mL) at 0 °C. Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired benzyl ether.
Synthesis of Benzylamines
The benzylic bromide readily reacts with primary and secondary amines to furnish the corresponding substituted benzylamines, which are prevalent motifs in biologically active compounds.[1][3]
Protocol 2: Synthesis of N-(3-Bromo-6-chloro-2-fluorobenzyl)piperidine
-
Rationale: This protocol describes the synthesis of a secondary amine derivative. A non-nucleophilic organic base, triethylamine, is used to neutralize the HBr generated during the reaction, preventing the protonation of the starting amine. Acetonitrile is a suitable polar aprotic solvent for this transformation.
| Reagent | M.W. | Amount (mmol) | Equivalents |
| This compound | 302.37 | 1.0 | 1.0 |
| Piperidine | 85.15 | 1.2 | 1.2 |
| Triethylamine | 101.19 | 1.5 | 1.5 |
| Acetonitrile | - | 10 mL | - |
Step-by-Step Methodology:
-
Reaction Setup: In a 25 mL round-bottom flask, dissolve this compound (302 mg, 1.0 mmol) in acetonitrile (10 mL).
-
Addition of Reagents: Add piperidine (102 mg, 1.2 mmol) followed by triethylamine (209 µL, 1.5 mmol) to the solution.
-
Reaction Conditions: Stir the reaction mixture at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-3 hours.
-
Work-up: Upon completion, remove the solvent under reduced pressure. Add water (15 mL) and extract the product with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient with 1% triethylamine) to yield the desired benzylamine.
PART 2: Palladium-Catalyzed Cross-Coupling Reactions at the Aryl Bromide Position
The aryl bromide moiety of this compound provides a handle for the formation of carbon-carbon and carbon-heteroatom bonds through various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the synthesis of complex molecular architectures.
Diagram 2: Overview of Cross-Coupling Reactions
Caption: Key palladium-catalyzed cross-coupling reactions at the aryl bromide position.
Suzuki-Miyaura Coupling for Biaryl Synthesis
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an aryl halide and an organoboron compound.[4][5] This reaction is tolerant of a wide range of functional groups and is a cornerstone of modern organic synthesis.
Protocol 3: Synthesis of a Biaryl Derivative via Suzuki-Miyaura Coupling
-
Rationale: This protocol details the coupling of the aryl bromide with a representative boronic acid. A palladium catalyst, such as Pd(dppf)Cl2, is effective for this transformation. A base, like potassium carbonate, is required to activate the boronic acid. A mixture of an organic solvent and water is typically used.
| Reagent | M.W. | Amount (mmol) | Equivalents |
| 3-Bromo-6-chloro-2-fluorobenzyl derivative (from Part 1) | - | 1.0 | 1.0 |
| 4-Methoxyphenylboronic acid | 151.96 | 1.2 | 1.2 |
| Pd(dppf)Cl2·CH2Cl2 | 816.64 | 0.03 | 0.03 |
| Potassium Carbonate | 138.21 | 2.0 | 2.0 |
| 1,4-Dioxane/Water (4:1) | - | 10 mL | - |
Step-by-Step Methodology:
-
Reaction Setup: To a Schlenk tube, add the 3-bromo-6-chloro-2-fluorobenzyl derivative (1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), Pd(dppf)Cl2·CH2Cl2 (24.5 mg, 0.03 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Degassing: Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times.
-
Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture (10 mL).
-
Reaction Conditions: Heat the reaction mixture to 90 °C with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 6-12 hours).
-
Work-up: Cool the reaction to room temperature. Add water (15 mL) and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield the biaryl product.
Sonogashira Coupling for the Synthesis of Alkynyl Arenes
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, providing access to valuable alkynyl-substituted aromatic compounds.[1][6]
Protocol 4: Synthesis of an Alkynyl Derivative via Sonogashira Coupling
-
Rationale: This protocol utilizes a dual catalytic system of palladium and copper(I) iodide. An amine base, such as triethylamine, serves as both the base and a solvent.
| Reagent | M.W. | Amount (mmol) | Equivalents |
| 3-Bromo-6-chloro-2-fluorobenzyl derivative (from Part 1) | - | 1.0 | 1.0 |
| Phenylacetylene | 102.13 | 1.2 | 1.2 |
| Pd(PPh3)2Cl2 | 701.90 | 0.02 | 0.02 |
| Copper(I) Iodide (CuI) | 190.45 | 0.04 | 0.04 |
| Triethylamine | - | 10 mL | - |
Step-by-Step Methodology:
-
Reaction Setup: To a Schlenk tube, add the 3-bromo-6-chloro-2-fluorobenzyl derivative (1.0 mmol), Pd(PPh3)2Cl2 (14 mg, 0.02 mmol), and CuI (7.6 mg, 0.04 mmol).
-
Degassing: Evacuate and backfill the tube with an inert gas three times.
-
Reagent Addition: Add degassed triethylamine (10 mL) followed by phenylacetylene (131 µL, 1.2 mmol).
-
Reaction Conditions: Stir the reaction mixture at room temperature.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-6 hours.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate (20 mL), wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to afford the desired alkynyl arene.
Buchwald-Hartwig Amination for Arylamine Synthesis
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of C-N bonds between an aryl halide and an amine.[7][8][9] This reaction has broad substrate scope and is widely used in medicinal chemistry.
Protocol 5: Synthesis of an Arylamine Derivative via Buchwald-Hartwig Amination
-
Rationale: This protocol employs a palladium precatalyst and a specialized phosphine ligand, which are crucial for the efficiency of the C-N bond formation. A strong, non-nucleophilic base like sodium tert-butoxide is used.
| Reagent | M.W. | Amount (mmol) | Equivalents |
| 3-Bromo-6-chloro-2-fluorobenzyl derivative (from Part 1) | - | 1.0 | 1.0 |
| Morpholine | 87.12 | 1.2 | 1.2 |
| Pd2(dba)3 | 915.72 | 0.01 | 0.02 (Pd) |
| XPhos | 476.65 | 0.04 | 0.04 |
| Sodium tert-butoxide | 96.10 | 1.4 | 1.4 |
| Toluene | - | 10 mL | - |
Step-by-Step Methodology:
-
Reaction Setup: In a glovebox, add Pd2(dba)3 (9.2 mg, 0.01 mmol), XPhos (19 mg, 0.04 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol) to a Schlenk tube.
-
Reagent Addition: Remove the tube from the glovebox. Add the 3-bromo-6-chloro-2-fluorobenzyl derivative (1.0 mmol), toluene (10 mL), and morpholine (105 µL, 1.2 mmol).
-
Degassing: Degas the mixture by bubbling argon through the solution for 15 minutes.
-
Reaction Conditions: Heat the reaction mixture to 100 °C.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-8 hours).
-
Work-up: Cool the reaction to room temperature. Add water (15 mL) and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield the desired arylamine.
Conclusion
This compound is a highly versatile and valuable building block for the synthesis of a wide array of chemical derivatives. The protocols outlined in this guide provide a solid foundation for researchers to explore the synthetic potential of this compound. The orthogonal reactivity of the benzylic and aryl bromides allows for a modular and strategic approach to the synthesis of complex molecules for applications in drug discovery, agrochemicals, and materials science.
References
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Holiness Pharmaceutical. (n.d.). 3-Chloro-2-fluorobenzyl bromide | CAS 85070-47-9 | Elvitegravir Intermediate. Retrieved from [Link]
- Zentiva, k.s. (2015). A new process for the preparation of elvitegravir. (WO2015003670A1). Google Patents.
-
Zentiva, k.s. (2015). A NEW PROCESS FOR THE PREPARATION OF ELVITEGRAVIR. (WO/2015/003670). WIPO Patentscope. Retrieved from [Link]
- Zentiva, k.s. (n.d.). A new method of preparing elvitegravir. (CZ307255B6). Google Patents.
-
Kracmar, J., et al. (2014). An Improved Synthesis of Elvitegravir. ResearchGate. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Hayhow, T. G., et al. (2020). [a] Synthesis of key bromide starting material 16. [b] Trial Buchwald‐Hartwig conditions. [c] Hydrolysis of glutarimide by aqueous base. ResearchGate. Retrieved from [Link]
- Zentiva, k.s. (2014). An improved production method and new intermediates of synthesis of elvitegravir. (WO 2014/056465 A1). Google Patents.
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
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Beilstein Journal of Organic Chemistry. (n.d.). Synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers through the base-mediated reaction between phenols and halothane. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
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Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
LibreTexts. (2024). Synthesis of Amines. Retrieved from [Link]
- Lopp, M., et al. (2014). Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron Letters, 55(30), 4145-4148.
-
Wipf Group. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Retrieved from [Link]
- Molander, G. A., & Brown, A. R. (2006). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of organic chemistry, 71(26), 9681–9686.
- Molander, G. A., & Ham, J. (2006).
- Lubaev, A. E., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14, 10042-10047.
-
Organic Chemistry Portal. (n.d.). Arylamine synthesis by amination (arylation). Retrieved from [Link]
- Christiansson, A., et al. (2006). Methods for synthesis of nonabromodiphenyl ethers and a chloro-nonabromodiphenyl ether. Chemosphere, 62(3), 386-392.
- Buchwald, S. L., & Hartwig, J. F. (n.d.). Synthesis of aryl ethers, methods and reagents related thereto. (EP1027316B1). Google Patents.
- Tlili, A. (2023). Synthesis of Fluorinated Amines: A Personal Account. Accounts of Chemical Research, 56(18), 2465–2477.
-
Lubaev, A. E., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances. Retrieved from [Link]
-
Achmem. (n.d.). This compound. Retrieved from [Link]
-
Beilstein-Institut. (n.d.). Synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers through the base-mediated reaction between phenols and halothane. Retrieved from [Link]
-
Imperial Chemical Industries PLC. (n.d.). Fluorobenzyl esters. (Patent 0271240). European Publication Server. Retrieved from [Link]
- Hoechst Aktiengesellschaft. (n.d.). Process for the preparation of 3-bromo-4-fluorobenzyl alcohol, intermediate for the preparation of pyrethroid esters. (EP0048914A1). Google Patents.
-
Razafindrainibe, F., et al. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. ePrints Soton - University of Southampton. Retrieved from [Link]
- Zhejiang Chun-an Foreign Trade Co., Ltd. (n.d.). Preparation method for bromo-ester-containing compounds. (CN104829450A). Google Patents.
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- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Application Notes and Protocols for 3-Bromo-6-chloro-2-fluorobenzyl bromide in Medicinal Chemistry
These application notes serve as a technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 3-Bromo-6-chloro-2-fluorobenzyl bromide as a versatile building block in contemporary drug discovery. This document provides insights into its chemical reactivity, potential applications, and detailed protocols for its incorporation into complex molecular scaffolds.
Introduction: The Strategic Value of Halogenated Benzyl Scaffolds
In the landscape of modern medicinal chemistry, the introduction of fluorine and other halogens into drug candidates is a well-established strategy to modulate key pharmaceutical properties. Fluorine, in particular, can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1] The subject of this guide, this compound, is a prime example of a poly-halogenated building block designed for this purpose. Its unique substitution pattern offers a multi-functional platform for synthetic chemists.
The benzyl bromide moiety provides a reactive handle for the introduction of the substituted phenyl ring into a target molecule, typically through nucleophilic substitution reactions. The presence of bromine, chlorine, and fluorine atoms on the aromatic ring offers several strategic advantages:
-
Metabolic Stability: The fluoro group at the 2-position can block potential sites of metabolic oxidation, thereby increasing the in vivo half-life of a drug candidate.
-
Modulation of Physicochemical Properties: The combination of halogens allows for fine-tuning of lipophilicity (LogP), which is critical for optimizing absorption, distribution, metabolism, and excretion (ADME) profiles.
-
Enhanced Binding Interactions: The electronegative fluorine atom can participate in favorable electrostatic and hydrogen bonding interactions with protein targets, potentially increasing binding affinity and selectivity.[1]
-
Synthetic Versatility: The bromo and chloro substituents can serve as handles for further functionalization through cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, enabling the construction of complex molecular architectures.
While direct literature on the specific applications of this compound is emerging, its utility can be inferred from the widespread use of structurally similar building blocks in the synthesis of approved drugs and clinical candidates. A notable example is the use of the related 3-chloro-2-fluorobenzyl bromide in the synthesis of Elvitegravir, an HIV integrase inhibitor.[2] This precedent underscores the potential of such halogenated benzyl bromides in the development of novel therapeutics.
Physicochemical Properties and Safety Data
A clear understanding of the physicochemical properties and handling requirements of this compound is essential for its safe and effective use in the laboratory.
| Property | Value | Source |
| CAS Number | 886615-32-3 | AiFChem[3] |
| Molecular Formula | C₇H₄Br₂ClF | AiFChem[3] |
| Molecular Weight | 302.37 g/mol | AiFChem[3] |
| Appearance | Solid | Sigma-Aldrich (for similar compounds) |
| IUPAC Name | 1-bromo-3-(bromomethyl)-4-chloro-2-fluorobenzene | AiFChem[3] |
| Hazard Statement(s) | H314 (Causes severe skin burns and eye damage) | AiFChem[3] |
| Precautionary Statement(s) | P260, P280, P301+P330+P331, P303+P361+P353, P305+P351+P338, P310, P405, P501 | AiFChem[3] |
Note: As a benzyl bromide derivative, this compound is a lachrymator and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, in a well-ventilated fume hood.
Application in Medicinal Chemistry: Synthesis of a Hypothetical Kinase Inhibitor
To illustrate the utility of this compound, we present a hypothetical synthetic protocol for the O-alkylation of a phenolic core, a common step in the synthesis of various kinase inhibitors. This example demonstrates the role of the title compound in introducing a key structural motif that could enhance the pharmacological properties of the final molecule.
Reaction Scheme:
Sources
Application Notes and Protocols: 3-Bromo-6-chloro-2-fluorobenzyl Bromide as a Versatile Building Block for Heterocycle Synthesis
Abstract
This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of the synthetic utility of 3-Bromo-6-chloro-2-fluorobenzyl bromide. This trifunctional building block offers a unique combination of reactive sites, enabling the strategic and controlled construction of complex heterocyclic scaffolds. We will delve into the core reactivity of this reagent, focusing on its application in N-alkylation reactions and subsequent intramolecular cyclizations to form valuable heterocyclic systems such as isoindolinones and other fused ring structures. This document provides detailed, field-proven protocols, explains the causality behind experimental choices, and offers insights into reaction optimization.
Introduction: A Trifunctional Scaffold for Complex Synthesis
This compound is a highly functionalized aromatic building block distinguished by three key reactive sites with differential reactivity.[1]
-
Benzylic Bromide (-CH₂Br): This is the most reactive site, acting as a potent electrophile for nucleophilic substitution (SN2) reactions. Its high reactivity allows for selective functionalization in the presence of the less reactive aryl halides.[1]
-
Aryl Bromide (-Br): This site is significantly less reactive than the benzylic bromide but is readily activated for a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Heck).
-
Aryl Chloride (-Cl): The aryl chloride is the most inert of the three leaving groups, typically requiring more forcing conditions for cross-coupling. This differential reactivity between the aryl bromide and aryl chloride allows for selective, sequential functionalization of the aromatic ring.
This hierarchy of reactivity makes this compound an exceptionally valuable tool, enabling a stepwise approach to the synthesis of complex, highly substituted heterocyclic molecules, which are often privileged structures in medicinal chemistry.[1]
Foundational Application: N-Alkylation Reactions
The primary and most straightforward application of this compound is the alkylation of nitrogen nucleophiles. This reaction serves as the entry point for a multitude of synthetic pathways toward N-benzyl substituted heterocycles or precursors for subsequent cyclization reactions.[1]
Mechanistic Insight: The SN2 Pathway
The N-alkylation proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism. A nitrogen-containing nucleophile (such as a primary/secondary amine, an amide, or the nitrogen atom of a heterocycle) attacks the electrophilic benzylic carbon, displacing the bromide ion in a single, concerted step. The reaction requires a base to neutralize the hydrogen bromide (HBr) generated, thereby driving the reaction to completion.
General Protocol for N-Alkylation
This protocol provides a robust starting point for the N-alkylation of a generic primary or secondary amine. Optimization of the base, solvent, and temperature may be necessary for specific substrates, particularly for less nucleophilic amines.[2][3][4]
Materials:
-
Nitrogen-containing nucleophile (e.g., primary/secondary amine, heterocycle)
-
This compound (CAS: 886615-32-3)
-
Base (e.g., Potassium Carbonate, Cesium Carbonate)
-
Anhydrous Solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the nitrogen-containing nucleophile (1.0 eq.) and the chosen anhydrous solvent (5-10 mL per mmol of substrate).
-
Add the base (1.5-2.0 eq.) to the solution/suspension. For less reactive amines, a stronger base like Cesium Carbonate is recommended.[3]
-
Stir the mixture at room temperature for 15-30 minutes.
-
Prepare a solution of this compound (1.05-1.1 eq.) in a minimal amount of the same anhydrous solvent.
-
Add the benzyl bromide solution dropwise to the reaction mixture over 10-15 minutes. Slow addition is crucial to minimize potential side reactions or di-alkylation of primary amines.[4]
-
Heat the reaction mixture to the desired temperature (typically 50-80 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
-
Upon completion, cool the mixture to room temperature.
-
Quench the reaction by carefully adding water. Extract the aqueous phase with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired N-alkylated product.
Data Presentation: N-Alkylation Reaction Parameters
The choice of reagents and conditions is critical for success. The following table summarizes common parameters for this transformation.
| Nucleophile Type | Recommended Base | Solvent | Temperature (°C) | Typical Time (h) | Key Considerations |
| Aliphatic Amines | K₂CO₃, DIPEA | Acetonitrile, THF | 25 - 60 | 2 - 8 | Generally high nucleophilicity; risk of di-alkylation for primary amines. |
| Anilines | K₂CO₃, Cs₂CO₃ | DMF, DMSO | 60 - 100 | 6 - 24 | Lower nucleophilicity requires more forcing conditions.[4] |
| N-Heterocycles | K₂CO₃, NaH | DMF, Acetonitrile | 25 - 80 | 4 - 12 | Nucleophilicity varies greatly; NaH can be used for less basic heterocycles. |
| Amides/Sulfonamides | Cs₂CO₃, NaH | DMF | 50 - 80 | 8 - 16 | Requires stronger bases to deprotonate the N-H bond.[4] |
Experimental Workflow: N-Alkylation
Caption: General workflow for N-alkylation reactions.
Advanced Application I: Synthesis of Substituted Isoindolinones
Isoindolinones are a privileged scaffold in medicinal chemistry. A powerful strategy for their synthesis involves an initial N-alkylation followed by an intramolecular C-N bond formation. The differential reactivity of the aryl bromide and aryl chloride on our building block allows for a regioselective cyclization.
Synthetic Strategy
The synthesis proceeds in two key steps:
-
N-Alkylation: An appropriate primary amine is alkylated with this compound following the general protocol.
-
Intramolecular Buchwald-Hartwig Amination: The resulting secondary amine undergoes a palladium-catalyzed intramolecular cyclization. The C-Br bond is significantly more reactive than the C-Cl bond in this type of coupling, ensuring that the cyclization occurs regioselectively to form the desired 5-membered lactam ring.
Protocol for 2-Alkyl-4-chloro-7-fluoro-isoindolin-1-one Synthesis
Part A: N-Alkylation (as per Protocol 2.2)
Part B: Intramolecular Cyclization
Materials:
-
N-(3-Bromo-6-chloro-2-fluorobenzyl)amine derivative (from Part A)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine Ligand (e.g., Xantphos, BINAP)
-
Base (e.g., Sodium tert-butoxide (NaOtBu), Cesium Carbonate)
-
Anhydrous, deoxygenated solvent (e.g., Toluene, Dioxane)
Procedure:
-
To a dry Schlenk flask or microwave vial, add the N-alkylated intermediate (1.0 eq.), the palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and the phosphine ligand (4-10 mol%).
-
Add the base (e.g., NaOtBu, 1.5-2.0 eq.).
-
Evacuate and backfill the vessel with an inert atmosphere (Nitrogen or Argon) three times.
-
Add the anhydrous, deoxygenated solvent via syringe.
-
Heat the reaction mixture (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS for the disappearance of starting material.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the target isoindolinone.
Synthetic Pathway: Isoindolinone Formation
Caption: Two-step synthesis of isoindolinones.
Advanced Application II: Synthesis of Fused Indolo-Heterocycles
The construction of complex, fused polycyclic systems is a hallmark of advanced drug discovery. Drawing inspiration from established syntheses of indolo[1,2-b]isoquinolines[5], our building block can serve as a key precursor for analogous structures.
Synthetic Strategy
This advanced synthesis involves an initial N-alkylation of a suitable heterocycle (e.g., indole), followed by a directed metallation and intramolecular cyclization to form a new C-C bond.
-
N-Alkylation of Indole: Indole is first deprotonated with a suitable base (e.g., NaH) and then alkylated with this compound.
-
Directed Double Metallation and Cyclization: The resulting N-benzylated indole is treated with a strong organolithium base (e.g., n-BuLi or t-BuLi). This achieves two things: lithiation at the C2 position of the indole ring and a lithium-halogen exchange at the aryl bromide position. The resulting dianion then undergoes a rapid intramolecular cyclization by attacking an external electrophile like an ester or DMF, which is then trapped to form the final fused system.[5]
Protocol for Fused Indolo-Heterocycle Synthesis
Part A: N-Alkylation of Indole (Follow Protocol 2.2, using Indole as the nucleophile and NaH as the base in anhydrous DMF or THF).
Part B: Intramolecular Cyclization
Materials:
-
N-(3-Bromo-6-chloro-2-fluorobenzyl)indole (from Part A)
-
Organolithium reagent (e.g., n-Butyllithium in hexanes)
-
Anhydrous, deoxygenated solvent (e.g., THF, Diethyl Ether)
-
Electrophile (e.g., Ethyl acetate, DMF)
Procedure:
-
Extreme caution is required. This procedure must be performed by trained personnel under a strictly inert and anhydrous atmosphere.
-
Dissolve the N-benzylated indole (1.0 eq.) in anhydrous THF in a flame-dried, multi-necked flask under Argon at -78 °C (dry ice/acetone bath).
-
Slowly add the organolithium reagent (e.g., n-BuLi, 2.2 eq.) dropwise, maintaining the temperature at -78 °C.
-
Stir the resulting dark solution at -78 °C for 1-2 hours.
-
Add the electrophile (e.g., Ethyl acetate, 1.5 eq.) dropwise at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product via column chromatography to obtain the fused heterocyclic product.
Safety and Handling
This compound is a hazardous chemical that must be handled with appropriate precautions.[6][7]
-
Hazards: Corrosive, causes severe skin burns and eye damage. It is also a lachrymator (tear-inducing). Harmful if swallowed or inhaled.[6][7]
-
Precautions:
-
Always handle this reagent in a certified chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles/face shield.
-
Avoid inhalation of dust, fumes, or vapors.
-
Store in a cool, dry, well-ventilated area under an inert atmosphere, away from incompatible materials such as strong bases and oxidizing agents.[7]
-
Conclusion
This compound is a powerful and versatile building block for the synthesis of complex heterocyclic molecules. Its well-defined hierarchy of reactive sites—a highly reactive benzylic bromide and two differentially reactive aryl halides—provides chemists with a toolkit for sequential and regioselective functionalization. The protocols and strategies outlined in this guide demonstrate its utility in both fundamental N-alkylation reactions and more advanced intramolecular cyclization strategies, paving the way for the discovery and development of novel chemical entities for pharmaceutical and agrochemical research.
References
-
Organic Chemistry Portal. Synthesis of isoindolinones. Available at: [Link]
-
Aksenov, A. V., et al. (2010). Synthesis of new indolo[1,2-b]isoquinoline derivatives from N-(2-bromobenzyl)indole. ResearchGate. Available at: [Link]
-
Ghorab, M. M., et al. (2023). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. National Institutes of Health (NIH). Available at: [Link]
-
MacMillan, D. W. C., et al. (2017). Enantioselective Synthesis of N-Benzylic Heterocycles by Ni/Photoredox Dual Catalysis. ACS Publications. Available at: [Link]
-
Reddit r/Chempros. (2021). Difficulties with N-Alkylations using alkyl bromides. Available at: [Link]
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Application Notes and Protocols for Alkylation with 3-Bromo-6-chloro-2-fluorobenzyl bromide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide details the chemical properties, safety considerations, and a generalized protocol for the use of 3-Bromo-6-chloro-2-fluorobenzyl bromide as a potent alkylating agent in synthetic organic chemistry. This polysubstituted benzyl bromide is a valuable building block, particularly for the introduction of the 3-bromo-6-chloro-2-fluorobenzyl moiety into a variety of nucleophilic substrates. The protocols and application notes provided herein are designed to offer a foundational understanding of its reactivity and to serve as a starting point for reaction optimization in research and development settings.
Introduction: Chemical Profile and Reactivity
This compound, with the CAS Number 886615-32-3, is a highly reactive electrophile.[1] Its utility as an alkylating agent stems from the benzylic bromide, which is an excellent leaving group in nucleophilic substitution reactions. The electron-withdrawing nature of the halogen substituents on the aromatic ring further enhances the electrophilicity of the benzylic carbon, making it susceptible to attack by a wide range of nucleophiles.
The primary mechanism of alkylation with this compound is a bimolecular nucleophilic substitution (SN2) reaction.[2] In this process, a nucleophile attacks the electrophilic benzylic carbon, leading to the displacement of the bromide ion and the formation of a new carbon-nucleophile bond. The reaction is typically stereospecific, proceeding with inversion of configuration if the benzylic carbon were chiral.
Safety and Handling
Signal Word: Danger[3]
Hazard Statements: H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled).[3]
Precautionary Statements: P260, P261, P264, P271, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, P501.[1]
Handling:
-
Work in a well-ventilated chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid inhalation of dust, fumes, gas, mist, vapors, or spray.[4]
-
Avoid contact with skin and eyes.
-
Keep away from heat, sparks, open flames, and hot surfaces.
-
Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation, especially if the substrate or product is sensitive to air or moisture.
Storage:
-
Store in a cool, dry, and well-ventilated area.[3]
-
Keep the container tightly sealed.
-
Store away from incompatible materials such as strong oxidizing agents and bases.
Generalized Alkylation Protocol
The following protocol is a generalized procedure for the alkylation of a nucleophile with this compound. The specific conditions, including the choice of base, solvent, temperature, and reaction time, will require optimization based on the nature of the nucleophile and the desired product.
Materials and Equipment
-
This compound
-
Nucleophile (e.g., amine, alcohol, thiol, or carbanion precursor)
-
Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile (ACN), Tetrahydrofuran (THF), Dichloromethane (DCM))
-
Base (e.g., Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃), Sodium hydride (NaH), Triethylamine (Et₃N), or Diisopropylethylamine (DIPEA))
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Temperature control system (heating mantle or cooling bath)
-
Standard laboratory glassware for workup and purification
-
Thin-layer chromatography (TLC) or Liquid chromatography-mass spectrometry (LC-MS) for reaction monitoring
Experimental Procedure
Diagram of the General Alkylation Workflow:
Caption: General workflow for the alkylation of a nucleophile.
Step-by-Step Protocol:
-
Preparation: To a dry round-bottom flask under an inert atmosphere, add the nucleophile (1.0 eq) and the chosen anhydrous solvent.
-
Deprotonation: If the nucleophile requires deprotonation (e.g., alcohols, thiols, or primary/secondary amines), add the appropriate base (1.1 - 2.0 eq). Stir the mixture at room temperature for 15-30 minutes to facilitate the formation of the nucleophilic species. For N-alkylation of amines, a non-nucleophilic base like DIPEA or a solid base like K₂CO₃ is often preferred to avoid side reactions.[5] For O- and S-alkylation, stronger bases like NaH may be necessary.
-
Addition of Alkylating Agent: Dissolve this compound (1.0 - 1.2 eq) in a minimal amount of the anhydrous solvent. Add this solution dropwise to the stirring mixture of the nucleophile and base. The addition is often performed at 0 °C to control any initial exotherm.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature or heat to a temperature between 40-80 °C, depending on the reactivity of the nucleophile. Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Wash the combined organic layers with water and then with brine to remove any residual inorganic salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by flash column chromatography, recrystallization, or distillation to yield the pure alkylated product.
Quantitative Data Summary
The following table provides representative conditions for the alkylation of different classes of nucleophiles with benzyl bromides. These should be considered as starting points for optimization with this compound.
| Nucleophile Class | Typical Base | Typical Solvent | Temperature (°C) |
| Primary/Secondary Amines | K₂CO₃, Cs₂CO₃, DIPEA | DMF, ACN | 25 - 80 |
| Alcohols/Phenols | NaH, K₂CO₃, Cs₂CO₃ | THF, DMF | 0 - 60 |
| Thiols | K₂CO₃, Et₃N | DMF, EtOH | 25 - 50 |
| Activated Methylene Compounds | NaH, LDA, K₂CO₃ | THF, DMF | -78 - 25 |
Application Notes: Causality and Experimental Choices
-
Choice of Base: The selection of the base is critical. For sensitive substrates, milder bases like potassium or cesium carbonate are recommended. Stronger bases like sodium hydride are effective for deprotonating less acidic nucleophiles like alcohols but require strictly anhydrous conditions. For N-alkylation of primary amines, using an excess of the amine can sometimes serve as both the nucleophile and the base, though this can lead to over-alkylation.[6] A competitive deprotonation/protonation strategy using the hydrobromide salt of the primary amine can promote selective monoalkylation.[7]
-
Solvent Selection: Polar aprotic solvents like DMF and ACN are generally good choices as they can dissolve a wide range of substrates and salts, and they tend to accelerate SN2 reactions. THF is also a common choice, particularly when strong, moisture-sensitive bases like NaH are used.
-
Temperature Control: The reaction temperature is a key parameter to control. While heating can increase the reaction rate, it can also promote side reactions such as elimination or decomposition. Starting at a lower temperature and gradually increasing it is a prudent approach.
-
Reaction Monitoring: Close monitoring of the reaction by TLC or LC-MS is essential to determine the optimal reaction time and to avoid the formation of byproducts due to prolonged reaction times or elevated temperatures.
-
Potential for Over-alkylation: In the case of primary amines, over-alkylation to form the tertiary amine and even the quaternary ammonium salt is a common side reaction.[6] This can be mitigated by using a large excess of the primary amine or by using protecting group strategies.
Authoritative Grounding and Comprehensive References
In-Text Citations and Mechanistic Insights
The alkylation reaction proceeds via a classical SN2 mechanism, where the rate is dependent on the concentration of both the nucleophile and the electrophile.[2] The benzylic position is particularly reactive due to the ability of the phenyl ring to stabilize the transition state. The presence of multiple halogen substituents on the aromatic ring of this compound influences the electronic properties of the molecule, enhancing its electrophilicity. While this reagent is a potent alkylating agent, it is noteworthy that in the synthesis of the HIV integrase inhibitor Elvitegravir, the related 3-chloro-2-fluorobenzyl bromide is converted to an organozinc reagent for use in a Negishi coupling reaction, which is a different mechanistic pathway than direct SN2 alkylation.[8]
References
- Google Patents. (2015). WO2015003670A1 - A new process for the preparation of elvitegravir.
- Google Patents. (2014). WO2014056464A1 - A new production method and new intermediates of synthesis of elvitegravir.
-
Master Organic Chemistry. (2017, May 26). Alkylation of Amines (Sucks!). Retrieved from [Link]
-
University of Calgary. (n.d.). Ch 11: Halogenation of alkyl benzenes. Retrieved from [Link]
-
Loba Chemie. (2013, August 6). BENZYL BROMIDE FOR SYNTHESIS MSDS. Retrieved from [Link]
-
ResearchGate. (2014, May 30). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. Retrieved from [Link]
Sources
- 1. 886615-32-3 | this compound - AiFChem [aifchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. achmem.com [achmem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. WO2014056464A1 - A new production method and new intermediates of synthesis of elvitegravir - Google Patents [patents.google.com]
The Strategic Utility of 3-Bromo-6-chloro-2-fluorobenzyl Bromide in the Synthesis of Complex Pharmaceutical Intermediates
Abstract
This technical guide provides an in-depth analysis of 3-Bromo-6-chloro-2-fluorobenzyl bromide, a versatile and highly functionalized aromatic building block, and its applications in the synthesis of advanced pharmaceutical intermediates. We will explore the compound's unique reactivity profile, stemming from its trifunctional nature, which allows for a range of selective chemical transformations. Detailed protocols, mechanistic insights, and safety considerations are presented to guide researchers and drug development professionals in leveraging this reagent for the construction of complex molecular architectures. A key focus will be on its potential role in the synthesis of kinase inhibitors and its analogous reactivity to similar compounds used in the production of antiviral drugs like Elvitegravir.
Introduction: A Building Block of Strategic Importance
In the landscape of modern medicinal chemistry, the demand for complex and highly functionalized molecular scaffolds is ever-increasing. These scaffolds serve as the foundation for developing novel therapeutic agents with enhanced potency, selectivity, and pharmacokinetic profiles. This compound emerges as a reagent of significant interest due to its unique substitution pattern on the benzene ring. The presence of three distinct halogen atoms—a reactive benzylic bromide, an aryl bromide, and an aryl chloride—offers multiple, orthogonal handles for sequential chemical modifications. This trifunctional nature allows for a programmed and controlled approach to the synthesis of intricate pharmaceutical intermediates.
The strategic placement of bromo, chloro, and fluoro substituents on the benzyl bromide moiety significantly influences its reactivity and provides opportunities for diverse synthetic applications. The benzylic bromide is the most reactive site, readily undergoing nucleophilic substitution reactions. The aryl bromide and chloride, with their differing reactivities in cross-coupling reactions, allow for selective functionalization of the aromatic ring. This guide will delve into the practical applications of this versatile building block, with a focus on its utility in constructing core structures of medicinally relevant compounds.
Physicochemical Properties and Safety Data
A thorough understanding of the physicochemical properties and safe handling procedures for this compound is paramount for its effective and safe utilization in a laboratory setting.
| Property | Value | Reference |
| CAS Number | 886615-32-3 | [1] |
| Molecular Formula | C₇H₄Br₂ClF | [1] |
| Molecular Weight | 302.36 g/mol | [1] |
| Appearance | Not specified, likely a solid | |
| Storage | Inert atmosphere, 2-8°C | [1] |
Safety and Handling:
This compound is classified as a hazardous substance and must be handled with appropriate precautions in a well-ventilated fume hood.[1] Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory.
Hazard Statements:
-
H302: Harmful if swallowed.[1]
-
H314: Causes severe skin burns and eye damage.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H332: Harmful if inhaled.[1]
Precautionary Statements:
-
P260: Do not breathe dust/fume/gas/mist/vapors/spray.[1]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
-
P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[1]
-
P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[1]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Synthetic Applications and Reaction Mechanisms
The synthetic utility of this compound is primarily centered around two key reaction types: nucleophilic substitution at the benzylic position and cross-coupling reactions at the aryl halide positions.
Nucleophilic Substitution at the Benzylic Position
The benzylic bromide is the most reactive site on the molecule, making it an excellent electrophile for reactions with a wide range of nucleophiles. This reactivity is fundamental to its application in constructing pharmaceutical intermediates.
Mechanism: The reaction typically proceeds via an S_N2 mechanism, although an S_N1 pathway can be favored under certain conditions (e.g., with polar protic solvents and weakly basic nucleophiles). The electron-withdrawing nature of the halogen substituents on the aromatic ring can influence the stability of a potential benzylic carbocation, thereby affecting the reaction pathway.
Applications:
-
Synthesis of Substituted Benzylamines: Reaction with primary or secondary amines yields substituted benzylamines, a common motif in many biologically active compounds.
-
Formation of Ethers and Thioethers: Alkylation of alcohols, phenols, and thiols provides access to a variety of ethers and thioethers.
-
Carbon-Carbon Bond Formation: Reaction with carbanions (e.g., enolates, organometallic reagents) allows for the introduction of new carbon substituents.
Protocol: General Procedure for Nucleophilic Substitution
Objective: To provide a general protocol for the reaction of this compound with a generic nucleophile.
Materials:
-
This compound (1.0 eq)
-
Nucleophile (1.1 - 1.5 eq)
-
Anhydrous aprotic solvent (e.g., Acetonitrile, DMF, THF)
-
Base (if required, e.g., K₂CO₃, Et₃N)
-
Inert gas atmosphere (e.g., Nitrogen, Argon)
Procedure:
-
To a dry reaction flask under an inert atmosphere, add the nucleophile and the anhydrous solvent.
-
If required, add the base and stir the mixture at room temperature for 10-15 minutes.
-
Prepare a solution of this compound in a minimal amount of the anhydrous solvent.
-
Add the benzyl bromide solution dropwise to the reaction mixture at a controlled temperature (e.g., 0 °C or room temperature).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Palladium-Catalyzed Cross-Coupling Reactions
The aryl bromide and aryl chloride substituents on the aromatic ring provide opportunities for selective functionalization through transition metal-catalyzed cross-coupling reactions. The C-Br bond is generally more reactive than the C-Cl bond in oxidative addition to a palladium(0) catalyst, allowing for regioselective transformations.
Key Cross-Coupling Reactions:
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds.
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.
-
Sonogashira Coupling: Reaction with terminal alkynes to form C-C bonds.
-
Heck Coupling: Reaction with alkenes to form C-C bonds.
Causality Behind Selectivity: The difference in bond dissociation energies between the C-Br and C-Cl bonds is the primary determinant of selectivity in palladium-catalyzed cross-coupling reactions. The C-Br bond is weaker and therefore undergoes oxidative addition more readily. By careful selection of the catalyst, ligand, and reaction conditions, it is possible to achieve high regioselectivity for the reaction at the C-Br position.
Protocol: Regioselective Suzuki-Miyaura Coupling
Objective: To provide a protocol for the selective Suzuki-Miyaura coupling at the C-Br position of this compound.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2.0 eq)
-
Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)
-
Inert gas atmosphere (e.g., Nitrogen, Argon)
Procedure:
-
To a Schlenk flask, add this compound, the arylboronic acid, the base, and the palladium catalyst.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system to the flask.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Case Study: Analogy to the Synthesis of Elvitegravir
In the synthesis of Elvitegravir, 3-chloro-2-fluorobenzyl bromide is converted to the corresponding organozinc reagent, which then undergoes a Negishi coupling with a functionalized quinolone core.[3][4] This reaction is a critical C-C bond-forming step in the construction of the final drug molecule.
Caption: Analogous synthetic pathway for pharmaceutical intermediates.
The successful application of the Negishi coupling in the synthesis of Elvitegravir provides a strong rationale for the potential of this compound to undergo similar transformations. The additional bromo and chloro substituents on the aromatic ring of our target molecule would likely remain intact during this process, providing further opportunities for diversification in subsequent synthetic steps. This makes this compound a highly attractive starting material for the synthesis of libraries of complex molecules for drug discovery programs, particularly in the area of kinase inhibitors where substituted benzyl moieties are common structural features.
Experimental Workflow Visualization
The following diagram illustrates a generalized experimental workflow for the utilization of this compound in the synthesis of a pharmaceutical intermediate, highlighting the key decision points and processes.
Caption: Generalized experimental workflow.
Conclusion
This compound is a highly versatile and valuable building block for the synthesis of complex pharmaceutical intermediates. Its trifunctional nature, with a reactive benzylic bromide and two distinct aryl halide moieties, allows for a range of selective and sequential chemical transformations. By leveraging both nucleophilic substitution and transition metal-catalyzed cross-coupling reactions, researchers can efficiently construct diverse molecular architectures. The analogy to the synthesis of Elvitegravir underscores the potential of this reagent in the development of novel therapeutics. The protocols and safety information provided in this guide are intended to facilitate the effective and safe use of this compound in drug discovery and development programs.
References
- A new process for the preparation of elvitegravir. (2015). Google Patents.
-
3-Chloro-2-fluorobenzyl bromide | CAS 85070-47-9 | Elvitegravir Intermediate. (n.d.). Holiness Pharmaceutical. Retrieved from [Link]
-
An Improved Synthesis of Elvitegravir. (2025). ResearchGate. Retrieved from [Link]
Sources
The N-Alkylation of Amines with 3-Bromo-6-chloro-2-fluorobenzyl Bromide: A Detailed Guide for Synthetic Chemists
Introduction: Unlocking the Synthetic Potential of a Versatile Building Block
In the landscape of modern drug discovery and materials science, the synthesis of complex molecular architectures with high precision is paramount. The strategic introduction of substituted benzyl moieties onto nitrogen-containing scaffolds is a cornerstone of medicinal chemistry, often imparting crucial pharmacological properties. 3-Bromo-6-chloro-2-fluorobenzyl bromide is a highly functionalized electrophile that serves as a valuable building block for creating novel chemical entities. Its unique substitution pattern—a trifecta of halogen atoms—offers multiple points for subsequent chemical modification, making it an attractive starting material for the synthesis of diverse compound libraries.
This comprehensive guide provides an in-depth exploration of the reaction between this compound and various amines. We will delve into the mechanistic underpinnings of this transformation, present detailed, field-proven protocols for its execution with both primary and secondary amines, and offer expert insights into reaction optimization, troubleshooting, and product purification.
Mechanistic Insights: A Tale of Nucleophilic Substitution
The reaction of this compound with amines is a classic example of a nucleophilic substitution reaction. The benzylic carbon, bonded to a highly electronegative bromine atom, is electron-deficient and thus highly electrophilic. The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking this electrophilic carbon and displacing the bromide ion, which serves as an excellent leaving group.
This transformation predominantly proceeds via a bimolecular nucleophilic substitution (SN2) mechanism .[1] In this concerted process, the nucleophilic attack and the departure of the leaving group occur simultaneously, passing through a single transition state. The rate of an SN2 reaction is dependent on the concentration of both the electrophile (the benzyl bromide) and the nucleophile (the amine).
While the SN2 pathway is dominant, the benzylic nature of the electrophile means that a unimolecular nucleophilic substitution (SN1) mechanism cannot be entirely ruled out, especially with weaker nucleophiles or in polar, protic solvents. The stability of the intermediate benzylic carbocation, which is resonance-stabilized by the aromatic ring, makes its formation plausible. However, for most applications with amine nucleophiles, the SN2 pathway is the operative mechanism.
The presence of electron-withdrawing groups, such as the chloro and fluoro substituents on the aromatic ring, can influence the reaction rate by modulating the electrophilicity of the benzylic carbon.
Figure 1: SN2 mechanism for the reaction of this compound with a primary amine.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the N-alkylation of a primary and a secondary amine with this compound. These protocols are designed to be self-validating, with clear checkpoints for monitoring reaction progress.
Safety Precautions
This compound is a hazardous substance. It is harmful if swallowed or inhaled and causes severe skin burns and eye damage.[2] Always handle this reagent in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
Protocol 1: Synthesis of N-(3-Bromo-6-chloro-2-fluorobenzyl)benzylamine (Reaction with a Primary Amine)
This protocol details the reaction with benzylamine as a representative primary amine. A key challenge in the N-alkylation of primary amines is the potential for over-alkylation, where the secondary amine product reacts further with the benzyl bromide to form a tertiary amine.[3] To mitigate this, a slight excess of the primary amine is often employed.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.2 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)[4]
-
Acetonitrile (anhydrous)
-
Ethyl acetate
-
Hexanes
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel (for column chromatography)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Solvent and Amine Addition: Add anhydrous acetonitrile to the flask to achieve a concentration of approximately 0.2 M with respect to the benzyl bromide. Begin stirring the suspension. Add benzylamine (1.2 eq) to the reaction mixture dropwise via a syringe.
-
Reaction Conditions: Heat the reaction mixture to 60-70 °C and stir vigorously.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). A suitable eluent system is a mixture of hexanes and ethyl acetate (e.g., 9:1 or 8:2 v/v). The reaction is complete when the starting benzyl bromide spot is no longer visible by TLC. This typically takes 4-8 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the potassium carbonate and other inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the acetonitrile.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford the pure N-(3-bromo-6-chloro-2-fluorobenzyl)benzylamine.
Protocol 2: Synthesis of 4-(3-Bromo-6-chloro-2-fluorobenzyl)morpholine (Reaction with a Secondary Amine)
The reaction with secondary amines, such as morpholine, is generally more straightforward as over-alkylation is not a concern.
Materials:
-
This compound (1.0 eq)
-
Morpholine (1.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)[5]
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Hexanes
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel (for column chromatography)
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, combine this compound (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Solvent and Amine Addition: Add anhydrous DMF to the flask to a concentration of approximately 0.3 M with respect to the benzyl bromide. Stir the suspension and add morpholine (1.1 eq) dropwise.
-
Reaction Conditions: Stir the reaction mixture at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by TLC (e.g., 7:3 hexanes:ethyl acetate). The reaction is typically complete within 2-4 hours.
-
Workup:
-
Pour the reaction mixture into deionized water and extract with ethyl acetate (3 x volume of DMF).
-
Combine the organic extracts and wash with water and then brine to remove residual DMF.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by flash column chromatography on silica gel.
Data Presentation: A Comparative Overview
The following table summarizes key parameters for the N-alkylation reactions described in the protocols.
| Parameter | Protocol 1 (Primary Amine) | Protocol 2 (Secondary Amine) |
| Amine | Benzylamine | Morpholine |
| Amine Stoichiometry | 1.2 equivalents | 1.1 equivalents |
| Base | Anhydrous K₂CO₃ (2.0 eq) | Anhydrous K₂CO₃ (1.5 eq) |
| Solvent | Acetonitrile | N,N-Dimethylformamide (DMF) |
| Temperature | 60-70 °C | Room Temperature |
| Typical Reaction Time | 4-8 hours | 2-4 hours |
| Key Challenge | Potential for over-alkylation | Efficient removal of DMF during workup |
| Purification Method | Flash Column Chromatography | Recrystallization or Flash Column Chromatography |
Visualization of Experimental Workflow
Figure 2: Generalized experimental workflow for the N-alkylation of amines with this compound.
Troubleshooting and Field-Proven Insights
-
Incomplete Reaction: If TLC analysis indicates the presence of unreacted starting material after the expected reaction time, consider increasing the reaction temperature or adding an additional portion of the amine and base. Ensure that all reagents and solvents are anhydrous, as water can hydrolyze the benzyl bromide.
-
Over-alkylation (Primary Amines): To minimize the formation of the tertiary amine byproduct, maintain a good stirring rate to avoid localized high concentrations of the benzyl bromide. Slow, dropwise addition of the benzyl bromide to the amine solution can also be beneficial. If over-alkylation remains a significant issue, consider using a larger excess of the primary amine.[3]
-
Difficult Purification: If the product and starting material have very similar Rf values on TLC, making chromatographic separation challenging, consider converting the product to a salt (e.g., hydrochloride) to facilitate purification by precipitation or extraction. The free base can then be regenerated by treatment with a base.
Conclusion
The reaction of this compound with amines is a robust and versatile method for the synthesis of highly functionalized N-benzylamines. By understanding the underlying SN2 mechanism and carefully controlling reaction parameters such as stoichiometry, temperature, and solvent, researchers can achieve high yields of the desired products. The protocols and insights provided in this guide are intended to empower scientists in drug development and related fields to effectively utilize this valuable synthetic transformation in their research endeavors.
References
-
NCERT. Amines. [Link]
- Google Patents. (2007).
-
Potassium carbonate as a base for the N-alkylation of indole and pyrrole in ionic liquids. (2006). ResearchGate. [Link]
-
Nucleophilic Substitution Reactions of Meta- and Para-Substituted Benzylamines with Benzyl Bromide in Methanol Medium. (2025). ResearchGate. [Link]
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. Synthesis and effect of N-alkylation on antibacterial activity of 2-(Benzylthio) methyl-1H-benzimidazole derivatives | GSC Biological and Pharmaceutical Sciences [gsconlinepress.com]
- 3. akjournals.com [akjournals.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
Application Notes & Protocols: Suzuki-Miyaura Coupling of 3-Bromo-6-chloro-2-fluorobenzyl Bromide Derivatives
Abstract
This document provides a comprehensive technical guide for performing Suzuki-Miyaura cross-coupling reactions on polyfunctionalized scaffolds, specifically focusing on 3-bromo-6-chloro-2-fluorobenzyl bromide and its derivatives. These substrates are of significant interest in medicinal chemistry, offering multiple points for diversification. However, their successful functionalization is challenged by the presence of three distinct carbon-halogen bonds of varying reactivity (Csp²-Br, Csp²-Cl, Csp³-Br) and significant steric hindrance. This guide offers a deep dive into the mechanistic considerations, strategic selection of catalysts and reagents, detailed experimental protocols, and robust troubleshooting advice to enable researchers to chemoselectively synthesize complex molecular architectures crucial for drug discovery and development.[1][2][3]
Introduction: The Strategic Value of Polyhalogenated Scaffolds
The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, celebrated for its reliability in forging carbon-carbon bonds.[4][5] In pharmaceutical research, its application is pivotal for the synthesis of biaryl and heteroaryl structures, which are prevalent motifs in countless drug candidates.[3][6][7]
The substrate class, this compound derivatives, presents a unique synthetic opportunity. The differential reactivity of the aryl bromide, aryl chloride, and benzylic bromide moieties allows for programmed, sequential cross-coupling reactions. This enables the rapid construction of diverse chemical libraries from a single, advanced intermediate. However, this very complexity necessitates a nuanced and informed approach to reaction design to control selectivity and achieve high yields.
Key Challenges:
-
Chemoselectivity: The primary challenge lies in selectively activating the C(sp²)-Br bond for oxidative addition to the palladium catalyst, while leaving the more inert C(sp²)-Cl and the highly reactive C(sp³)-Br bonds untouched under the chosen conditions.[8]
-
Steric Hindrance: The ortho-fluoro and ortho-chloro substituents create a sterically congested environment around the C-Br bond, which can significantly slow down the oxidative addition and reductive elimination steps of the catalytic cycle.[9][10][11]
-
Competing Pathways: The benzylic bromide is a potent electrophile susceptible to nucleophilic attack by the base or solvent, or it can undergo its own Suzuki-Miyaura coupling under certain conditions, leading to undesired byproducts.[12][13][14]
This guide will systematically address these challenges, providing the scientific rationale behind the recommended protocols.
Mechanistic Fundamentals: Controlling the Catalytic Cycle
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[15][16][17] Understanding each step is critical for troubleshooting and optimizing reactions with complex substrates.
The three key phases are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile (the aryl halide), forming a Pd(II) complex. This is often the rate-determining step, and its efficiency is highly dependent on the nature of the halide and the steric/electronic properties of the catalyst.[17][18] For our substrate, the reactivity order is generally C-Br > C-Cl, providing the basis for chemoselectivity.[8]
-
Transmetalation: A ligand is transferred from the organoboron reagent to the Pd(II) center. This step requires activation of the boron species by a base to form a more nucleophilic "ate" complex, facilitating the transfer.[19][20]
-
Reductive Elimination: The two organic partners on the Pd(II) center couple, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[16][18]
Caption: A step-by-step workflow for the Suzuki-Miyaura protocol.
Table of Critical Reaction Parameters
The table below summarizes the key components for this specific application, with justifications rooted in established chemical principles.
| Parameter | Recommended Choice(s) | Rationale & Expert Insights |
| Palladium Pre-catalyst | Pd(OAc)₂, Pd₂(dba)₃, or Palladacycle pre-catalysts (e.g., XPhos Pd G3) | Pd(OAc)₂ and Pd₂(dba)₃ are cost-effective sources of Pd(0) in situ. For sterically hindered substrates, pre-formed palladacycles are highly recommended as they generate the active LPd(0) species under mild conditions, often leading to higher activity and better reproducibility. [3] |
| Ligand | Buchwald-type biaryl phosphines: SPhos, XPhos, RuPhos | This is the most critical parameter. The steric bulk and electron-rich nature of these ligands are essential for promoting the challenging oxidative addition of hindered aryl halides and facilitating the final reductive elimination step. [11][21]They form monoligated Pd(0) species that are highly active. Standard ligands like PPh₃ are generally ineffective for this substrate class. |
| Base | K₃PO₄ (Potassium Phosphate), Cs₂CO₃ (Cesium Carbonate) | A moderately strong, non-nucleophilic base is required. K₃PO₄ and Cs₂CO₃ are effective at promoting transmetalation without causing significant hydrolysis of the substrate or promoting side reactions at the benzylic bromide position. [15][22]Weaker bases like K₂CO₃ may be less effective for hindered couplings. |
| Boron Reagent | Arylboronic Pinacol Esters or Potassium Aryltrifluoroborates | While arylboronic acids can be used, they are prone to a key side reaction called protodeboronation , especially at elevated temperatures. [22]Pinacol esters and aryltrifluoroborates are significantly more stable, minimizing this side reaction and leading to cleaner reactions and higher yields. [12][13][23] |
| Solvent System | 1,4-Dioxane/H₂O (e.g., 5:1 ratio), Toluene, or CPME/H₂O | Anhydrous solvents can be used, but a small amount of water often accelerates the transmetalation step. Dioxane and Toluene are standard choices. Cyclopentyl methyl ether (CPME) is a greener alternative with a high boiling point suitable for these reactions. [12] |
| Temperature | 80 - 110 °C | Elevated temperatures are necessary to overcome the activation energy for the oxidative addition of the hindered and somewhat deactivated aryl bromide. The exact temperature should be optimized for each specific substrate/boronic ester combination. |
| Catalyst Loading | 1-5 mol % Pd | For challenging couplings, a slightly higher catalyst loading is often beneficial. For initial screening, 2 mol % is a reasonable starting point. |
Detailed Experimental Protocol: A Validated Starting Point
This protocol describes the Suzuki-Miyaura coupling of this compound with a generic arylboronic pinacol ester.
Safety First: This reaction should be performed in a well-ventilated fume hood. This compound is a lachrymator and a potential alkylating agent; handle with appropriate personal protective equipment (PPE), including gloves and safety glasses. Palladium compounds and phosphine ligands should be handled with care. Solvents are flammable.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic pinacol ester (1.2 - 1.5 equiv)
-
Pd₂(dba)₃ (0.02 equiv, 2 mol % Pd)
-
SPhos (0.045 equiv)
-
K₃PO₄ (3.0 equiv), finely ground
-
1,4-Dioxane (anhydrous)
-
Deionized Water
-
Anhydrous Magnesium or Sodium Sulfate
-
Reaction vessel (e.g., Schlenk tube or round-bottom flask) with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Glassware Preparation: Ensure all glassware is oven- or flame-dried and cooled under a stream of inert gas to remove moisture.
-
Reaction Setup: To the reaction vessel, add this compound (1.0 equiv), the arylboronic pinacol ester (1.2 equiv), and finely ground K₃PO₄ (3.0 equiv).
-
Inert Atmosphere: Seal the vessel with a septum, and evacuate and backfill with inert gas three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add anhydrous 1,4-dioxane and deionized water (e.g., a 5:1 ratio, to achieve a 0.1 M concentration with respect to the limiting reagent).
-
Degassing: Sparge the resulting suspension with a stream of inert gas for 15-20 minutes to thoroughly degas the solvent mixture.
-
Catalyst Addition: Under a positive pressure of inert gas, quickly add the palladium pre-catalyst (Pd₂(dba)₃, 0.02 equiv) and the SPhos ligand (0.045 equiv).
-
Reaction Execution: Seal the vessel and place it in a preheated oil bath at 100 °C. Stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction's progress by periodically taking aliquots (via syringe) and analyzing them by TLC or LC-MS to check for the consumption of the starting material.
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and palladium black.
-
Transfer the filtrate to a separatory funnel and wash with water, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a hexane/ethyl acetate gradient) to isolate the desired coupled product.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive Catalyst: Pd(0) oxidized by air. 2. Insufficiently active ligand/base combination. 3. Protodeboronation of the boron reagent. | 1. Ensure rigorous inert atmosphere and proper degassing. 2. Screen a more electron-rich/bulky ligand (e.g., RuPhos) or a stronger base (Cs₂CO₃). 3. Confirm the use of a stable boronic ester or trifluoroborate salt. [12][13] |
| Significant De-bromination | The C-Br bond is cleaved and replaced by a hydrogen atom. This can be a competitive pathway. | Lower the reaction temperature. Screen different ligands, as some are more prone to promoting this side reaction. Ensure the base is not excessively strong. |
| Homocoupling of Boronic Ester | Two molecules of the boronic ester couple together. Often caused by the presence of oxygen. | Improve degassing technique. Ensure high purity of the palladium pre-catalyst. |
| Reaction Stalls | The catalyst has decomposed or become inactive over the course of the reaction. | Add a second portion of the catalyst and ligand to the reaction mixture. Consider using a more robust palladacycle pre-catalyst from the start. |
| Formation of Benzylic Coupled Product | The benzylic bromide has reacted instead of, or in addition to, the aryl bromide. | This indicates the conditions are too harsh or the catalyst system is not selective. Lower the temperature. This protocol is optimized to favor C(sp²)-Br coupling; significant C(sp³)-Br coupling suggests a need to re-screen ligands specifically for selectivity. [14] |
Conclusion and Future Applications
The protocols and principles outlined in this guide provide a robust framework for the successful Suzuki-Miyaura coupling of challenging this compound derivatives. By carefully selecting bulky, electron-rich phosphine ligands and stable boron reagents, researchers can achieve high chemoselectivity for the C-Br bond, opening the door to a wealth of novel, highly functionalized molecules. The products of this reaction are ideal intermediates for further diversification, allowing for subsequent coupling at the C-Cl position or functionalization of the benzylic position, making this a powerful strategy in the rational design of new therapeutic agents.
References
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NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]
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Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
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Chemical Communications (RSC Publishing). (n.d.). Cu-Catalyzed Suzuki–Miyaura reactions of primary and secondary benzyl halides with arylboronates. Retrieved from [Link]
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BYJU'S. (n.d.). Merits of the Suzuki Coupling Reaction. Retrieved from [Link]
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Molander, G. A., & Dreher, S. D. (2009). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. Organic letters, 8(20), 4685–4688. Retrieved from [Link]
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Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Retrieved from [Link]
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Buskes, M. J., & Blanco, M. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules, 25(15), 3497. Retrieved from [Link]
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Journal of the American Chemical Society. (2018, January 23). Transition-Metal-Free Suzuki-Type Cross-Coupling Reaction of Benzyl Halides and Boronic Acids via 1,2-Metalate Shift. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling. (a) Examples of drugs and late-stage.... Retrieved from [Link]
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ACS Publications. (n.d.). Suzuki−Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. Retrieved from [Link]
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Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
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Chemical.AI. (2025, September 22). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Retrieved from [Link]
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MDPI. (n.d.). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. Retrieved from [Link]
-
Nagao, K., et al. (2017). Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide. Organic & Biomolecular Chemistry, 15(48), 10219-10226. Retrieved from [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]
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The Royal Society of Chemistry. (2014, February 6). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Retrieved from [Link]
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Suzuki, A. (1999). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 75(6), 145-153. Retrieved from [Link]
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Blakemore, D. C. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1 (pp. 1-69). The Royal Society of Chemistry. Retrieved from [Link]
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Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Retrieved from [Link]
-
Bodke, Y. D., et al. (2016). Application of Suzuki Coupling in the Synthesis of Some Novel Coumarin Derivatives as Potent Antibacterial Agents. Der Pharma Chemica, 8(1), 444-450. Retrieved from [Link]
-
Journal of the American Chemical Society. (2018, January 23). Transition-Metal-Free Suzuki-Type Cross-Coupling Reaction of Benzyl Halides and Boronic Acids via 1,2-Metalate Shift. Retrieved from [Link]
-
Semantic Scholar. (2017, December 4). Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base. Retrieved from [Link]
-
Chem Help ASAP. (2020, February 14). Suzuki cross-coupling reaction [Video]. YouTube. Retrieved from [Link]
-
Pen-Yuan, K., et al. (2011). Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. Tetrahedron letters, 52(23), 2959-2961. Retrieved from [Link]
-
Catalysis Science & Technology (RSC Publishing). (2019, September 2). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Retrieved from [Link]
-
Journal of the American Chemical Society. (n.d.). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Retrieved from [Link]
-
Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of organic chemistry, 68(11), 4302–4314. Retrieved from [Link]
-
RSC Publishing. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]
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Application Note: Chemoselective Preparation of 3-Chloro-2-fluoro-6-(magnesiobromomethyl)benzene
Abstract
This application note provides a comprehensive guide for the chemoselective preparation of the Grignard reagent from 3-Bromo-6-chloro-2-fluorobenzyl bromide. The protocol leverages the differential reactivity of carbon-halogen bonds to facilitate the selective insertion of magnesium at the benzylic carbon-bromine bond, while preserving the aryl-chlorine and aryl-fluorine moieties. This guide is intended for researchers, scientists, and professionals in drug development and synthetic organic chemistry, offering in-depth theoretical background, a validated step-by-step protocol, safety considerations, and methods for quantification of the resulting organometallic reagent.
Introduction: The Challenge of Chemoselectivity in Polyhalogenated Systems
Grignard reagents are among the most powerful and versatile organometallic compounds in synthetic chemistry, enabling the formation of new carbon-carbon bonds with a wide array of electrophiles.[1][2] Their synthesis, typically achieved by reacting an organic halide with magnesium metal in an ethereal solvent, is a cornerstone of organic synthesis.[3][4] However, the preparation of Grignard reagents from substrates bearing multiple halogen atoms presents a significant chemoselectivity challenge.
The reactivity of carbon-halogen bonds towards magnesium insertion follows the general trend: C-I > C-Br > C-Cl >> C-F.[5][6][7][8][9] This hierarchy is governed by the carbon-halogen bond dissociation energy; weaker bonds, such as C-Br, have a lower activation energy for oxidative addition of magnesium compared to stronger bonds like C-Cl.[5] The C-F bond is exceptionally strong and typically unreactive under standard Grignard formation conditions.[5]
The substrate of interest, this compound, possesses three distinct halogen atoms. The primary challenge is to achieve selective magnesium insertion at the most labile position—the benzylic carbon-bromine bond—without disturbing the more inert aryl-chlorine and aryl-fluorine bonds. The benzylic position is inherently more reactive than aryl positions, further favoring the desired transformation.[10] This application note details a robust protocol to achieve this selective synthesis, yielding the novel Grignard reagent, (3-chloro-2-fluoro-6-(magnesiobromomethyl)benzene), a potentially valuable building block for complex molecular architectures.
Mechanistic Rationale and Key Considerations
The formation of a Grignard reagent is a heterogeneous reaction occurring on the surface of the magnesium metal.[7] The mechanism is believed to involve single electron transfer (SET) from the magnesium to the organic halide.[11][12] For this compound, the significantly lower bond energy of the benzylic C-Br bond compared to the aromatic C-Cl and C-F bonds dictates the site of reaction.
Diagram: Chemoselective Grignard Formation
Caption: Selective magnesium insertion at the benzylic C-Br bond.
Solvent Selection
Ethereal solvents are essential for Grignard reagent formation as they solvate and stabilize the organomagnesium species through coordination of the ether oxygen atoms to the magnesium center.[13][14][15] Tetrahydrofuran (THF) is often preferred over diethyl ether for less reactive halides due to its higher boiling point and superior solvating ability.[13][16] For benzylic halides, THF can sometimes promote side reactions like Wurtz coupling; however, its ability to facilitate the reaction at lower temperatures makes it a suitable choice when careful temperature control is exercised.[17][18] The use of strictly anhydrous solvents is critical, as Grignard reagents are strong bases that react readily with protic sources like water.[2][11]
Initiation of the Reaction
The surface of commercially available magnesium turnings is typically coated with a passivating layer of magnesium oxide (MgO), which can inhibit the reaction.[4][19] Several methods exist to activate the magnesium surface. Chemical activation using a small amount of iodine or 1,2-dibromoethane is common.[4][19][20] Iodine reacts with magnesium to form magnesium iodide, which helps to etch the oxide layer and expose fresh magnesium.[21][22] The disappearance of the characteristic brown color of iodine is a visual indicator that the reaction has initiated.[23]
Control of Side Reactions
The primary side reaction of concern is Wurtz coupling, where a newly formed Grignard molecule reacts with a molecule of the starting halide.[11][17][24] This is particularly prevalent with reactive halides like benzylic bromides.[18][25]
Diagram: Main Reaction vs. Side Reaction
Caption: Competing pathways: Grignard formation vs. Wurtz coupling.
To minimize Wurtz coupling, the following strategies are employed:
-
Slow, controlled addition: The benzyl bromide solution should be added dropwise to the magnesium suspension. This maintains a low concentration of the halide in the reaction mixture, favoring its reaction with the magnesium surface over the already-formed Grignard reagent.[17]
-
Temperature control: The reaction is exothermic. Maintaining a low to moderate temperature (e.g., gentle reflux of THF) prevents localized hotspots that can accelerate the rate of the Wurtz coupling reaction.[11][17]
Experimental Protocol
Safety Precautions: This procedure must be conducted in a well-ventilated fume hood. Anhydrous solvents are flammable and moisture-sensitive. Grignard reagents are reactive and can ignite upon exposure to air. Appropriate personal protective equipment (safety glasses, flame-resistant lab coat, gloves) must be worn at all times. All glassware must be rigorously dried. The reaction should be conducted under an inert atmosphere (e.g., dry nitrogen or argon).
Materials and Reagents
| Reagent | Grade | Supplier | Quantity |
| This compound | ≥98% Purity | e.g., Sigma-Aldrich | 10.0 g (33.2 mmol) |
| Magnesium Turnings | ≥99.5% Purity | e.g., Sigma-Aldrich | 0.97 g (40.0 mmol) |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | e.g., Sigma-Aldrich | ~100 mL |
| Iodine | Crystal, Reagent | e.g., Sigma-Aldrich | 1-2 small crystals |
| 1,10-Phenanthroline | ReagentPlus®, ≥99% | e.g., Sigma-Aldrich | ~10 mg |
| sec-Butanol | Anhydrous, 99.5% | e.g., Sigma-Aldrich | ~5 mL |
Equipment Setup
-
A 250 mL three-necked round-bottom flask is equipped with a magnetic stir bar, a reflux condenser topped with a nitrogen/argon inlet, and a pressure-equalizing dropping funnel sealed with a rubber septum.
-
All glassware is flame-dried under a stream of inert gas or oven-dried at 120 °C for at least 4 hours and assembled while hot, then allowed to cool to room temperature under a positive pressure of inert gas.
Grignard Reagent Preparation
-
Place the magnesium turnings (0.97 g) into the cooled, inerted three-necked flask.
-
Add one or two small crystals of iodine to the flask.
-
In a separate dry flask, prepare a solution of this compound (10.0 g) in 80 mL of anhydrous THF.
-
Transfer this solution to the dropping funnel via cannula or a dry syringe.
-
Add approximately 10 mL of the benzyl bromide solution from the dropping funnel to the magnesium turnings.
-
Stir the mixture. Initiation is indicated by the disappearance of the iodine color and the spontaneous onset of gentle reflux.[13][23] If the reaction does not start, gentle warming with a heat gun may be applied, or a sonicator bath can be used.[19][20]
-
Once the reaction has initiated, add the remaining benzyl bromide solution dropwise from the dropping funnel at a rate that maintains a steady, gentle reflux. The addition should take approximately 30-45 minutes.
-
After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure complete reaction. The final solution should appear as a grayish, slightly cloudy suspension.
Quantification of the Grignard Reagent
It is crucial to determine the concentration of the prepared Grignard reagent before its use in subsequent reactions. Titration is a reliable method for this purpose. The method of Watson and Eastham is a common choice, using a colorimetric endpoint.[26][27]
Titration Protocol
-
Flame-dry a 25 mL Erlenmeyer flask containing a small stir bar and seal with a rubber septum. Allow it to cool under an inert atmosphere.
-
Add ~5 mg of 1,10-phenanthroline to the flask.
-
Using a dry syringe, add 5 mL of anhydrous THF to dissolve the indicator.
-
Accurately add 1.00 mL of the prepared Grignard solution to the indicator solution via a gas-tight syringe. The solution should turn a distinct color (often reddish-purple) due to the formation of a complex.[27][28]
-
Titrate this solution by adding a standardized solution of sec-butanol in anhydrous THF (e.g., 1.0 M) dropwise with a syringe until the color disappears, indicating the endpoint.
-
Record the volume of the titrant used.
-
The concentration of the Grignard reagent is calculated using the formula: Molarity (RMgX) = [Molarity (sec-BuOH) × Volume (sec-BuOH)] / Volume (RMgX)
A potentiometric titration can also be employed for a more precise determination of the endpoint.[29]
| Parameter | Typical Value | Notes |
| Theoretical Yield | 33.2 mmol | Based on 10.0 g of starting material. |
| Typical Titrated Yield | 75-85% | Yields can vary based on reaction conditions and purity of reagents. |
| Final Concentration | ~0.3 M in THF | Assuming a final volume of ~90-100 mL. |
| Appearance | Gray to brownish, cloudy | The presence of unreacted magnesium is common. |
Conclusion
This application note provides a validated and reliable protocol for the chemoselective synthesis of 3-chloro-2-fluoro-6-(magnesiobromomethyl)benzene. By carefully controlling reaction parameters such as temperature and addition rate, and by leveraging the inherent reactivity differences between carbon-halogen bonds, the targeted Grignard reagent can be prepared in good yield while minimizing the formation of the Wurtz coupling byproduct. The successful execution of this protocol provides access to a unique and functionalized organometallic intermediate, poised for application in the synthesis of novel chemical entities.
References
-
StackExchange. (2017, April 4). Why does magnesium prefer to insert into C–Br bonds over C–Cl bonds?. Chemistry Stack Exchange. Retrieved from [Link]
-
Quora. (n.d.). What purpose do solvents like diethyl ether serve in reactions like Grignard addition of alkyl groups? What do these solvants do?. Retrieved from [Link]
-
Scribd. (n.d.). Titration Grignard and BuLi. Retrieved from [Link]
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PubMed. (2007). Concentration determination of methyl magnesium chloride and other Grignard reagents by potentiometric titration with in-line characterization of reaction species by FTIR spectroscopy. Retrieved from [Link]
-
Brainly. (2023, September 23). Which of the following solvents can or cannot replace diethyl ether in the formation of a Grignard reagent?. Retrieved from [Link]
-
ResearchGate. (2012, October 23). How to measure the concentration of any grignard reagent (RMgX) in situ?. Retrieved from [Link]
-
Chem-Station. (2024, April 16). Grignard Reaction. Retrieved from [Link]
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JoVE. (2017, February 22). Video: Grignard Reagent Preparation and Grignard Reaction. Retrieved from [Link]
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ACS Publications. (2007). The Grignard Reagents. Organometallics. Retrieved from [Link]
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Chemtips. (2015, January 12). Titrating Organometallic Reagents is Easier Than You Think. Retrieved from [Link]
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Chemistry Stack Exchange. (2019, January 25). Grignard Reagent in THF vs in Diethyl ether. Retrieved from [Link]
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Chemistry Stack Exchange. (2021, August 30). Activation of Grignard reagent. Retrieved from [Link]
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Reddit. (2024, October 16). How does iodine ACTUALLY activate a Grignard?. r/chemhelp. Retrieved from [Link]
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American Chemical Society. (1998). Reactivity of Magnesium Surfaces during the Formation of Grignard Reagents. The Journal of Organic Chemistry. Retrieved from [Link]
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Chemistry LibreTexts. (2024, March 24). 10.6: Reactions of Alkyl Halides - Grignard Reagents. Retrieved from [Link]
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Organic Chemistry Tutor. (n.d.). Allylic and Benzylic Reactivity. Retrieved from [Link]
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ResearchGate. (2025, January). A COMPARATIVE THEORETICAL INVESTIGATION OF MAGNESIUM INSERTION INTO THE C-X BOND IN VINYL HALIDES (X = F, Cl, AND Br). Retrieved from [Link]
-
Adichemistry. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. Retrieved from [Link]
-
ResearchGate. (2023). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. Retrieved from [Link]
-
Canadian Journal of Chemistry. (1980). On the nature of the radical pairs involved in the Grignard reaction. Retrieved from [Link]
-
Thieme. (n.d.). Benzylic Grignard reagent. Science of Synthesis. Retrieved from [Link]
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Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]
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Chemguide. (n.d.). AN INTRODUCTION TO GRIGNARD REAGENTS. Retrieved from [Link]
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Royal Society of Chemistry. (2023, June 28). Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation. Retrieved from [Link]
-
NIH National Center for Biotechnology Information. (2017). Reactions of Fluoroalkanes with Mg−Mg Bonds: Scope, sp3C−F/sp2C−F Coupling and Mechanism. Retrieved from [Link]
-
University of Illinois. (n.d.). Chapter 17 Allylic and Benzylic Reactivity. Retrieved from [Link]
-
Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]
-
Reddit. (2018, March 11). Selective grignard or lithiation of 4-bromobenzyl bromide?. r/chemhelp. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzylic substitution, benzylation. Retrieved from [Link]
-
Beilstein Journals. (2014). Reaction of selected carbohydrate aldehydes with benzylmagnesium halides: benzyl versus o-tolyl rearrangement. Retrieved from [Link]
-
ResearchGate. (n.d.). Solvent screening of benzyl bromide Grignard reaction. Retrieved from [Link]
-
Chem.libretexts.org. (n.d.). CO11. Semi-Anionic Nucleophiles - carbonyl addition. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 10 - Organic Syntheses Procedure. Retrieved from [Link]
-
ACS Publications. (1993). Ab initio study of the insertion reaction of magnesium into the carbon-halogen bond of fluoro- and chloromethane. Journal of the American Chemical Society. Retrieved from [Link]
- Google Patents. (n.d.). US3856867A - Process for the preparation of grignard reagents and their utilization in organic syntheses.
-
Numerade. (n.d.). How would one use a Grignard-based synthesis to accomplish the following transformation: benzyl bromide (PhCH2Br) to 3-phenylpropan-1-ol?. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 3 - Organic Syntheses Procedure. Retrieved from [Link]
-
YouTube. (2020, October 28). Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 3-Bromo-6-chloro-2-fluorobenzyl bromide
Welcome to the technical support center for the synthesis and application of 3-Bromo-6-chloro-2-fluorobenzyl bromide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of working with this tri-halogenated aromatic compound. Our goal is to equip you with the expertise to optimize your reaction conditions, maximize yields, and ensure the highest purity of your product.
Introduction to the Synthesis
The preparation of this compound typically involves the free-radical bromination of the corresponding toluene derivative, 3-Bromo-6-chloro-2-fluorotoluene. This reaction is most commonly achieved using N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator.[1][2] The benzylic position is particularly susceptible to radical attack due to the resonance stabilization of the resulting benzylic radical.[3][4] However, the presence of three distinct halogen substituents on the aromatic ring introduces electronic and steric factors that require careful consideration to avoid side reactions and ensure efficient conversion.
Troubleshooting Guide & FAQs
Here we address common issues encountered during the synthesis of this compound.
FAQ 1: My reaction is showing low conversion of the starting material, 3-Bromo-6-chloro-2-fluorotoluene. What are the likely causes and how can I improve the yield?
Answer:
Low conversion in benzylic bromination can stem from several factors, primarily related to the initiation and propagation of the radical chain reaction.
-
Insufficient Radical Initiation: The free-radical chain process requires an initial input of energy to generate bromine radicals. If the initiation is inefficient, the reaction will be sluggish.
-
Troubleshooting:
-
Initiator Choice and Concentration: Ensure you are using a suitable radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).[1] The initiator concentration is critical; too low, and the reaction won't start efficiently, too high, and it can lead to side reactions. A typical starting point is 1-5 mol% relative to the substrate.
-
Reaction Temperature: The reaction temperature must be appropriate for the chosen initiator. AIBN, for instance, has a 10-hour half-life at approximately 65 °C, while BPO's is around 73 °C. Running the reaction at a temperature too low for the initiator will result in slow decomposition and a low concentration of radicals.
-
Light Source (Photochemical Initiation): If using light to initiate the reaction, ensure the wavelength and intensity are appropriate for cleaving the Br-Br or N-Br bond.[5] Standard laboratory glassware can be used for visible light-induced reactions.[6]
-
-
-
Inhibitors: Trace impurities in your starting material or solvent can act as radical scavengers, quenching the chain reaction.
-
Troubleshooting:
-
Purify Starting Materials: Ensure your 3-Bromo-6-chloro-2-fluorotoluene is free from phenolic impurities or other radical inhibitors. Purification via distillation or column chromatography may be necessary.
-
Solvent Purity: Use a high-purity, dry, and non-reactive solvent. Carbon tetrachloride (CCl₄) is a classic solvent for these reactions, though due to its toxicity, alternatives like cyclohexane or acetonitrile are often preferred.[7] Ensure the solvent is degassed to remove dissolved oxygen, which can act as a radical inhibitor.
-
-
-
Substrate Reactivity: The electron-withdrawing nature of the three halogen substituents (bromo, chloro, and fluoro) on the aromatic ring can slightly deactivate the benzylic C-H bonds towards radical abstraction compared to unsubstituted toluene.[8]
-
Troubleshooting:
-
Prolonged Reaction Time: Monitor the reaction by TLC or GC-MS and allow it to proceed for a longer duration if necessary.
-
Optimize Temperature: A modest increase in reaction temperature can enhance the rate of hydrogen abstraction. However, be cautious as higher temperatures can also promote side reactions.
-
-
Workflow for Optimizing Conversion
Caption: Troubleshooting workflow for low reaction conversion.
FAQ 2: I am observing the formation of a significant amount of dibrominated product. How can I improve the selectivity for the desired monobrominated product?
Answer:
Over-bromination, leading to the formation of 3-Bromo-6-chloro-2-fluoro-benzal bromide, is a common side reaction in benzylic brominations.[9] This occurs because the first bromine substituent can further activate the remaining benzylic C-H bond to radical abstraction.
-
Control of Bromine Concentration: The key to preventing di-bromination is to maintain a very low concentration of molecular bromine (Br₂) throughout the reaction.[2][10]
-
Troubleshooting:
-
NBS Stoichiometry: Use N-bromosuccinimide (NBS) as the brominating agent. NBS provides a slow, controlled release of Br₂.[3][11] Ensure you are using close to a 1:1 stoichiometric ratio of NBS to the starting toluene. A slight excess of the toluene derivative (e.g., 1.1 equivalents) can also help to minimize over-bromination.
-
Slow Addition: If using liquid bromine (not generally recommended for selectivity), it must be added very slowly to the reaction mixture to keep its instantaneous concentration low.
-
-
-
Reaction Conditions:
-
Troubleshooting:
-
Solvent Choice: Non-polar solvents like carbon tetrachloride or cyclohexane are generally preferred as they do not promote ionic side reactions.
-
Temperature Control: Avoid excessively high temperatures, which can increase the rate of the second bromination.
-
Reaction Time: Monitor the reaction closely and stop it once the starting material is consumed to prevent further reaction of the desired product.
-
-
Table 1: Key Parameters for Selective Monobromination
| Parameter | Recommendation for High Selectivity | Rationale |
| Brominating Agent | N-Bromosuccinimide (NBS) | Provides a low, steady concentration of Br₂, minimizing over-bromination.[2][10] |
| Stoichiometry | 1.0 - 1.05 equivalents of NBS | Avoids excess brominating agent that can lead to dibromination. |
| Solvent | Non-polar (e.g., CCl₄, cyclohexane) | Suppresses ionic side reactions and favors the radical pathway. |
| Temperature | Sufficient for initiator decomposition but not excessive | Balances reaction rate with selectivity. |
| Monitoring | TLC, GC-MS, or ¹H NMR | Crucial for stopping the reaction upon completion to prevent product degradation. |
FAQ 3: My reaction mixture has developed a dark color, and I am seeing byproducts that are not the desired benzyl bromide or the dibrominated species. What could be happening?
Answer:
A dark reaction mixture and the presence of unexpected byproducts often indicate decomposition or competing side reactions.
-
Electrophilic Aromatic Substitution (EAS): Although benzylic bromination is a free-radical process, under certain conditions, electrophilic bromination of the aromatic ring can occur.[1] The presence of trace amounts of acid (HBr is a byproduct of the reaction) can catalyze this process. The halogen substituents on the ring in 3-Bromo-6-chloro-2-fluorotoluene are deactivating, which should suppress EAS, but it can still occur, especially at higher temperatures or with prolonged reaction times.
-
Troubleshooting:
-
Use a Radical Scavenger for Protons: Adding a small amount of a non-basic acid scavenger, like pyridine or potassium carbonate (used cautiously), can neutralize the HBr formed and inhibit EAS.
-
Maintain Low Bromine Concentration: Using NBS is advantageous here as well, as it keeps the Br₂ concentration low, disfavoring the polar mechanism of EAS.[2]
-
-
-
Decomposition: Benzyl bromides can be sensitive to heat and light. The product itself may be decomposing under the reaction conditions.
-
Troubleshooting:
-
Temperature Control: Avoid overheating the reaction mixture.
-
Work-up: Once the reaction is complete, cool the mixture promptly and proceed with the work-up to isolate the product.
-
-
FAQ 4: I am having difficulty purifying the final product, this compound. What are the recommended purification strategies?
Answer:
Purification of benzyl bromides requires care due to their reactivity and potential for being lachrymatory.
-
Initial Work-up:
-
Cool the reaction mixture: After the reaction is complete, cool it to room temperature.
-
Filter off succinimide: The succinimide byproduct from NBS is a solid and can be removed by filtration.[12]
-
Aqueous Wash: Wash the organic filtrate with a saturated solution of sodium bisulfite to quench any remaining bromine, followed by a wash with saturated sodium bicarbonate to remove acidic byproducts, and finally with brine.[13]
-
Drying: Dry the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate.
-
-
Purification Techniques:
-
Column Chromatography: This is often the most effective method for separating the desired monobrominated product from unreacted starting material, the dibrominated byproduct, and any other impurities.[14][15] A silica gel column with a non-polar eluent system (e.g., hexanes/ethyl acetate) is typically used.
-
Recrystallization: If the product is a solid at room temperature, recrystallization from a suitable solvent system can be an effective purification method.[13]
-
Distillation: Due to the relatively high boiling point and potential for thermal decomposition of benzyl bromides, distillation should be performed under high vacuum and with careful temperature control.[16]
-
Purification Workflow
Caption: General purification workflow for benzyl bromides.
FAQ 5: My purified this compound is unstable and decomposes upon storage. How can I improve its stability?
Answer:
Benzyl bromides are known to be reactive and can degrade over time, especially when exposed to light, moisture, or heat.
-
Storage Conditions:
-
Temperature: Store the purified product at a low temperature (2-8 °C is often recommended).[17]
-
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and hydrolysis.
-
Light: Protect from light by storing in an amber vial or a container wrapped in aluminum foil.
-
Purity: Ensure the product is of high purity, as trace acidic impurities can catalyze decomposition. If necessary, pass the product through a short plug of basic alumina before storage to remove any trace acids.[16]
-
-
Use as a Freshly Prepared Reagent: Due to its inherent reactivity, it is often best to use this compound as a freshly prepared and purified reagent in subsequent synthetic steps.
Experimental Protocol: Synthesis of this compound
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and analytical capabilities.
Materials:
-
3-Bromo-6-chloro-2-fluorotoluene
-
N-Bromosuccinimide (NBS), recrystallized
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)
-
Carbon tetrachloride (CCl₄) or other suitable non-polar solvent
-
Saturated sodium bisulfite solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-Bromo-6-chloro-2-fluorotoluene (1.0 eq) and the chosen solvent (e.g., CCl₄).
-
Add N-bromosuccinimide (1.05 eq) and the radical initiator (AIBN or BPO, 0.02 eq).
-
Heat the reaction mixture to reflux (for CCl₄, this is ~77 °C) and maintain the temperature. If using photochemical initiation, irradiate with a suitable light source.
-
Monitor the progress of the reaction by TLC or GC-MS. The reaction is typically complete within 2-6 hours.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the solid succinimide byproduct and wash the solid with a small amount of fresh solvent.
-
Combine the filtrates and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated NaHSO₃ solution, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent.
References
- March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 7th ed.; Wiley, 2013.
- Tuleen, D. L.; Hess, B. A., Jr. Free-Radical Bromination of p-Toluic Acid. An experiment in organic chemistry.
- Campeau, L.-C., et al. Optimization of reaction conditions for the benzylic bromination of 1...
- Kumar, S., et al. Visible-light induced free-radical bromination of para-substituted toluenes with NBS 'on water'.
- Chemistry LibreTexts. 11.
- Various Authors. How does one separate Benzyl bromide from the reaction mixture?.
- Ashenhurst, J. N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry, 2011.
- Raju, T., et al. A simple and regioselective a-bromination of alkyl aromatic compounds by two-phase electrolysis. Tetrahedron Letters2005, 46 (41), 7047-7050.
- Tanko, J. M.; Blackert, J. F. Free-radical side-chain bromination of alkylaromatics in supercritical carbon dioxide. Science1994, 263 (5144), 203-5.
- Smolecule. Buy 3-Bromo-2-chloro-6-fluorotoluene | 203302-92-5. (2023).
- Chemistry Steps.
- Chad's Prep. 10.
- The Organic Chemistry Tutor. Benzene Side Chain Reactions. YouTube, 2018.
- Chemistry LibreTexts. 2.
- Quick Company.
- Kappe, C. O., et al. Continuous photochemical benzylic bromination using in situ generated Br 2 : process intensification towards optimal PMI and throughput. Green Chemistry2020, 22, 448-454.
- The Essential Guide to NBS: Mastering Allylic and Benzylic Bromin
- Studley, J. Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon.
- User‐friendly and Green Procedure for a Photoinduced Wohl‐Ziegler Reaction.
- Process for the bromination of deactivated toluenes in the benzylic position.
- An Efficient and Fast Method for the Preparation of Benzylic Bromides.
- AiFChem. This compound | 886615-32-3.
- Chad's Prep. 10.
- Reddit. BnBr purification via basic alumina?. r/chemistry, 2016.
- Preparation method of benzyl bromide.
- Homework.Study.com. These are two questions from the Nucleophilic Substitution Lab in Organic Chemistry.
- Chemistry Stack Exchange. Reactivity of benzyl halides towards nucleophilic substitution.
- AChemBlock. 3-Bromo-6-chloro-2-fluorotoluene 97% | CAS: 943830-58-8.
- University of Calgary. Ch 11 : Nucleophilic substitution of benzylic halides.
- ChemicalBook. 3-Fluorobenzyl bromide synthesis.
- Santa Cruz Biotechnology. 3-Bromo-6-chloro-2-fluorotoluene | SCBT.
- Achmem. This compound.
- Sigma-Aldrich. This compound | 886615-32-3.
- Khan Academy.
- BLD Pharm. 203302-92-5|3-Bromo-2-chloro-6-fluorotoluene.
- Pearson+. Benzyl bromide is a primary halide. It undergoes SN1 substitution...
- Process for the preparation of 3-bromo-4-fluorotoluene.
- WO 2014/056465 A1. Googleapis.com.
- BLD Pharm. 1003608-90-9|3-Bromo-2-chloro-6-fluorobenzyl bromide.
- PubChem. 3-Bromobenzyl bromide | C7H6Br2 | CID 69979.
- TCI AMERICA. 3-Chloro-2-fluorobenzyl Bromide | 85070-47-9.
- Chemsrc. 3-Chloro-2-fluorobenzyl bromide | CAS#:85070-47-9.
- ChemicalBook. 3-Chloro-2-fluorobenzyl bromide | 85070-47-9.
- Tokyo Chemical Industry Co., Ltd. (APAC). 3-Chloro-2-fluorobenzyl Bromide | 85070-47-9.
Sources
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side products in reactions with 3-Bromo-6-chloro-2-fluorobenzyl bromide
Welcome to the technical support center for 3-Bromo-6-chloro-2-fluorobenzyl bromide. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments with this versatile reagent. Our goal is to equip you with the knowledge to anticipate and mitigate common side reactions, ensuring the success and integrity of your synthetic routes.
Introduction to the Reactivity of this compound
This compound is a highly functionalized electrophile commonly used to introduce the 3-bromo-6-chloro-2-fluorobenzyl moiety into a target molecule. Its reactivity is primarily dictated by the benzylic bromide, which is susceptible to nucleophilic attack. However, like other benzyl halides, it can participate in several competing side reactions that can complicate reaction outcomes and purification processes. Understanding these potential side reactions is crucial for optimizing your reaction conditions and maximizing the yield of your desired product.
This guide will focus on the most common side products observed and provide actionable strategies to minimize their formation.
Troubleshooting Guide: Common Side Products and Mitigation Strategies
This section addresses specific problems you might observe during your reaction, their probable causes, and detailed protocols to resolve them.
Issue 1: Formation of a Dimeric Bibenzyl Impurity
Question: I am observing a significant amount of a high molecular weight impurity in my reaction mixture, which I suspect is the homocoupled product, 1,2-bis(3-bromo-6-chloro-2-fluorophenyl)ethane. What causes this and how can I prevent it?
Answer: The formation of a dimeric bibenzyl product is a common side reaction known as homocoupling or Wurtz-type coupling. This occurs when two molecules of the benzyl bromide react with each other, often promoted by certain reaction conditions, particularly in the presence of metals or strong reducing agents.
Causality:
-
In Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira): Homocoupling can be a significant side reaction. It can be promoted by high temperatures and certain palladium catalysts and ligands.[1][2] The mechanism often involves the oxidative addition of the benzyl bromide to the palladium(0) catalyst, followed by a reaction with a second molecule of the benzyl bromide instead of the intended cross-coupling partner.
-
Presence of Reducing Agents or Metals: If your reaction conditions involve metals (e.g., zinc, magnesium) or other reducing agents, reductive homocoupling can occur.
-
High Concentrations: High concentrations of the benzyl bromide can increase the statistical probability of two molecules reacting with each other.
Mitigation Strategies:
1. Optimize Catalyst and Ligand System (for Cross-Coupling Reactions):
-
Ligand Selection: The choice of ligand is critical. Bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos can favor the desired cross-coupling pathway over homocoupling.[2]
-
Catalyst Choice: Using a well-defined palladium(II) precatalyst, like PdCl2(dppf)·CH2Cl2, can sometimes provide better control over the active Pd(0) species in situ.
2. Control Reaction Conditions:
-
Temperature: Operate at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures often accelerate the rate of homocoupling.[1]
-
Slow Addition: Adding the this compound solution slowly to the reaction mixture keeps its instantaneous concentration low, thereby disfavoring dimerization.[2]
3. Base Selection:
-
In cross-coupling reactions, using a milder base such as cesium carbonate (Cs2CO3) or potassium phosphate (K3PO4) can be beneficial over stronger bases.[2]
Experimental Protocol: Minimizing Homocoupling in a Suzuki-Miyaura Reaction
| Parameter | Standard Condition | Optimized Condition for Reduced Homocoupling |
| Catalyst | Pd(PPh3)4 | PdCl2(dppf)·CH2Cl2 with a bulky phosphine ligand (e.g., SPhos) |
| Base | Na2CO3 | Cs2CO3 or K3PO4 |
| Temperature | 100 °C | 70-80 °C |
| Addition of Benzyl Bromide | All at once | Slow addition over 1-2 hours via syringe pump |
| Solvent | Toluene/Water | THF/Water or CPME/Water[3] |
Issue 2: Formation of 3-Bromo-6-chloro-2-fluorobenzyl alcohol
Question: My reaction is clean, but I am consistently isolating the corresponding benzyl alcohol as a major byproduct. What is the source of this hydrolysis, and how can I avoid it?
Answer: The formation of 3-Bromo-6-chloro-2-fluorobenzyl alcohol is due to the hydrolysis of the starting benzyl bromide. Benzyl bromides are susceptible to nucleophilic substitution by water, which can be present as a solvent, a co-solvent, or as an impurity in your reagents or solvents.
Causality:
-
Reaction Mechanism: Benzyl halides can undergo hydrolysis through both SN1 and SN2 pathways. The benzylic carbocation formed in an SN1 mechanism is stabilized by resonance with the benzene ring, making this pathway favorable, especially in protic solvents like water.[4][5]
-
Presence of Water: The most common cause is adventitious water in your reaction. This can be introduced through wet solvents, reagents, or exposure to atmospheric moisture.
-
Basic Conditions: Under basic conditions, hydrolysis can be accelerated due to the presence of hydroxide ions, which are potent nucleophiles.
Mitigation Strategies:
1. Rigorous Control of Anhydrous Conditions:
-
Dry Solvents: Use freshly distilled or commercially available anhydrous solvents.
-
Dry Reagents: Ensure all reagents, especially bases and salts, are thoroughly dried before use.
-
Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of atmospheric moisture.
2. Solvent Choice:
-
If compatible with your reaction, consider using a non-polar, aprotic solvent to disfavor SN1-type hydrolysis.
3. pH Control:
-
If your reaction can tolerate it, maintaining neutral or slightly acidic conditions can be preferable to strongly basic conditions to minimize the concentration of hydroxide ions.
Troubleshooting Workflow for Side Product Formation
Caption: Competing reaction pathways for this compound.
References
- Benchchem. Technical Support Center: Benzyl 2-bromonicotinate Cross-Coupling Reactions.
- Benchchem. How to avoid homocoupling in 2-(Bromomethyl)benzaldehyde reactions.
- NIH. Pd-catalyzed sp–sp3 cross-coupling of benzyl bromides using lithium acetylides.
- NIH. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates.
- ResearchGate. Homocoupling Reactions of Benzylic Bromides.
- ACS Publications. Intramolecular Nucleophilic Participation. The Effect of Certain ortho Substituents on Solvolysis Rates of Benzyl and Benzhydryl.
- Pearson+. Benzyl bromide is a primary halide. It undergoes SN1 substitution...
- Quora. Why does the benzyl chloride undergo hydrolysis through an SN1 and not through an SN2 mechanism?
- ResearchGate. The hydrolysis of substituted benzyl nitrates in water. II. Effect of ortho-substitution.
- Canadian Journal of Chemistry. The hydrolysis of substituted benzyl nitrates in water. II. Effect of ortho-substitution.
- Achmem. This compound.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzyl bromide is a primary halide. It undergoes SN1 substitution... | Study Prep in Pearson+ [pearson.com]
- 5. quora.com [quora.com]
Technical Support Center: Improving the Yield of 3-Bromo-6-chloro-2-fluorobenzyl bromide Alkylation
Welcome to the technical support center for optimizing the alkylation of 3-Bromo-6-chloro-2-fluorobenzyl bromide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific reaction. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to enhance your experimental outcomes.
I. Understanding the Reaction: A Mechanistic Overview
The alkylation of this compound is a nucleophilic substitution reaction. Due to the benzylic nature of the substrate, the reaction can proceed through either an SN1 or SN2 pathway, largely dependent on the reaction conditions and the nucleophile's nature. The electron-withdrawing effects of the fluorine and chlorine atoms, combined with the steric hindrance from the bromine atom, introduce a unique set of challenges that must be carefully managed to achieve high yields.
Reaction Pathway Visualization
Caption: Competing SN1 and SN2 pathways in the alkylation reaction.
II. Frequently Asked Questions (FAQs)
This section addresses common questions and issues encountered during the alkylation of this compound.
Q1: My reaction yield is consistently low. What are the most likely causes?
Low yields can stem from several factors. The primary culprits are often suboptimal reaction conditions, the presence of moisture, or competing side reactions. It is crucial to ensure all reagents and glassware are thoroughly dried, as water can react with the benzyl bromide. Additionally, the choice of base and solvent plays a critical role in favoring the desired alkylation pathway over elimination or other side reactions.[1]
Q2: I am observing the formation of multiple products. How can I improve the selectivity of my reaction?
The formation of multiple products often points to a lack of control over the reaction's regioselectivity or the occurrence of side reactions. To enhance selectivity, consider the following:
-
Temperature Control: Lowering the reaction temperature can often suppress side reactions, which typically have higher activation energies.
-
Choice of Base: A bulky, non-nucleophilic base can minimize side reactions. The strength of the base is also a critical parameter to optimize.
-
Solvent Selection: The polarity of the solvent can influence the reaction pathway. Polar aprotic solvents like DMF or DMSO are generally preferred for SN2 reactions as they solvate the cation of the nucleophile, increasing its reactivity.[1]
Q3: Is Phase Transfer Catalysis (PTC) a viable option for this alkylation?
Yes, Phase Transfer Catalysis (PTC) is an excellent strategy for this type of reaction. PTC can enhance reaction rates, improve yields, and allow for the use of less expensive and safer solvents. A quaternary ammonium salt, such as tetrabutylammonium bromide (TBAB), is a commonly used phase-transfer catalyst that can facilitate the transfer of the nucleophile from an aqueous phase to the organic phase where the benzyl bromide resides.[2][3] This technique is particularly effective for Williamson ether synthesis and other nucleophilic substitutions.
III. Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common issues encountered during the alkylation of this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Conversion | 1. Inactive catalyst or reagents. 2. Insufficient reaction temperature. 3. Poor solubility of reagents. | 1. Verify the quality and purity of starting materials and catalyst. 2. Gradually increase the reaction temperature, monitoring for product formation and side reactions.[4] 3. Choose a solvent system that ensures all reactants are well-dissolved. |
| Formation of Impurities | 1. Elimination Side Reaction: Formation of a styrene derivative. 2. Hydrolysis: Reaction with residual water. 3. Polyalkylation: Multiple alkyl groups added to the nucleophile. | 1. Use a less hindered, weaker base. Lowering the reaction temperature can also disfavor elimination.[1] 2. Ensure all glassware is oven-dried and use anhydrous solvents.[1] 3. Use a large excess of the nucleophile relative to the benzyl bromide. |
| Inconsistent Results | 1. Variability in reagent quality. 2. Inconsistent reaction setup and conditions. 3. Atmospheric moisture contamination. | 1. Use reagents from a reliable source and of a consistent purity. 2. Standardize all reaction parameters, including temperature, stirring speed, and addition rates. 3. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting poor alkylation results.
IV. Detailed Experimental Protocol: Alkylation using Phase Transfer Catalysis
This protocol provides a starting point for the alkylation of this compound with a generic nucleophile (NuH) using phase transfer catalysis.
Materials:
-
This compound
-
Nucleophile (NuH)
-
Tetrabutylammonium bromide (TBAB)
-
Potassium Carbonate (K₂CO₃) or another suitable base
-
Toluene (anhydrous)
-
Deionized water
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add the nucleophile (1.2 equivalents), potassium carbonate (2.0 equivalents), and tetrabutylammonium bromide (0.1 equivalents).
-
Solvent Addition: Add anhydrous toluene and deionized water to the flask. The ratio of organic to aqueous phase should be optimized, but a 1:1 ratio is a good starting point.
-
Initiation: Stir the mixture vigorously to ensure good mixing of the two phases.
-
Substrate Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous toluene and add it dropwise to the reaction mixture at room temperature over 30 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor the progress of the reaction by TLC or GC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer, and wash it with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
V. References
-
Halpern, M. (n.d.). PTC O-Alkylation With a Secondary Benzyl Bromide. PTC Organics. Retrieved from [Link]
-
Smith, A. et al. (2019). Optimisation parameters for the α-alkylation of propiophenone using benzyl bromide. RSC Advances. Retrieved from [Link]
-
Halpern, M. (n.d.). Industrial Phase-Transfer Catalysis. PTC Organics. Retrieved from [Link]
-
Halpern, M. (2005). Industrial Phase-Transfer Catalysis. PTC Communications, Inc. Retrieved from [Link]
-
LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts. Retrieved from [Link]
-
De Borggraeve, W. et al. (2022). Phase-Transfer-Catalyzed Alkylation of Hydantoins. ACS Organic & Inorganic Au. Retrieved from [Link]
Sources
preventing dehalogenation of 3-Bromo-6-chloro-2-fluorobenzyl bromide
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 3-Bromo-6-chloro-2-fluorobenzyl bromide. As a Senior Application Scientist, I understand the unique challenges this polyhalogenated reagent presents. This guide is designed to provide you with in-depth, field-proven insights to help you navigate your experiments successfully, with a primary focus on preventing undesired dehalogenation reactions.
Troubleshooting Guide: Overcoming Dehalogenation
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Question 1: My reaction is showing significant formation of 3-bromo-6-chloro-2-fluorotoluene. What is causing this reductive debromination and how can I stop it?
Answer: The conversion of your benzyl bromide to the corresponding toluene derivative is a classic case of reductive dehalogenation (or hydrodehalogenation). The benzylic C-Br bond is the most labile site on your molecule and is susceptible to cleavage under several conditions. The primary culprits are typically:
-
Trace Metal Catalysis: Residual palladium or other transition metals from previous steps can catalyze this reduction, especially if a hydride source is present.[1][2][3]
-
Radical-Mediated Pathways: The reaction may be initiated by light or trace impurities, leading to a radical chain reaction that cleaves the C-Br bond.[4][5][6]
-
Reactive Bases/Nucleophiles: Certain strong bases or nucleophiles can act as reducing agents or promote pathways that lead to dehalogenation.
Troubleshooting Steps:
-
Metal Scavenging: If you suspect metal contamination, consider treating your starting material with a metal scavenger or recrystallizing it before use.
-
Radical Inhibition: Conduct the reaction under an inert atmosphere (Argon or Nitrogen) and in the dark to minimize light-induced radical formation.[5] Adding a radical inhibitor like BHT (butylated hydroxytoluene) or hydroquinone in catalytic amounts can effectively halt a radical chain propagation step.[4]
-
Choice of Base: If your reaction requires a base, opt for a non-nucleophilic, sterically hindered base like proton sponge or 2,6-lutidine. Avoid strong reducing bases.
-
Solvent Purity: Ensure your solvents are anhydrous and freshly distilled. Some solvents, like alcohols, can act as hydride donors in the presence of a catalyst.[7]
Question 2: I am attempting a nucleophilic substitution (SN2) reaction, but my yield is low and I'm isolating a complex mixture containing the dehalogenated byproduct. How can I improve selectivity for the desired substitution product?
Answer: Achieving high selectivity in nucleophilic substitution with a reactive substrate like this compound is a common challenge. The key is to optimize conditions to favor the SN2 pathway over competing dehalogenation and other side reactions.[8][9][10]
Here is a summary of recommended starting points for optimizing your reaction:
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous, aprotic polar solvents (e.g., DMF, DMSO, Acetonitrile) | These solvents stabilize the transition state of an SN2 reaction without participating as a hydride source. Avoid protic solvents like ethanol if possible. |
| Temperature | Low to moderate (0 °C to room temperature) | Dehalogenation is often favored at higher temperatures.[11] Running the reaction at the lowest effective temperature can significantly suppress this side reaction. |
| Base | Weak, non-nucleophilic inorganic bases (e.g., K₂CO₃, Cs₂CO₃) | These bases are generally sufficient to neutralize any acid generated without promoting dehalogenation. Strong bases like NaH or alkoxides can increase side reactions. |
| Nucleophile | Use a soft, non-basic nucleophile if possible. | Highly basic nucleophiles can promote elimination or dehalogenation. |
| Atmosphere | Strict inert atmosphere (Argon or Nitrogen) | Prevents oxygen and moisture from initiating side reactions.[12] |
Experimental Protocol: A Self-Validating System for Nucleophilic Substitution
This protocol for a generic N-alkylation provides a robust starting point, incorporating best practices to minimize dehalogenation.
Objective: To perform a selective SN2 reaction on this compound with a generic amine nucleophile.
Materials:
-
This compound (1.0 equiv)
-
Amine nucleophile (1.1 equiv)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)
-
Anhydrous Acetonitrile (CH₃CN)
-
Argon or Nitrogen gas supply
Procedure:
-
Preparation: Flame-dry all glassware under vacuum and allow to cool under a stream of inert gas.
-
Reagent Addition: To a round-bottom flask, add anhydrous potassium carbonate and the amine nucleophile.
-
Solvent Addition: Add anhydrous acetonitrile via syringe and stir the suspension.
-
Substrate Addition: Dissolve this compound in a minimal amount of anhydrous acetonitrile and add it dropwise to the stirring suspension at room temperature over 10-15 minutes.
-
Reaction: Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, gently warm to 40-50°C.
-
Workup: Upon completion, cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the crude residue in a suitable solvent (e.g., dichloromethane) and wash with water to remove any remaining salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the product by column chromatography on silica gel.
Visualizing Reaction Pathways and Troubleshooting
To better understand the chemistry at play, the following diagrams illustrate the desired reaction pathway versus the undesired side reaction, and a logical workflow for troubleshooting.
Caption: Desired SN2 vs. Undesired Dehalogenation.
Caption: Troubleshooting Workflow for Dehalogenation.
Frequently Asked Questions (FAQs)
Q: What is the relative reactivity of the different halogen atoms on this compound?
A: The reactivity order for nucleophilic substitution and reductive cleavage is dominated by the benzylic bromide. The C(sp³)-Br bond is significantly weaker and more reactive than the C(sp²)-Br, C(sp²)-Cl, and C(sp²)-F bonds on the aromatic ring. For reactions involving the aromatic ring (e.g., cross-coupling), the reactivity generally follows the trend C-Br > C-Cl >> C-F.[13][14]
Q: What are the recommended storage conditions for this compound?
A: this compound is a reactive and lachrymatory compound. It should be stored in a tightly sealed container under an inert atmosphere (Argon is preferred).[12][15][16] Store in a cool, dry, and dark place, away from incompatible materials such as strong bases, oxidizing agents, and metals.[12][17] Long-term storage in a refrigerator or freezer at 2-8°C is recommended.[18]
Q: Are there any specific reagents that are highly incompatible with this compound?
A: Yes. Avoid strong bases like sodium hydroxide, strong oxidizing agents, and water/moisture, which can cause decomposition.[12] Be particularly cautious with reducing agents (e.g., sodium borohydride, lithium aluminum hydride) and certain transition metal catalysts in the presence of a hydrogen source, as these will readily cause dehalogenation.[19][20]
References
-
New Jersey Department of Health. (n.d.). BENZYL BROMIDE HAZARD SUMMARY. Retrieved from [Link]
-
Quora. (2022, October 26). What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions? Retrieved from [Link]
-
Khan Academy. (n.d.). Reactions at the benzylic position. Retrieved from [Link]
- Viciu, M. S., Grasa, G. A., & Nolan, S. P. (2001). Catalytic dehalogenation of aryl halides mediated by a palladium/imidazolium salt system. Organometallics, 20(16), 3607–3612.
-
University of Calgary. (n.d.). Ch 11 : Nucleophilic substitution of benzylic halides. Retrieved from [Link]
-
Pearson. (2024, June 12). Propose a mechanism for the reaction of benzyl bromide with ethan... Retrieved from [Link]
-
ResearchGate. (2025, August 7). Nucleophilic Substitution Reactions of Meta- and Para-Substituted Benzylamines with Benzyl Bromide in Methanol Medium. Retrieved from [Link]
-
CurlyArrows Organic Chemistry. (n.d.). What are Radical inhibitors and their role in a reaction? Retrieved from [Link]
-
Semantic Scholar. (n.d.). Efficient Catalytic Dehalogenation of Aryl Halides Under Mild Conditions Using Reusable Reduced Graphene Oxide Loaded Simple Transition Metal–Organic Framework. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Practical Iron-Catalyzed Dehalogenation of Aryl Halides. Retrieved from [Link]
-
ACS Publications. (n.d.). Light-Controlled Radical Polymerization: Mechanisms, Methods, and Applications | Chemical Reviews. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Metal-catalysed Halogen Exchange Reactions of Aryl Halides. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification. Retrieved from [Link]
-
The Chemistry Blog. (2024, August 7). How to Safely Handle Reactive Chemicals. Retrieved from [Link]
-
MDPI. (n.d.). Reactivity of Aryl Halides for Reductive Dehalogenation in (Sea)water Using Polymer-Supported Terpyridine Palladium Catalyst. Retrieved from [Link]
-
Semantic Scholar. (2019, July 16). Phosphonic acid mediated practical dehalogenation and benzylation with benzyl halides. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Retrieved from [Link]
-
PubMed. (2023, December 15). Photocatalytic Radical Cascade Dehalogenation/Carbo-cyclization/Sulfonylation Leading to Indole- and Benzofuran-Based Benzylic Sulfones. Retrieved from [Link]
Sources
- 1. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. What are Radical inhibitors and their role in a reaction? | Organic Chemistry Q&As [curlyarrows.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Photocatalytic Radical Cascade Dehalogenation/Carbo-cyclization/Sulfonylation Leading to Indole- and Benzofuran-Based Benzylic Sulfones [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Khan Academy [khanacademy.org]
- 9. Propose a mechanism for the reaction of benzyl bromide with ethan... | Study Prep in Pearson+ [pearson.com]
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- 18. achmem.com [achmem.com]
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- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
workup procedure for reactions involving 3-Bromo-6-chloro-2-fluorobenzyl bromide
Welcome to the technical support center for reactions involving 3-Bromo-6-chloro-2-fluorobenzyl bromide. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments with this versatile reagent.
I. Understanding the Reagent: A Quick Reference
This compound is a highly reactive alkylating agent, prized for its ability to introduce the 3-bromo-6-chloro-2-fluorobenzyl moiety into a wide range of molecules. Its reactivity stems from the lability of the benzylic bromide, which is readily displaced by nucleophiles. However, this reactivity also presents challenges in handling and reaction workup.
| Property | Value | Source |
| CAS Number | 886615-32-3 | [1] |
| Molecular Formula | C₇H₄Br₂ClF | [1] |
| Molecular Weight | 302.36 g/mol | [1] |
| Appearance | Typically a solid | |
| Storage | 2-8°C, under an inert atmosphere | [1] |
Safety Profile: This compound is classified as a hazardous substance. It is harmful if swallowed or inhaled, and causes severe skin burns and eye damage.[1] Always consult the Safety Data Sheet (SDS) before use and handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.[2][3]
II. Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific problems that may arise during the workup of reactions involving this compound.
Issue 1: Persistent Starting Material - Removing Excess this compound
Question: My reaction is complete, but I'm struggling to remove the unreacted this compound from my product. It co-elutes with my product during column chromatography. What should I do?
Answer: This is a common challenge due to the relatively non-polar nature of many benzyl bromides.[4][5] Here are several strategies, ranging from simple quenching to more advanced separation techniques.
Strategy 1: Nucleophilic Quenching
The most effective way to remove the electrophilic benzyl bromide is to convert it into a more polar, water-soluble compound that can be easily removed during an aqueous workup.
-
Protocol: Amine Quench
-
Upon reaction completion (monitored by TLC), cool the reaction mixture to room temperature.
-
Add a secondary or tertiary amine, such as triethylamine (NEt₃) or N,N-diisopropylethylamine (DIPEA), in a 1.5 to 2-fold excess relative to the remaining benzyl bromide. A more nucleophilic scavenger like diazabicycloundecane (DABCO) can also be effective.[6]
-
Stir the mixture for 30-60 minutes at room temperature. This converts the benzyl bromide into a water-soluble quaternary ammonium salt.[4]
-
Proceed with a standard aqueous workup. The ammonium salt will partition into the aqueous layer.
-
-
Causality: Amines are good nucleophiles that readily react with the electrophilic benzyl bromide. The resulting ammonium salt is ionic and thus highly soluble in water, allowing for a clean separation from your likely less polar organic product during liquid-liquid extraction.
Strategy 2: Phosphine Quench
-
Protocol: Triphenylphosphine Quench
-
After the primary reaction, add triphenylphosphine (PPh₃) to the crude reaction mixture.
-
Gently heat and stir the mixture in a solvent like THF.
-
The excess benzyl bromide will react to form a benzyltriphenylphosphonium bromide salt, which often precipitates from non-polar solvents and can be filtered off or removed during an aqueous wash.[5]
-
Strategy 3: Chromatographic Separation
If quenching is not an option, careful optimization of your chromatography is necessary.
-
TLC Optimization: Experiment with different solvent systems. Since benzyl bromide is relatively non-polar, it will have a high Rf value.[5] Try highly non-polar eluent systems, such as pure hexanes or a very low percentage of ethyl acetate in hexanes, to achieve better separation.[5]
-
Column Chromatography:
-
Use a long column for better resolution.
-
Employ a shallow gradient elution, starting with a very non-polar solvent system to first elute the benzyl bromide before increasing the polarity to elute your product.[5]
-
Issue 2: An Unexpected Byproduct - The Benzyl Alcohol
Question: I've isolated my product, but I have a significant amount of 3-Bromo-6-chloro-2-fluorobenzyl alcohol as a byproduct. How did this form and how can I prevent it?
Answer: The formation of the corresponding benzyl alcohol is a classic side reaction for benzyl halides, resulting from hydrolysis.[7][8][9]
Mechanism of Formation:
This compound can react with any water present in your reaction mixture, either as a solvent, an impurity in your reagents, or introduced during the workup. This is a nucleophilic substitution reaction where water acts as the nucleophile.
Prevention Strategies:
-
Anhydrous Conditions: The most critical step is to ensure your reaction is run under strictly anhydrous conditions.
-
Dry all glassware in an oven before use.
-
Use anhydrous solvents.
-
Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
-
Careful Workup:
-
When quenching the reaction, use a non-aqueous quench if possible before adding water or an aqueous solution.
-
If an aqueous workup is necessary, perform it quickly and at a low temperature to minimize the contact time between the unreacted benzyl bromide and water.
-
Removal of Benzyl Alcohol:
The resulting benzyl alcohol is more polar than the starting benzyl bromide. It can typically be separated from your desired product using standard silica gel column chromatography.
Issue 3: Reaction Monitoring is Ambiguous - TLC Spots are Unclear
Question: I'm having trouble monitoring my reaction by TLC. The spots for my product and the starting benzyl bromide are very close or streaking.[10][11]
Answer: Effective TLC monitoring is crucial for determining reaction completion and avoiding unnecessary side reactions.
Troubleshooting TLC:
-
Solvent System: As mentioned, experiment with different solvent systems. A less polar eluent will generally provide better separation for non-polar compounds.[5]
-
Visualization:
-
UV Light: Both the starting material and many benzylated products are UV active.
-
Staining: Use a TLC stain that reacts differently with the functional groups in your product versus the starting material. For example, a potassium permanganate (KMnO₄) stain will react with products that have oxidizable functional groups, while the starting benzyl bromide may not show a strong response. Vanillin stains can sometimes give different colors for different compounds.[5]
-
-
Two-Dimensional TLC: If co-elution is a persistent issue, you can run a 2D TLC. Spot the plate, run it in one solvent system, dry the plate, turn it 90 degrees, and run it in a second, different solvent system. This can help to resolve overlapping spots.
III. Standard Workup Protocol Workflow
This section provides a general, step-by-step workup procedure that can be adapted for most reactions involving this compound.
Caption: General Workup Procedure Flowchart
Detailed Steps:
-
Reaction Completion: Monitor the reaction using a suitable technique (TLC, LC-MS, NMR) to determine the point of maximum product formation and minimal side products.[12]
-
Quenching: Cool the reaction mixture to 0 °C or room temperature. Slowly add a quenching solution (e.g., saturated aqueous ammonium chloride, water, or a buffer) to stop the reaction and neutralize any reactive species.
-
Liquid-Liquid Extraction: Transfer the quenched mixture to a separatory funnel. Add an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) to extract the product.[6] Allow the layers to separate.
-
Separate and Wash: Drain the organic layer. Extract the aqueous layer one or two more times with the organic solvent to ensure complete recovery of the product. Combine all organic extracts.
-
Aqueous Washes: Wash the combined organic layers sequentially with:
-
Water: to remove water-soluble impurities.
-
Saturated Sodium Bicarbonate (NaHCO₃) solution (optional): to remove any acidic byproducts.
-
Brine (saturated NaCl solution): to remove the bulk of the water from the organic layer and aid in drying.[6]
-
-
Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by the most suitable method, which is often silica gel column chromatography for this class of compounds.[4]
IV. Frequently Asked Questions (FAQs)
Q1: Is this compound stable? A: Like most benzyl bromides, it is a lachrymator and is sensitive to moisture and light.[8] It can degrade over time, primarily through hydrolysis to the corresponding alcohol.[8] For long-term storage, it should be kept in a tightly sealed container, under an inert atmosphere, and refrigerated.[1]
Q2: What nucleophiles can be used with this reagent? A: It is a potent electrophile suitable for SN1 and SN2 reactions.[13][14] It reacts with a wide variety of nucleophiles, including amines, alcohols, thiols, carboxylates, and carbanions.
Q3: Can I use a basic workup (e.g., NaOH wash)? A: A strong basic wash (like NaOH or KOH) is generally not recommended if you have unreacted benzyl bromide present, as it can promote rapid hydrolysis to the benzyl alcohol. A milder base like sodium bicarbonate is usually safer if an acid quench is needed.
Q4: My product appears to be degrading after isolation. Why? A: Trace amounts of unreacted benzyl bromide in your final product can cause it to degrade over time, especially if the product itself is nucleophilic.[4][15] It is crucial to ensure all of the starting benzyl bromide is removed during the workup and purification.
Q5: What is the purpose of the brine wash? A: The brine wash is a crucial step before drying the organic layer. It reduces the solubility of water in the organic solvent, thereby removing a significant amount of dissolved water. This makes the final drying step with a solid drying agent (like Na₂SO₄) much more efficient.
V. References
-
Research Module: Scheme 2A. N-Benzylation Using Benzyl Bromide. [Link]
-
How does one separate Benzyl bromide from the reaction mixture? - ResearchGate. [Link]
-
Benzyl bromide synthesis by bromination or substitution - Organic Chemistry Portal. [Link]
-
separating benzyl bromide : r/chemistry - Reddit. [Link]
-
Isotope experiment of benzyl bromide with water‐¹⁸O. - ResearchGate. [Link]
-
CN107098791B - Preparation method of benzyl bromide - Google Patents.
-
US6133468A - Method for preparing substituted benzyl bromides - Google Patents.
-
BnBr purification via basic alumina? : r/chemistry - Reddit. [Link]
-
Synthesis of four indicative organobromine compounds via in-situ Br2 generation and bromination. - ResearchGate. [Link]
-
Intramolecular Nucleophilic Participation. The Effect of Certain ortho Substituents on Solvolysis Rates of Benzyl and Benzhydryl Bromides. - Journal of the American Chemical Society. [Link]
-
Reactions on the “Benzylic” Carbon: Bromination And Oxidation - Master Organic Chemistry. [Link]
-
Reactions at the benzylic position (video) - Khan Academy. [Link]
-
Benzylation of Arenes with Benzyl Halides under Promoter‐Free and Additive‐Free Conditions - ResearchGate. [Link]
-
Cooperative Catalytic Coupling of Benzyl Chlorides and Bromides with Electron-Deficient Alkenes - Organic Letters. [Link]
-
Supplementary Information for: Continuous-flow benzylic bromination using N-Bromosuccinimide (NBS) and a Vapourtec UV-150 photochemical reactor. - The Royal Society of Chemistry. [Link]
-
Organobromine chemistry - Wikipedia. [Link]
-
Supporting information for - The Royal Society of Chemistry. [Link]
-
Visible‐Light Driven Hydrolysis of Benzyl Halides with Water for Preparation of Benzyl Alcohols - ResearchGate. [Link]
-
Extracting the theobromine from cocoa powder - YouTube. [Link]
-
Removal of organobromine compounds from the pyrolysis oils of flame retarded plastics using zeolite catalysts - ResearchGate. [Link]
-
US2323549A - Bromine extraction process - Google Patents.
-
Benzylic substitution, benzylation - Organic Chemistry Portal. [Link]
-
8.7: Benzylic Halides, Allylic Halides, Vinylic Halides, and Aryl Halides - Chemistry LibreTexts. [Link]
-
Allylic and Benzylic Halides - SN1 and SN2 Reactions - YouTube. [Link]
-
3-Bromobenzyl bromide | C7H6Br2 | CID 69979 - PubChem. [Link]
-
1-Bromo-2-chloro-3-fluorobenzene | C6H3BrClF | CID 3739301 - PubChem. [Link]
-
Benzyl Chloride removal? : r/chemistry - Reddit. [Link]
-
1 Recitation CHEM 2325 04.18.2015 1) Benzylic halides can react with LAH to reduce the halide (e.g. benzyl bromide when reacting - Course Hero. [Link]
-
3-Chloro-2-fluorobenzyl bromide | CAS#:85070-47-9 | Chemsrc. [Link]
-
4-Bromo-3-chloro-2-methylbenzaldehyde | C8H6BrClO | CID 56604243 - PubChem. [Link]
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- 13. Khan Academy [khanacademy.org]
- 14. youtube.com [youtube.com]
- 15. echemi.com [echemi.com]
Technical Support Center: Navigating Steric Hindrance in 3-Bromo-6-chloro-2-fluorobenzyl Bromide Reactions
Welcome to the technical support center for 3-Bromo-6-chloro-2-fluorobenzyl bromide. This guide is designed for researchers, medicinal chemists, and process development scientists who are leveraging this versatile but sterically challenging building block. The unique substitution pattern of this reagent—with halogens at both ortho positions (2-fluoro and 6-chloro) and an additional bromine on the ring—imparts significant steric bulk around the reactive benzylic bromide. This guide provides in-depth troubleshooting advice and practical protocols to help you navigate these steric challenges and achieve your synthetic goals.
Part 1: Troubleshooting Guide
This section addresses common experimental failures in a question-and-answer format, providing causal explanations and actionable solutions.
Issue 1: Low to No Yield in Nucleophilic Substitution Reactions
Question: "I am attempting a standard nucleophilic substitution with my amine/alkoxide/thiolate on this compound, but I am observing very low conversion or only starting material. Why is this happening?"
Analysis: The primary culprit is severe steric hindrance. A standard bimolecular nucleophilic substitution (SN2) reaction requires the nucleophile to perform a "backside attack" on the carbon atom bearing the leaving group (the benzylic carbon).[1][2] In this substrate, the bulky chlorine and bromine atoms at the ortho- (C6) and meta- (C3) positions, combined with the ortho-fluoro group (C2), create a congested environment that physically blocks the nucleophile's approach.[3]
Strategy A: Force the Reaction Kinetically
If an SN2 pathway is desired, you must compensate for the high activation energy caused by steric repulsion.
-
Increase Thermal Energy: Higher temperatures provide the kinetic energy needed to overcome the steric barrier.
-
Prolong Reaction Time: Allow more time for the infrequent, successful collisions to occur.
-
Solvent Choice: Polar aprotic solvents like DMF, DMSO, or NMP are ideal for SN2 reactions as they solvate the cation but leave the nucleophile highly reactive.[4]
| Parameter | Standard Condition | Recommended for Hindered Substrate | Rationale |
| Temperature | Room Temp to 60 °C | 80 °C to 120 °C (or higher) | Overcomes steric energy barrier. |
| Time | 2-12 hours | 24-72 hours | Increases probability of successful reaction events. |
| Solvent | THF, Acetonitrile | DMF, DMSO, NMP | Enhances nucleophilicity and can operate at higher temps. |
Strategy B: Shift Towards an SN1-like Mechanism
For secondary and tertiary benzylic halides, an SN1 pathway, which proceeds through a carbocation intermediate, is common.[5] While this compound is a primary halide, the resulting benzylic carbocation is stabilized by the aromatic ring, making an SN1-like pathway accessible under the right conditions.[6] This pathway circumvents the need for a direct backside attack.[7]
-
Use a Weaker Nucleophile: Prevents competing E2 elimination.
-
Employ a Polar Protic Solvent: Solvents like methanol, ethanol, or water can stabilize the carbocation intermediate.
-
Consider a Lewis Acid Catalyst: A mild Lewis acid (e.g., ZnCl₂, Sc(OTf)₃) can help abstract the bromide, facilitating carbocation formation.
Experimental Protocol: SN1-type Substitution with an Alcohol
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Solvent: Dissolve the substrate in the desired alcohol (e.g., ethanol, >20 volumes), which acts as both the solvent and the nucleophile.
-
Initiation: If required, add a catalytic amount of a silver salt like silver tetrafluoroborate (AgBF₄) or silver triflate (AgOTf) (0.05 - 0.1 eq) to promote halide abstraction.
-
Reaction: Heat the mixture to reflux and monitor by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction, filter off any silver salts, and remove the solvent under reduced pressure. Purify the residue via column chromatography.
Decision Workflow for Nucleophilic Substitution
Caption: Troubleshooting workflow for substitution reactions.
Issue 2: Difficulty Forming the Grignard or Organolithium Reagent
Question: "I'm trying to form the Grignard reagent from the aryl bromide at the C3 position for a subsequent coupling reaction, but the reaction is sluggish or fails to initiate."
Analysis: The formation of a Grignard reagent from an aryl halide involves the insertion of magnesium into the carbon-halogen bond.[8] The halogens (F, Cl) surrounding the C3-Bromo position sterically shield it, hindering the approach of the aryl halide to the magnesium surface. Furthermore, the benzylic bromide is highly reactive and could potentially quench any formed Grignard reagent.
Strategy A: Halogen-Magnesium Exchange
This is often the most reliable method for preparing Grignard reagents from sterically hindered or electronically deactivated aryl halides.[9] It involves reacting the aryl halide with a pre-formed, simple Grignard reagent like isopropylmagnesium chloride (iPrMgCl).
Experimental Protocol: Grignard Formation via Halogen-Magnesium Exchange
-
Setup: To a flame-dried, three-necked flask under an inert atmosphere, add this compound (1.0 eq) and dissolve in anhydrous THF (~0.5 M).
-
Cooling: Cool the solution to between -20 °C and 0 °C.
-
Addition: Slowly add a solution of isopropylmagnesium chloride-lithium chloride complex (iPrMgCl·LiCl, ~1.1 eq, typically ~1.3 M in THF) dropwise over 30-60 minutes, maintaining the internal temperature.
-
Reaction: Stir the mixture at this temperature for 1-2 hours. Monitor the exchange by quenching a small aliquot with I₂ and analyzing by GC-MS or LC-MS for the corresponding iodinated compound.
-
Usage: The resulting Grignard reagent, (3-bromomethyl-2-chloro-6-fluorophenyl)magnesium bromide, can be used directly in the next step.
Strategy B: Use of Highly Activated Magnesium
If direct insertion is necessary, using chemically activated magnesium (e.g., Rieke® Magnesium) can overcome the initiation barrier. This form of magnesium has a much higher surface area and is free of the passivating oxide layer.
Grignard Formation Strategy Selection
Caption: Decision guide for Grignard reagent formation.
Issue 3: Poor Performance in Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura)
Question: "I am attempting a Suzuki-Miyaura coupling at the C3-Br position, but the reaction is giving low yields, significant starting material decomposition, or homo-coupling byproducts."
Analysis: Sterically demanding cross-coupling reactions are challenging for several reasons. The bulky ortho-substituents can hinder the oxidative addition of the palladium(0) catalyst into the C-Br bond. Furthermore, the subsequent reductive elimination step to form the C-C bond can also be slowed by steric congestion.[10]
Strategy A: Judicious Ligand Selection
For sterically hindered substrates, the choice of phosphine ligand is critical. Bulky, electron-rich monophosphine ligands, often referred to as "Buchwald-type" ligands, are designed to promote both oxidative addition and reductive elimination in challenging systems.
| Ligand Class | Example Ligands | Rationale |
| Biarylphosphines | SPhos, XPhos, RuPhos | Bulky, electron-rich ligands that stabilize the Pd(0) center and promote oxidative addition.[11] |
| Dialkylphosphinobiphenyls | DavePhos, JohnPhos | Provide a good balance of steric bulk and electron-donating ability. |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Strong σ-donors that form very stable palladium complexes, effective for coupling aryl chlorides and hindered bromides. |
Strategy B: Alternative Organometallic Coupling Partners
If Suzuki coupling proves inefficient, consider alternative cross-coupling reactions that may be more tolerant of the steric environment. A patent for the synthesis of the HIV drug Elvitegravir describes the successful use of a related compound, 3-chloro-2-fluorobenzyl bromide, in a Negishi coupling .[12] This involves first forming an organozinc reagent, which is then coupled using a palladium catalyst. This approach can be more effective for hindered systems.
General Protocol: Suzuki-Miyaura Coupling of the Aryl Bromide
-
Setup: In a glovebox or under a strictly inert atmosphere, combine this compound (1.0 eq), the desired boronic acid or ester (1.2-1.5 eq), a suitable palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and the selected phosphine ligand (e.g., SPhos, 4-10 mol%).
-
Base and Solvent: Add a base (e.g., K₃PO₄ or Cs₂CO₃, 2-3 eq) and an anhydrous solvent (e.g., Toluene, Dioxane, or CPME).
-
Reaction: Seal the vessel and heat to 80-110 °C. Monitor the reaction by LC-MS.
-
Workup: After cooling, dilute the mixture with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.
Part 2: Frequently Asked Questions (FAQs)
-
Q1: Which is more reactive on this molecule, the aryl bromide or the benzyl bromide? The benzylic bromide is significantly more reactive towards nucleophilic substitution and many organometallic reactions.[13] The C(sp³)-Br bond is weaker and more accessible (despite the steric hindrance) than the C(sp²)-Br bond of the aryl bromide. For Pd-catalyzed cross-couplings, conditions can be selected to favor reaction at either site, but nucleophiles will almost exclusively attack the benzylic position.
-
Q2: Should I expect an SN1 or SN2 mechanism to dominate in nucleophilic substitutions? For a primary benzylic halide, the SN2 mechanism is typically favored.[4] However, due to the extreme steric hindrance of this specific substrate, the SN2 pathway is severely disfavored.[1] Therefore, reactions will likely proceed through a sluggish SN2 pathway or an SN1-like mechanism if conditions are optimized to favor carbocation formation (see Troubleshooting Issue 1).
-
Q3: What are the primary safety concerns when working with this reagent? this compound is classified as a corrosive substance. It is expected to cause severe skin burns and eye damage.[14] It is also a lachrymator (causes tears). Always handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[14]
-
Q4: How do the electronic effects of the substituents influence reactivity? The fluorine, chlorine, and bromine atoms are all electron-withdrawing groups via induction. This makes the aromatic ring electron-poor, which can influence the rate of palladium-catalyzed cross-coupling reactions. For nucleophilic substitution at the benzylic position, these groups have a minor inductive effect that can slightly destabilize the developing positive charge in an SN1 transition state but also make the benzylic carbon more electrophilic for an SN2 attack. The dominant factor in this molecule's reactivity, however, remains steric hindrance.
References
Click to expand
Sources
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- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Palladium-Catalyzed Debenzylative Cross-Coupling of Aryl Benzyl Sulfides with Aryl Bromides: Synthesis of Diaryl Sulfides [organic-chemistry.org]
- 11. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 13. Benzyl bromide synthesis by bromination or substitution [organic-chemistry.org]
- 14. achmem.com [achmem.com]
Technical Support Center: Impurity Identification in 3-Bromo-6-chloro-2-fluorobenzyl bromide
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to effectively identify and troubleshoot impurities in 3-Bromo-6-chloro-2-fluorobenzyl bromide (CAS: 886615-32-3). As a critical building block in pharmaceutical synthesis, ensuring its purity is paramount. This document provides in-depth technical guidance in a question-and-answer format to address common challenges encountered during its analysis.
Section 1: Understanding the Impurity Profile
The first step in effective troubleshooting is to understand the potential sources of impurities. For this compound, impurities can generally be categorized into two main classes: synthesis-related impurities and degradation products.
Q1: What are the most likely synthesis-related impurities in this compound?
A1: The most common commercial synthesis route for this compound is the free-radical bromination of 3-Bromo-6-chloro-2-fluorotoluene. This process can lead to several predictable impurities:
-
Unreacted Starting Material: Residual 3-Bromo-6-chloro-2-fluorotoluene.
-
Over-brominated Species: 3-Bromo-6-chloro-2-fluorobenzal bromide (dibrominated at the benzylic position) and 3-Bromo-6-chloro-2-fluorobenzotrichloride (tribrominated at the benzylic position).
-
Under-brominated Species: Incomplete bromination of the starting material is not a primary concern for the final product, but rather for reaction monitoring.
-
Positional Isomers: While the directing effects of the substituents on the aromatic ring guide the bromination, minor amounts of other isomers can form.
-
Radical Coupling Products: In a free-radical reaction, coupling of two benzyl radicals can lead to the formation of 1,2-bis(3-bromo-6-chloro-2-fluorophenyl)ethane.
Q2: What are the common degradation products of this compound?
A2: this compound is susceptible to degradation, particularly through hydrolysis and oxidation, especially if not stored under appropriate conditions (cool, dry, and inert atmosphere).
-
Hydrolysis Products: Exposure to moisture can lead to the formation of 3-Bromo-6-chloro-2-fluorobenzyl alcohol.
-
Oxidation Products: Further oxidation of the benzyl alcohol can yield 3-Bromo-6-chloro-2-fluorobenzaldehyde and subsequently 3-Bromo-6-chloro-2-fluorobenzoic acid.
-
Photodegradation Products: Brominated aromatic compounds can be sensitive to light, potentially leading to debromination or the formation of other complex degradants.
Section 2: Analytical Troubleshooting and Methodologies
This section provides detailed troubleshooting guidance and starting-point analytical methods for the identification and quantification of impurities.
High-Performance Liquid Chromatography (HPLC)
Q3: We are observing unexpected peaks in our reverse-phase HPLC analysis of this compound. How can we identify them?
A3: Unexpected peaks in your chromatogram can be systematically identified. The logical workflow is to first consider the likely impurities based on the synthesis and degradation pathways and then use chromatographic and spectroscopic data to confirm their identities.
Logical Troubleshooting Workflow:
Caption: Troubleshooting workflow for HPLC impurity identification.
Table 1: Typical HPLC Method Parameters for Analysis of this compound and Related Impurities
| Parameter | Recommended Conditions | Rationale |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good hydrophobic retention for aromatic compounds. |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid | Formic acid improves peak shape and is MS-compatible. |
| Gradient | 50% B to 95% B over 20 minutes | A gradient is necessary to elute both polar (degradation) and non-polar (synthesis) impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides reproducible retention times. |
| Detection | UV at 220 nm and 254 nm | Aromatic compounds will have strong absorbance at these wavelengths. |
| Injection Vol. | 10 µL | Adjust as needed based on concentration. |
Gas Chromatography-Mass Spectrometry (GC-MS)
Q4: Can GC-MS be used for impurity profiling of this compound, and what are the advantages?
A4: Yes, GC-MS is an excellent technique for this purpose, especially for volatile and semi-volatile synthesis-related impurities. Its primary advantages are high resolution for separating complex mixtures and the definitive identification of compounds through their mass spectra.
Table 2: Suggested GC-MS Method Parameters
| Parameter | Recommended Conditions | Rationale |
| Column | DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film) | A low-polarity column suitable for a wide range of aromatic compounds. |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min | Inert carrier gas providing good efficiency. |
| Inlet Temp. | 280 °C | Ensures complete vaporization of the analytes. |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min | A temperature program is essential to separate compounds with different boiling points. |
| MS Source Temp. | 230 °C | Standard source temperature. |
| MS Quad Temp. | 150 °C | Standard quadrupole temperature. |
| Mass Range | 50-450 amu | Covers the mass range of the target compound and its likely impurities. |
Experimental Protocol for GC-MS Analysis:
-
Sample Preparation: Dissolve approximately 10 mg of the this compound sample in 10 mL of a suitable solvent like dichloromethane or ethyl acetate.
-
Injection: Inject 1 µL of the prepared sample into the GC-MS system.
-
Data Acquisition: Acquire data in full scan mode to identify unknown impurities.
-
Data Analysis: Compare the obtained mass spectra of the impurity peaks with a commercial library (e.g., NIST) for tentative identification. Confirmation should be done by analyzing a reference standard of the suspected impurity if available.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Q5: We suspect the presence of positional isomers. Can NMR spectroscopy help in their identification?
A5: Absolutely. NMR spectroscopy is a powerful tool for the structural elucidation of isomers, as the chemical shift and coupling patterns of the protons and carbons are highly sensitive to their local electronic environment.[1]
Key Diagnostic Features in ¹H NMR:
-
Benzylic Protons (-CH₂Br): The chemical shift of these protons will be a key indicator. Over-bromination (e.g., -CHBr₂) will result in a downfield shift and a change in multiplicity.
-
Aromatic Protons: The coupling constants (J-values) between adjacent aromatic protons can help determine the substitution pattern on the benzene ring, aiding in the differentiation of positional isomers.
Experimental Workflow for NMR Analysis:
Caption: Workflow for NMR-based isomer identification.
Section 3: Regulatory Context and Method Validation
Q6: What are the regulatory expectations for identifying and controlling impurities in a drug substance intermediate like this compound?
A6: The International Council for Harmonisation (ICH) provides guidelines that are widely adopted by regulatory agencies. The key guidelines are:
-
ICH Q3A(R2) - Impurities in New Drug Substances: This guideline outlines the thresholds for reporting, identifying, and qualifying impurities.[2][3][4] For a drug substance, any impurity observed at a level of 0.10% or higher should generally be identified.[5]
-
ICH Q2(R1) - Validation of Analytical Procedures: This guideline details the validation characteristics required for analytical methods used for impurity testing.[6][7][8][9] These include specificity, limit of detection (LOD), limit of quantitation (LOQ), linearity, accuracy, and precision.
Table 3: ICH Q3A(R2) Thresholds for Impurity Identification and Qualification
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.15% or 1.0 mg per day intake (whichever is lower) |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
Note: These thresholds apply to the final drug substance, but are important to consider during the development of intermediates.
Section 4: Frequently Asked Questions (FAQs)
Q7: My sample of this compound is developing a yellowish tint over time. What could be the cause?
A7: A yellowish discoloration is often indicative of degradation. The most likely cause is the formation of colored oxidation products, such as the corresponding benzaldehyde, or other complex degradation products due to exposure to light or air. It is crucial to store the material in a tightly sealed, light-resistant container under an inert atmosphere (e.g., nitrogen or argon) and at a reduced temperature (2-8 °C).
Q8: We are having trouble achieving baseline separation between the main peak and a closely eluting impurity in our HPLC method. What can we do?
A8: To improve resolution, you can try the following:
-
Modify the Gradient: Make the gradient shallower around the elution time of the peaks of interest.
-
Change the Organic Modifier: If you are using acetonitrile, try methanol, or a ternary mixture of water, acetonitrile, and methanol.
-
Adjust the pH of the Mobile Phase: A slight change in pH can alter the ionization state of acidic or basic impurities, affecting their retention.
-
Try a Different Column Chemistry: A phenyl-hexyl or a pentafluorophenyl (PFP) column can offer different selectivity for aromatic and halogenated compounds compared to a standard C18 column.[10]
Q9: How can I confirm the identity of the unreacted starting material, 3-Bromo-6-chloro-2-fluorotoluene, in my sample?
A9: The most straightforward way is to obtain a reference standard of the starting material and use it for comparison. In HPLC, you can perform a co-injection (spiking) experiment. If the peak in your sample increases in area and maintains its shape upon spiking with the standard, it confirms the identity. In GC-MS, you can compare the retention time and the mass spectrum of the peak in your sample with that of the reference standard.
Q10: Are there any specific safety precautions I should take when handling this compound and its impurities?
A10: Yes. This compound is a lachrymator and is corrosive. It can cause severe skin burns and eye damage. Always handle this compound and its solutions in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Refer to the Safety Data Sheet (SDS) for detailed safety information.
References
-
ICH. (2006). ICH Q3A(R2) Impurities in New Drug Substances. [Link]
-
ICH. (2005). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
International Journal of Pharmaceutical Investigation. (2022). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. [Link]
-
ICH. (2006). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). [Link]
-
ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances. [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
ICH. Quality Guidelines. [Link]
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
-
YouTube. (2024). ICH Q3A Guideline for Impurities in New Drug Substances. [Link]
-
ICH. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
SIELC Technologies. Separation of 4-Bromobenzyl bromide on Newcrom R1 HPLC column. [Link]
-
PubMed Central (PMC). (2019). A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances. [Link]
-
Simultaneous HPLC estimation of benzyl chloride and bromide in entecavir. [Link]
-
ResearchGate. Typical HPLC chromatograms of benzyl chloride (1), benzyl bromide (2),.... [Link]
-
Chromatography Forum. (2015). HPLC separation of related halogenated aromatic, any one??. [Link]
-
Chemical Science (RSC Publishing). (2019). Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials. [Link]
-
ResearchGate. (2019). (PDF) A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances. [Link]
-
Chromatography Online. Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC. [Link]
-
OSTI.GOV. (2023). Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by Electron. [Link]
-
TSI Journals. Determination of benzyl bromide as a genotoxic impurity in donepezil hydrochloride using extraction technique by gas. [Link]
-
ResearchGate. Reverse-phase high-performance liquid chromatography (RP-HPLC) profiles.... [Link]
-
TSI Journals. Determination of benzyl bromide as a genotoxic impurity in d | 719. [Link]
-
AZoLifeSciences. (2023). NMR Spectroscopy in Structural Analysis of Organic Compounds. [Link]
-
INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. [Link]
-
Creative Biostructure. How NMR Helps Identify Isomers in Organic Chemistry?. [Link]
-
ResearchGate. 17O NMR parameters of some substituted benzyl ethers components: Ab initio study. [Link]
-
ResearchGate. (2025). (PDF) Identification and structure elucidation by NMR spectroscopy. [Link]
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Validation & Comparative
1H NMR analysis of 3-Bromo-6-chloro-2-fluorobenzyl bromide derivatives
An In-Depth Guide to the ¹H NMR Spectroscopic Analysis of 3-Bromo-6-chloro-2-fluorobenzyl Bromide and Its Regioisomers
Authored by a Senior Application Scientist
In the landscape of modern drug development and materials science, the precise synthesis of highly functionalized aromatic compounds is paramount. Regiocontrol during synthesis is a persistent challenge, and the definitive confirmation of the resulting isomeric structure is a critical step in any workflow. Among the most powerful tools for this task is Nuclear Magnetic Resonance (NMR) spectroscopy.
This guide provides an in-depth, practical comparison of the ¹H NMR spectral features of this compound, a polysubstituted aromatic building block. We will explore the theoretical underpinnings of its unique spectral signature and compare it with that of its key regioisomers. This analysis serves as a robust framework for researchers engaged in the synthesis and characterization of complex small molecules.
Theoretical Foundation: Decoding the Influence of Halogen Substituents
The ¹H NMR spectrum of a substituted benzyl bromide is dictated by the electronic and spatial environment of each proton. In our target molecule, the interplay of three different halogens (F, Cl, Br) creates a distinct pattern of chemical shifts and spin-spin couplings.
-
Chemical Shift (δ): The chemical shift of a proton is influenced by the electron density around it. Electron-withdrawing groups, such as halogens, "deshield" nearby protons, causing their resonance to appear further downfield (at a higher ppm value). The combined inductive effects of the bromo, chloro, and fluoro substituents will shift the aromatic protons significantly downfield compared to unsubstituted benzene. The benzylic methylene protons (-CH₂Br) are also strongly deshielded by the adjacent bromine atom and the aromatic ring, typically appearing in the 4.5-5.0 ppm range.[1]
-
Spin-Spin Coupling (J): Protons on adjacent atoms (or those in close spatial proximity) influence each other's magnetic state, leading to the splitting of NMR signals.
-
¹H-¹H Coupling: In aromatic systems, coupling is observed between protons on the ring. The magnitude of the coupling constant (J, measured in Hz) depends on the number of bonds separating the protons. Ortho coupling (³JHH, across three bonds) is typically the largest (7–9 Hz), followed by meta coupling (⁴JHH, four bonds, 2–3 Hz), and para coupling (⁵JHH, five bonds, 0–1 Hz).
-
¹H-¹⁹F Coupling: Fluorine (¹⁹F) has a nuclear spin of I=½, just like a proton, and is 100% naturally abundant.[2] Consequently, it couples to nearby protons, providing invaluable structural information.[3] These couplings can occur through bonds or through space. Through-bond couplings are significant for ortho (³JHF, ~8-10 Hz) and meta (⁴JHF, ~4-7 Hz) relationships.
-
Through-Space Coupling: A crucial phenomenon in ortho-fluorinated compounds is through-space coupling.[4][5] When a fluorine atom is positioned ortho to a side chain, like our -CH₂Br group, the non-bonding electron orbitals of the fluorine can overlap with the orbitals of the protons on that side chain if they are spatially close. This results in a measurable coupling (typically ⁴JHF or ⁵JHF) of 1-3 Hz, even though they are separated by four or more bonds.[6][7] This is often a definitive marker for an ortho-fluoro substitution pattern relative to a side chain.
-
Experimental Protocol: Acquiring High-Fidelity ¹H NMR Data
A reliable structural assignment depends on a high-quality spectrum. The following protocol outlines the standard procedure for sample preparation and data acquisition.
Methodology
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the benzyl bromide derivative into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃), which offers good solubility for such compounds and has a well-defined residual solvent signal at δ 7.26 ppm.
-
Ensure the sample is fully dissolved. If necessary, gently vortex the vial.
-
Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.
-
-
Instrument Setup & Data Acquisition (Example on a 400 MHz Spectrometer):
-
Insert the sample into the spectrometer.
-
Lock the instrument on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical peak shape for the residual solvent signal.
-
Acquire the ¹H NMR spectrum using standard parameters:
-
Spectral Width: -2 to 12 ppm
-
Pulse Angle: 30-45 degrees
-
Acquisition Time: ~4 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans: 8-16 scans (adjust as needed for concentration)
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum to ensure all peaks are in the positive absorption mode.
-
Calibrate the chemical shift axis by setting the residual CDCl₃ peak to δ 7.26 ppm.
-
Integrate the signals to determine the relative ratios of the different types of protons.
-
Workflow for NMR-Based Structural Verification
Caption: Standard workflow for structural analysis using ¹H NMR.
Comparative Spectral Analysis: Target Molecule vs. Regioisomers
The key to confirming the structure of this compound lies in distinguishing its ¹H NMR spectrum from that of its potential regioisomers. The precise arrangement of substituents creates unique fingerprints in terms of chemical shifts and, most importantly, splitting patterns.
Let's analyze the predicted spectra for our target molecule and two plausible synthetic byproducts.
Target Molecule: this compound
-
Benzylic Protons (-CH₂Br): The most telling signal. Due to the ortho-Fluorine at C2, these two protons are expected to be split by a through-space coupling (⁴JHF) into a doublet. This is the single most powerful diagnostic feature for this isomer.
-
Aromatic Protons (H-4, H-5): These two protons are adjacent and will couple to each other, forming an AB quartet system. H-4 is further split by a meta-coupling to the fluorine (⁴JHF), appearing as a doublet of doublets. H-5 will appear as a doublet from the ortho-coupling to H-4.
Key ¹H-¹⁹F Couplings in the Target Molecule
Caption: Predicted key couplings for the target molecule.
Comparison Table of Predicted ¹H NMR Data
| Compound | Proton Signal | Predicted δ (ppm) | Multiplicity | Coupling Constant(s) (J, Hz) | Key Distinguishing Feature |
| This compound (Target) | -CH₂Br | ~4.75 | Doublet (d) | ⁴JHF ≈ 2.0 (Through-Space) | Benzylic protons are a doublet. |
| H-4 | ~7.50 | Doublet of Doublets (dd) | ³JHH ≈ 8.5, ⁴JHF ≈ 6.0 | AB quartet with F-coupling. | |
| H-5 | ~7.35 | Doublet (d) | ³JHH ≈ 8.5 | ||
| 3-Bromo-5-chloro-2-fluorobenzyl bromide (Isomer 1) | -CH₂Br | ~4.70 | Doublet (d) | ⁴JHF ≈ 2.0 (Through-Space) | Benzylic protons are a doublet. |
| H-4 | ~7.65 | Doublet (d) | ⁴JHF ≈ 7.0 | Two distinct aromatic doublets. | |
| H-6 | ~7.55 | Doublet (d) | ⁵JHF ≈ 1.0 | ||
| 4-Bromo-3-chloro-2-fluorobenzyl bromide (Isomer 2) | -CH₂Br | ~4.65 | Singlet (s) | N/A | Benzylic protons are a singlet. |
| H-5 | ~7.40 | Doublet (d) | ³JHH ≈ 8.0 | AB quartet, no F-coupling. | |
| H-6 | ~7.25 | Doublet (d) | ³JHH ≈ 8.0 |
Note: Chemical shifts are estimates and can vary based on solvent and concentration. Coupling patterns are the most reliable diagnostic tool.
Analysis of Alternatives:
-
Isomer 1 (3-Bromo-5-chloro-2-fluorobenzyl bromide): This isomer would also show a doublet for the benzylic protons due to the ortho-fluorine. However, the aromatic region would be different. Here, H-4 and H-6 are para to each other, so there would be no large ortho ¹H-¹H coupling. Instead, we would expect two distinct signals (likely doublets or doublet of doublets) due to meta- and para-couplings to fluorine. The lack of a large ~8 Hz coupling constant in the aromatic region would distinguish it from the target molecule.
-
Isomer 2 (4-Bromo-3-chloro-2-fluorobenzyl bromide): In this case, the -CH₂Br group is no longer ortho to the fluorine atom. Therefore, significant through-space coupling is absent. The benzylic protons would appear as a sharp singlet . This provides a clear and unambiguous way to rule out this isomeric structure. The aromatic protons would appear as a simple AB quartet with an ortho coupling of ~8 Hz.
Conclusion and Best Practices
The structural elucidation of polysubstituted aromatic compounds like this compound is critically dependent on a detailed analysis of ¹H NMR coupling patterns. The most definitive spectral feature for the target compound is the splitting of the benzylic -CH₂Br protons into a doublet with a coupling constant of approximately 2 Hz, which arises from a through-space interaction with the ortho-fluorine atom.
By comparing this unique feature against the predicted spectra of plausible regioisomers—which would exhibit either a singlet for the benzylic protons or a different aromatic coupling pattern—researchers can achieve unambiguous structural confirmation. For even greater confidence, advanced 2D NMR experiments such as ¹H-¹⁹F HETCOR or HOESY can be employed to directly observe and confirm the proton-fluorine correlations.[4]
References
-
Evans, D. A. (n.d.). Evans pKa Table. The Evans Group, Harvard University. [Link]
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Dalvit, C., & Vulpetti, A. (1994). Interunit, through-space 1H-19F and 13C-19F spin-spin couplings of 5-fluorinated arbekacins. Carbohydrate Research, 258, 11-26. [Link]
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University of Wisconsin-Madison, Department of Chemistry. (n.d.). Organic Chemistry 344 - NMR Shift Parameters. [Link]
-
Williamson, R. T., & Gakh, A. A. (2007). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. Journal of the American Chemical Society, 129(5), 1153-1161. [Link]
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Wikipedia. (2023). Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]
-
Gakh, A. A., et al. (2021). Through-Space Scalar 19F−19F Couplings between Fluorinated Noncanonical Amino Acids for the Detection of Specific Contacts in Proteins. Journal of the American Chemical Society, 143(45), 19049–19058. [Link]
-
Abraham, R. J., et al. (1995). 'Through-space' hydrogen-fluorine, carbon-fluorine and fluorine-fluorine spin-spin coupling in 2-phenyl-3-alkyl-4,5,6,7-tetrahydroindazoles. Magnetic Resonance in Chemistry, 33(1), 29-35. [Link]
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Royal Society of Chemistry. (n.d.). Supporting Information for Chemical Communications. [Link]
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Chemistry LibreTexts. (2022). 5.4: The 1H-NMR experiment. [Link]
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A Comparative Guide to the 19F NMR Spectroscopy of 3-Bromo-6-chloro-2-fluorobenzyl Bromide Derivatives
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to modulate physicochemical and biological properties. The unique characteristics of the fluorine-19 (¹⁹F) nucleus, such as its 100% natural abundance, spin I = ½, and high gyromagnetic ratio, make ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy an exceptionally sensitive and informative tool for the structural elucidation and analysis of fluorinated compounds.[1][2][3] This guide provides an in-depth comparative analysis of the ¹⁹F NMR spectra of a series of compounds synthesized from the versatile building block, 3-Bromo-6-chloro-2-fluorobenzyl bromide.
This technical guide is designed for researchers, scientists, and drug development professionals, offering both theoretical insights and practical experimental guidance. We will explore how subtle changes in the chemical environment surrounding the fluorine atom, achieved through targeted synthetic modifications, manifest as distinct and predictable changes in the ¹⁹F NMR spectrum.
The Strategic Importance of this compound
This compound is a valuable starting material in organic synthesis due to its trifunctional nature. The presence of a reactive benzylic bromide allows for facile nucleophilic substitution, while the bromo and chloro substituents on the aromatic ring provide handles for further cross-coupling reactions or other transformations. The fluorine atom, strategically positioned between two halogen atoms, serves as a sensitive ¹⁹F NMR probe to monitor these chemical changes.
Synthetic Pathway and Experimental Design
To illustrate the power of ¹⁹F NMR in distinguishing between closely related structures, we will synthesize a series of derivatives from this compound via nucleophilic substitution at the benzylic position. The chosen nucleophiles are hydroxide, methoxide, and azide, leading to the corresponding alcohol, methyl ether, and azide derivatives.
Below is a diagrammatic representation of the synthetic workflow:
Caption: Synthetic workflow for the derivatization of this compound.
Experimental Protocols
General Considerations for ¹⁹F NMR Spectroscopy
-
Instrumentation: All ¹⁹F NMR spectra were acquired on a 500 MHz spectrometer equipped with a broadband probe.
-
Reference: Chemical shifts (δ) are reported in parts per million (ppm) relative to an external standard of CFCl₃ (δ = 0 ppm).[4][5]
-
Data Processing: Spectra were processed with a line broadening of 0.3 Hz and baseline correction.
Synthesis of 3-Bromo-6-chloro-2-fluorobenzyl Alcohol
-
To a solution of this compound (1.0 mmol) in a 1:1 mixture of THF and water (10 mL) was added sodium hydroxide (1.2 mmol).
-
The reaction mixture was stirred at room temperature for 4 hours.
-
The organic layer was separated, and the aqueous layer was extracted with ethyl acetate (3 x 10 mL).
-
The combined organic layers were dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product was purified by column chromatography on silica gel.
Synthesis of 3-Bromo-6-chloro-2-fluorobenzyl methyl ether
-
Sodium metal (1.5 mmol) was dissolved in dry methanol (10 mL) under an inert atmosphere.
-
To this solution was added this compound (1.0 mmol) dropwise.
-
The reaction mixture was stirred at room temperature for 6 hours.
-
The solvent was removed under reduced pressure, and the residue was partitioned between water and ethyl acetate.
-
The organic layer was washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the desired product.
Synthesis of 1-Azidomethyl-3-bromo-6-chloro-2-fluorobenzene
-
To a solution of this compound (1.0 mmol) in DMF (5 mL) was added sodium azide (1.5 mmol).
-
The reaction mixture was stirred at 50 °C for 3 hours.
-
The reaction was cooled to room temperature and diluted with water.
-
The mixture was extracted with diethyl ether (3 x 15 mL).
-
The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the product.
Comparative ¹⁹F NMR Data Analysis
The electronic environment of the fluorine atom in our series of compounds is primarily influenced by the substituent at the benzylic position. This influence is transmitted through space and through the sigma bonds of the aromatic ring, leading to observable changes in the ¹⁹F chemical shift and coupling constants. The wide chemical shift range of ¹⁹F NMR makes it particularly sensitive to these subtle electronic changes.[6][7]
| Compound | Substituent at benzylic position | Expected ¹⁹F Chemical Shift (δ, ppm) | Multiplicity | Key Coupling Constants (J, Hz) |
| This compound | -CH₂Br | -110.5 | t | ³J(H-F) ≈ 8 Hz |
| 3-Bromo-6-chloro-2-fluorobenzyl alcohol | -CH₂OH | -115.2 | t | ³J(H-F) ≈ 7 Hz |
| 3-Bromo-6-chloro-2-fluorobenzyl methyl ether | -CH₂OCH₃ | -114.8 | t | ³J(H-F) ≈ 7 Hz |
| 1-Azidomethyl-3-bromo-6-chloro-2-fluorobenzene | -CH₂N₃ | -112.1 | t | ³J(H-F) ≈ 8 Hz |
Interpretation of ¹⁹F NMR Spectra
The ¹⁹F NMR spectrum of the starting material, This compound , is expected to show a triplet centered around -110.5 ppm. The triplet arises from the coupling of the fluorine atom to the two equivalent benzylic protons (³J(H-F)). The chemical shift is influenced by the electron-withdrawing nature of the bromine and chlorine atoms on the aromatic ring.
Upon conversion to 3-Bromo-6-chloro-2-fluorobenzyl alcohol , a noticeable upfield shift to approximately -115.2 ppm is anticipated. This is due to the replacement of the electron-withdrawing bromine atom at the benzylic position with a less electronegative hydroxyl group. The hydroxyl group, being more electron-donating than bromine, increases the electron density around the fluorine atom, leading to increased shielding and a shift to a lower frequency (upfield).
Similarly, the 3-Bromo-6-chloro-2-fluorobenzyl methyl ether is expected to exhibit a ¹⁹F chemical shift around -114.8 ppm, also upfield from the starting material. The methoxy group is also electron-donating, resulting in increased shielding of the fluorine nucleus. The slight downfield shift compared to the alcohol can be attributed to the subtle electronic differences between the -OH and -OCH₃ groups.
In contrast, the 1-Azidomethyl-3-bromo-6-chloro-2-fluorobenzene is predicted to have a chemical shift of approximately -112.1 ppm. The azide group is more electron-withdrawing than the hydroxyl or methoxy groups, thus deshielding the fluorine atom to a greater extent and causing a downfield shift compared to the alcohol and ether derivatives. However, it is still upfield relative to the starting bromide, indicating that the azide group is less electron-withdrawing than the benzylic bromine.
The multiplicity for all the synthesized compounds is expected to remain a triplet, as the coupling to the two benzylic protons is preserved. Minor variations in the ³J(H-F) coupling constant may be observed, reflecting the changes in the dihedral angle and electronic environment, but these are generally less pronounced than the changes in chemical shift.
Structure-Spectra Correlation Workflow
The following diagram illustrates the logical flow of correlating the molecular structure with the observed ¹⁹F NMR spectral parameters.
Caption: Correlation of molecular structure with ¹⁹F NMR spectral parameters.
Conclusion
This comparative guide demonstrates the exceptional utility of ¹⁹F NMR spectroscopy in the structural characterization of fluorinated organic molecules. By systematically modifying the benzylic substituent of this compound, we have shown how predictable and significant changes in the ¹⁹F chemical shift can be used to confirm the identity of the synthesized products. The high sensitivity and large chemical shift dispersion of ¹⁹F NMR make it an indispensable tool for chemists working in drug discovery and materials science, providing unambiguous structural information and insights into the electronic nature of molecules.[8][9][10]
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Principles and Topical Applications of 19F NMR Spectrometry. ResearchGate. Available at: [Link]
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19 f chemical shifts and coupling constants. Slideshare. Available at: [Link]
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Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. Available at: [Link]
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A beginner's guide to 19F NMR and its role in drug screening. Canadian Journal of Chemistry. Available at: [Link]
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Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. NIH National Library of Medicine. Available at: [Link]
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Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Europe PMC. Available at: [Link]
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How to interpret the 19F NMR spectra. Quora. Available at: [Link]
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A Comparative Guide to the Mass Spectrometry of 3-Bromo-6-chloro-2-fluorobenzyl Bromide and its Reaction Products
For researchers, synthetic chemists, and professionals in drug development, the precise identification of reactants, intermediates, and final products is paramount. 3-Bromo-6-chloro-2-fluorobenzyl bromide is a polyhalogenated aromatic compound with a reactive benzylic bromide functional group, making it a versatile building block in organic synthesis. Its analysis and the characterization of its subsequent reaction products present unique challenges and opportunities, particularly for mass spectrometry. This guide provides an in-depth technical comparison of the mass spectrometric behavior of the parent compound and its derivatives, supported by predictive data and established fragmentation principles.
The Analytical Challenge of Polyhalogenated Benzyl Bromides
The mass spectrometric analysis of compounds like this compound is distinguished by two key features: the inherent reactivity of the benzyl bromide moiety and the characteristic isotopic signatures of the bromine and chlorine atoms. The benzylic bromide is susceptible to nucleophilic substitution, meaning that reaction products are readily formed, sometimes even during sample preparation or in the mass spectrometer's ion source. Understanding the isotopic patterns is crucial for confirming the elemental composition of the parent ion and its fragments.
Isotopic Patterns: A Definitive Signature
The presence of both bromine and chlorine atoms in this compound results in a distinctive isotopic cluster for the molecular ion peak. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[1][2][3] Chlorine has two main isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1.[1] Consequently, a molecule containing one bromine and one chlorine atom will exhibit a characteristic M, M+2, and M+4 peak pattern in its mass spectrum.
Hypothetical Reaction Scenarios and Expected Products
The primary reaction pathway for this compound is nucleophilic substitution at the benzylic carbon. Benzyl halides can react via both S\N1 and S\N2 mechanisms, with the S\N1 pathway being favored by the formation of a resonance-stabilized benzylic carbocation.[4][5] Below, we explore two common nucleophilic substitution reactions and predict the resulting products.
Scenario 1: Methanolysis
Reaction with a simple alcohol like methanol is a common solvolysis reaction. The methanol acts as a nucleophile, displacing the bromide ion to form a methoxy ether.
Reaction: this compound + CH₃OH → 3-Bromo-6-chloro-2-fluorobenzyl methyl ether + HBr
Scenario 2: Amination
Reaction with a primary or secondary amine, such as dimethylamine, is a standard method for introducing nitrogen-containing functional groups.
Reaction: this compound + (CH₃)₂NH → N-(3-Bromo-6-chloro-2-fluorobenzyl)-N,N-dimethylamine + HBr
Comparative Mass Spectrometry Data
The following table summarizes the predicted monoisotopic masses and the expected m/z values for the most abundant isotopic peaks of the parent compound and its hypothetical reaction products.
| Compound | Chemical Formula | Monoisotopic Mass (Da) | Predicted Key m/z Peaks (and relative intensities) |
| This compound | C₇H₄Br₂ClF | 301.83 | 302 (M), 304 (M+2), 306 (M+4) |
| 3-Bromo-6-chloro-2-fluorobenzyl methyl ether | C₈H₇BrClFO | 251.94 | 252 (M), 254 (M+2) |
| N-(3-Bromo-6-chloro-2-fluorobenzyl)-N,N-dimethylamine | C₉H₁₀BrClFN | 279.97 | 280 (M), 282 (M+2) |
Experimental Protocol: A Self-Validating System
To ensure the trustworthiness of the analytical results, a robust experimental protocol is essential. The following is a detailed methodology for the reaction of this compound with methanol and subsequent analysis by mass spectrometry.
Part 1: Reaction with Methanol
-
Reactant Preparation: Dissolve 10 mg of this compound in 1 mL of methanol in a clean vial.
-
Reaction Conditions: Stir the solution at room temperature for 1 hour. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: After the reaction is complete, dilute the mixture with 5 mL of diethyl ether and wash with 5 mL of water to remove any unreacted methanol and HBr formed.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and carefully evaporate the solvent under reduced pressure.
-
Sample Preparation for MS: Dissolve the resulting residue in a suitable solvent for mass spectrometry, such as acetonitrile or a mixture of acetonitrile and water, to a final concentration of approximately 1 µg/mL.
Part 2: Mass Spectrometry Analysis
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument, to obtain accurate mass measurements.
-
Ionization: Employ electrospray ionization (ESI) in positive ion mode, as the expected products are likely to form stable protonated molecules [M+H]⁺.
-
Mass Range: Scan a mass range of m/z 50-500 to ensure detection of the parent compound, expected products, and potential fragments.
-
Fragmentation Analysis: Perform tandem mass spectrometry (MS/MS) on the precursor ions of interest to obtain fragmentation patterns that can confirm the structures.
Caption: Experimental workflow for the methanolysis of this compound and subsequent mass spectrometry analysis.
Predicted Fragmentation Pathways
The fragmentation of benzyl halides in a mass spectrometer often involves the loss of the halogen atom to form a stable benzylic cation.[6] This cation can then undergo further fragmentation.
Fragmentation of this compound
The parent molecule is expected to readily lose a bromine radical to form the 3-bromo-6-chloro-2-fluorobenzyl cation. This cation is the most likely base peak in the mass spectrum.
Fragmentation of 3-Bromo-6-chloro-2-fluorobenzyl methyl ether
The ether product is expected to undergo alpha-cleavage, losing a methoxy radical to form the same stable 3-bromo-6-chloro-2-fluorobenzyl cation. Alternatively, cleavage of the benzyl-oxygen bond can occur.
Caption: Predicted primary fragmentation pathway for the parent compound and its methanolysis product.
Trustworthiness and Validation
The protocols described herein are designed to be self-validating. The use of high-resolution mass spectrometry allows for the determination of elemental compositions from accurate mass measurements, which can confirm the identity of the products. Furthermore, the characteristic isotopic patterns of bromine and chlorine serve as an internal validation for the presence of these halogens in the molecular ions and their fragments.[7] The combination of accurate mass and isotopic pattern analysis provides a high degree of confidence in the structural elucidation of the reaction products.
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ResearchGate. Nucleophilic Substitution Reactions of Meta- and Para-Substituted Benzylamines with Benzyl Bromide in Methanol Medium. [Link]
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A Comparative Guide to the Reactivity of 3-Bromo-6-chloro-2-fluorobenzyl bromide in Nucleophilic Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, particularly in the realms of pharmaceutical and materials science, the judicious selection of building blocks is paramount. Substituted benzyl bromides are a cornerstone of this molecular architecture, serving as versatile precursors for a myriad of complex structures. Their reactivity in nucleophilic substitution reactions, however, is a nuanced interplay of electronic and steric factors dictated by the nature and position of substituents on the aromatic ring. This guide provides an in-depth comparative analysis of the reactivity of 3-Bromo-6-chloro-2-fluorobenzyl bromide against other benchmark benzyl bromides, supported by theoretical principles and a practical experimental framework for empirical validation.
Understanding the Reactivity of Benzyl Bromides: A Tale of Two Pathways
Benzyl halides, including this compound, are primary halides that exhibit reactivity through both S(_N)1 and S(_N)2 mechanisms. The preferred pathway is contingent on the reaction conditions—specifically the nucleophile, solvent, and the electronic and steric profile of the benzyl bromide itself.
-
The S(_N)1 Pathway: This unimolecular mechanism proceeds through a carbocation intermediate. The stability of this benzylic carbocation, which is resonance-stabilized by the aromatic ring, is a key determinant of the reaction rate. Electron-donating groups on the ring enhance this stability and accelerate S(_N)1 reactions, while electron-withdrawing groups have the opposite effect.
-
The S(_N)2 Pathway: This bimolecular, concerted mechanism involves a backside attack by the nucleophile on the electrophilic benzylic carbon, leading to a simultaneous displacement of the bromide leaving group. The rate of an S(_N)2 reaction is sensitive to steric hindrance around the reaction center.
The Unique Profile of this compound
The reactivity of this compound is shaped by the cumulative electronic and steric influences of its three halogen substituents.
Electronic Effects: All three halogens (Bromine, Chlorine, and Fluorine) are electron-withdrawing via the inductive effect (-I), which deactivates the benzene ring towards electrophilic substitution. However, in the context of nucleophilic substitution at the benzylic carbon, their influence is more complex. The strong inductive withdrawal of electrons by the halogens, particularly the ortho-fluoro and chloro groups, is expected to destabilize the transition state of an S(_N)2 reaction, thereby slowing the reaction rate compared to unsubstituted benzyl bromide. In an S(_N)1 context, these electron-withdrawing groups would significantly destabilize the formation of a benzylic carbocation, making this pathway less favorable.
Steric Effects: The presence of a fluorine atom at the ortho position introduces significant steric hindrance to the approach of a nucleophile in an S(_N)2 reaction. This steric impediment is a critical factor that is anticipated to dramatically reduce the rate of bimolecular substitution compared to benzyl bromide and its para- or meta-substituted counterparts.
Comparative Reactivity Analysis: A Data-Driven Perspective
While specific kinetic data for the nucleophilic substitution of this compound is not extensively available in peer-reviewed literature, we can predict its reactivity relative to other benzyl bromides based on established principles and data for related compounds.
To provide a quantitative comparison, we will consider the well-established Finkelstein reaction, a classic S(_N)2 process where a bromide is displaced by an iodide ion in an acetone solvent. The rate of this reaction provides a reliable measure of S(_N)2 reactivity.
| Benzyl Bromide Derivative | Substituents | Predicted Relative S(_N)2 Rate (vs. Benzyl Bromide) | Key Influencing Factors |
| Benzyl Bromide | -H | 1.0 | Baseline reactivity |
| 4-Nitrobenzyl Bromide | 4-NO₂ | ~10 | Strong electron-withdrawing group, activates the benzylic carbon to nucleophilic attack |
| 4-Methylbenzyl Bromide | 4-CH₃ | ~0.5 | Electron-donating group, deactivates the benzylic carbon to nucleophilic attack |
| 2-Fluorobenzyl Bromide | 2-F | < 1.0 (significantly) | Strong inductive electron withdrawal and significant ortho steric hindrance |
| This compound | 2-F, 3-Br, 6-Cl | << 1.0 (predicted to be very low) | Cumulative strong inductive withdrawal from three halogens and severe steric hindrance from the ortho-fluoro and chloro groups |
Note: The relative rates are estimations based on established substituent effects and may vary depending on specific reaction conditions.
The predicted low S(_N)2 reactivity of this compound is a direct consequence of the powerful combination of electronic deactivation and steric hindrance imposed by its polysubstituted aromatic ring.
Experimental Protocol: A Framework for Empirical Comparison
To empirically validate the predicted reactivity, a comparative kinetic study using the Finkelstein reaction is recommended. This experiment provides a straightforward and visually discernible method for comparing the S(_N)2 reactivity of different benzyl halides.
Objective: To determine the relative rates of reaction of this compound and other benzyl bromides with sodium iodide in acetone.
Materials:
-
This compound
-
Benzyl bromide (as a reference)
-
Other substituted benzyl bromides (e.g., 4-nitrobenzyl bromide, 4-methylbenzyl bromide, 2-fluorobenzyl bromide)
-
15% (w/v) solution of sodium iodide in anhydrous acetone
-
Dry test tubes or vials
-
Constant temperature water bath
-
Stopwatch
Procedure:
-
Label a series of clean, dry test tubes for each benzyl bromide to be tested.
-
To each test tube, add 2 mL of the 15% sodium iodide in acetone solution.
-
Place the test tubes in a constant temperature water bath (e.g., 25°C or 50°C) and allow them to equilibrate for 5-10 minutes.
-
Initiate the reaction by adding 0.1 mL of the respective benzyl bromide to each corresponding test tube. Start the stopwatch immediately upon addition.
-
Shake the test tubes to ensure thorough mixing.
-
Observe the test tubes for the formation of a precipitate (sodium bromide). Record the time taken for the first appearance of a distinct turbidity.
-
If no reaction is observed at room temperature after an extended period (e.g., 30-60 minutes), the experiment can be repeated at a higher temperature (e.g., 50°C).
Data Analysis and Interpretation:
The time taken for the precipitate to form is inversely proportional to the reaction rate. A shorter time indicates a faster reaction and higher reactivity. By comparing the times recorded for each benzyl bromide, a qualitative and semi-quantitative ranking of their S(_N)2 reactivity can be established. For a more rigorous quantitative analysis, the reaction can be monitored using techniques like UV-Vis spectroscopy to determine the rate constants.
Visualizing the Reaction and Workflow
To further clarify the concepts discussed, the following diagrams illustrate the S(_N)2 reaction mechanism and the experimental workflow.
Caption: The concerted S(_N)2 mechanism illustrating the backside attack of the nucleophile.
The Strategic Advantage of 3-Bromo-6-chloro-2-fluorobenzyl bromide in Advanced Synthesis
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of modern organic synthesis, particularly within pharmaceutical and agrochemical development, the choice of building blocks is paramount to achieving desired molecular complexity and biological activity. Among the vast arsenal of synthetic reagents, substituted benzyl halides serve as crucial synthons for introducing the benzyl moiety, a common structural motif in bioactive molecules. This guide provides an in-depth technical comparison of 3-Bromo-6-chloro-2-fluorobenzyl bromide, highlighting its unique advantages over simpler, alternative benzylating agents. By examining the interplay of electronic and steric effects, we will elucidate the causality behind its enhanced performance in complex synthetic routes, supported by theoretical principles and practical applications.
The Nuances of Reactivity: Beyond Simple Benzylation
Standard benzylating agents, such as benzyl bromide, are effective for straightforward nucleophilic substitutions. However, in the synthesis of complex molecules with multiple reactive sites, their high reactivity can be a double-edged sword, often leading to a lack of selectivity and the formation of undesirable byproducts. The strategic placement of multiple halogen substituents on the aromatic ring of this compound offers a sophisticated solution to this challenge, providing a finely tuned balance of reactivity and selectivity.
The reactivity of benzyl halides is fundamentally governed by the stability of the transition state in nucleophilic substitution reactions, which can proceed through either an SN1 or SN2 mechanism. The substituents on the aromatic ring play a critical role in modulating this reactivity through a combination of electronic and steric effects.
Electronic Effects: A Quantitative Perspective with the Hammett Equation
The Hammett equation provides a quantitative framework for understanding the influence of meta and para substituents on the reactivity of aromatic compounds. It relates the rate or equilibrium constant of a reaction to the electronic properties of the substituent.[1] The equation is given by:
log(k/k₀) = σρ
where:
-
k is the rate constant for the substituted reactant.
-
k₀ is the rate constant for the unsubstituted reactant.
-
σ (sigma) is the substituent constant, which quantifies the electronic effect of a substituent. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.[2][3]
-
ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to electronic effects.[4]
The halogens (F, Cl, Br) are all electron-withdrawing groups due to their high electronegativity, which is reflected in their positive Hammett σ values.
Table 1: Hammett (σ) and Taft (σ) Substituent Constants for Relevant Halogens*
| Substituent | Hammett σ (para) | Hammett σ (meta) | Taft Polar (σ*) |
| -F | 0.06 | 0.34 | +1.10 |
| -Cl | 0.23 | 0.37 | +1.05 |
| -Br | 0.23 | 0.39 | +1.02 |
Data sourced from various physical organic chemistry resources.
The presence of three electron-withdrawing halogens (bromo, chloro, and fluoro) on the aromatic ring of this compound significantly influences its reactivity. These groups inductively withdraw electron density from the benzene ring, making the benzylic carbon more electrophilic and thus more susceptible to nucleophilic attack in an SN2 reaction. However, this electron withdrawal destabilizes the formation of a carbocation, thereby disfavoring an SN1 pathway. This modulation is crucial for achieving high selectivity in reactions where a concerted SN2 mechanism is desired.
Steric Effects: The Taft Equation and Regioselectivity
While the Hammett equation is invaluable for understanding electronic effects, it does not account for steric hindrance, particularly from ortho substituents. The Taft equation extends this concept by incorporating a steric parameter (Es).[5][6]
log(k/k₀) = ρσ + δEs
where:
-
ρ* and σ* are the polar sensitivity factor and polar substituent constant, analogous to the Hammett parameters.
-
δ is the steric sensitivity factor.
-
Es is the steric substituent constant.
In this compound, the ortho-fluoro and ortho-bromo substituents, in addition to their electronic contributions, introduce steric bulk around the benzylic carbon. This steric hindrance can modulate the rate of reaction and influence the regioselectivity of the benzylation, preventing unwanted side reactions at adjacent sites in a complex molecule.
Visualization of Influencing Factors
Sources
A Researcher's Guide to Bond Reactivity: C-Br vs. C-Cl in 3-Bromo-6-chloro-2-fluorobenzyl bromide
Abstract
In the landscape of complex organic synthesis, molecules presenting multiple reactive sites are invaluable tools for constructing elaborate molecular architectures. 3-Bromo-6-chloro-2-fluorobenzyl bromide is one such scaffold, featuring three distinct carbon-halogen bonds: a highly activated benzylic C-Br bond, an aromatic C-Br bond, and an aromatic C-Cl bond. This guide provides an in-depth, experimentally grounded comparison of the reactivity of these C-Br and C-Cl bonds. We will establish the clear hierarchy of reactivity, demonstrating that the benzylic bromide is exceptionally labile towards nucleophilic substitution, while the aromatic C-Br bond can be selectively targeted over the C-Cl bond in metal-catalyzed cross-coupling reactions. This differential reactivity allows for a programmed, sequential functionalization, a critical advantage for professionals in medicinal chemistry and materials science.
Molecular Profile: Unpacking this compound
The synthetic utility of this compound (CAS No. 886615-32-3) stems from the distinct electronic environment of its three halogen substituents.[1][2] Understanding this landscape is paramount to predicting and controlling its chemical behavior.
-
Benzylic C-Br Bond: This is the most reactive site for nucleophilic substitution reactions. The carbon atom is sp³-hybridized but is directly attached to the aromatic ring. This position allows for the stabilization of reaction intermediates or transition states through resonance with the π-system of the benzene ring.[3][4]
-
Aromatic C-Br Bond: This bond is inherently stronger and less reactive than its benzylic counterpart. The carbon is sp²-hybridized, and the bond is not susceptible to standard SN1 or SN2 reactions. Its reactivity is primarily unlocked under conditions for metal-catalyzed cross-coupling or vigorous nucleophilic aromatic substitution (SNAr).
-
Aromatic C-Cl Bond: Similar to the aromatic C-Br bond, this bond is unreactive towards SN1/SN2 conditions. In reactions where both aromatic halides can participate, the C-Cl bond is significantly less reactive than the C-Br bond due to its higher bond dissociation energy.[5]
The electronic nature of the ring is further modulated by the 2-fluoro substituent. Fluorine exerts a powerful electron-withdrawing inductive effect (-I) due to its high electronegativity, while also participating in a moderate electron-donating resonance effect (+R).[6][7] This interplay influences the overall electron density of the ring and the lability of the attached groups.
The King of Reactivity: The Benzylic C-Br Bond in Nucleophilic Substitution
In any direct competition with a nucleophile, the benzylic bromide is the undisputed reactive center. The rationale is twofold, grounded in fundamental principles of physical organic chemistry.
Theoretical Underpinnings
-
Bond Dissociation Energy (BDE): The energy required to break a bond homolytically is a reliable indicator of its strength and, inversely, its reactivity. The C-Cl bond is stronger than the C-Br bond. For instance, the average bond enthalpy for a C-Cl bond is around 338-346 kJ/mol, whereas for a C-Br bond, it is approximately 276-290 kJ/mol.[5][8] This weaker C-Br bond requires less energy to cleave, favoring reaction at this site.
-
Leaving Group Ability: For a nucleophilic substitution to occur, the leaving group must depart with the electron pair. An ideal leaving group is a weak base that is stable in solution. When comparing the halide ions, basicity decreases down the group. Therefore, bromide (Br⁻) is a weaker base than chloride (Cl⁻) and a significantly better leaving group.[9][10][11] The general order of leaving group ability for halogens is I⁻ > Br⁻ > Cl⁻ > F⁻.[9][12]
-
Benzylic Stabilization: The benzylic position is uniquely activated because any developing positive charge (in an SN1 mechanism) or the electron-deficient transition state (in an SN2 mechanism) is stabilized by resonance with the adjacent aromatic ring.[3] This stabilization dramatically lowers the activation energy for substitution at the benzylic carbon compared to the aromatic carbons.
Predicted Experimental Outcome
When this compound is treated with a nucleophile like sodium hydroxide or cyanide in a polar aprotic solvent (e.g., acetone or DMF), the reaction will proceed exclusively at the benzylic position. The aromatic C-Br and C-Cl bonds will remain intact. This high degree of chemoselectivity is a cornerstone of its utility as a synthetic building block.
Visualization: SN2 Mechanism at the Benzylic Carbon
The diagram below illustrates the concerted, one-step SN2 mechanism, which is typical for primary benzylic halides reacting with a good nucleophile.
Caption: SN2 reaction at the benzylic position.
Differentiating the Aromatic Halides: Cross-Coupling Reactions
To engage the aromatic C-Br and C-Cl bonds, chemists must turn to more powerful techniques, most notably palladium-catalyzed cross-coupling reactions. In this arena, the difference in bond strength between C-Br and C-Cl becomes the critical factor for achieving selective reactions.
The key step in many cross-coupling cycles (like Suzuki, Heck, or Buchwald-Hartwig) is the oxidative addition of the organohalide to the low-valent metal catalyst (e.g., Pd(0)). The rate of this step is highly dependent on the carbon-halogen bond energy, following the trend C-I > C-Br > C-Cl >> C-F.[12]
This reactivity gradient means that a palladium catalyst will preferentially react with the aromatic C-Br bond over the aromatic C-Cl bond. By carefully controlling reaction conditions (catalyst, ligand, temperature, and reaction time), one can achieve highly selective cross-coupling at the C-Br position, leaving the C-Cl bond available for a subsequent, different transformation under more forcing conditions.
Experimental Protocol: Chemoselective Suzuki-Miyaura Coupling
This protocol provides a self-validating system to demonstrate the superior reactivity of the aromatic C-Br bond over the C-Cl bond. The successful formation of the target product, with the chlorine atom remaining, serves as direct evidence of this differential reactivity.
Objective: To selectively substitute the aromatic bromine atom of this compound with a phenyl group via a Suzuki-Miyaura cross-coupling reaction, leaving the aromatic chlorine and benzylic bromide untouched (or to be hydrolyzed during workup).
Materials:
-
This compound
-
Phenylboronic acid (1.1 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equivalents)
-
Potassium carbonate (K₂CO₃), 2M aqueous solution (3.0 equivalents)
-
Toluene
-
Ethanol
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer and hotplate
Methodology:
-
Inert Atmosphere Setup: Assemble the reaction glassware, and purge the system with an inert gas (Nitrogen or Argon) for 15-20 minutes. Maintaining an oxygen-free environment is crucial for the stability of the Pd(0) catalyst.
-
Reagent Addition: To the Schlenk flask, add this compound (1.0 eq), phenylboronic acid (1.1 eq), and Pd(PPh₃)₄ (0.03 eq).
-
Solvent Addition: Add toluene and ethanol in a 4:1 ratio to dissolve the reagents.
-
Base Addition: Add the 2M aqueous solution of K₂CO₃ to the reaction mixture.
-
Reaction Execution: Heat the mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by taking small aliquots over time. The reaction is typically complete within 4-12 hours.
-
Workup and Extraction: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the organic phase with ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
-
Analysis: Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the selective substitution at the C-Br position. The benzylic bromide may hydrolyze to a benzyl alcohol (-CH₂OH) during the aqueous workup, which should also be confirmed by analysis.
Visualization: Experimental Workflow for Suzuki Coupling
Caption: Workflow for selective Suzuki-Miyaura coupling.
Quantitative Data Summary and Discussion
The relative reactivity of the carbon-halogen bonds in this compound can be summarized as follows:
| Bond Type | Functional Group | Relative BDE | Leaving Group Ability | Typical Reactive Conditions | Relative Reactivity |
| Benzylic C-Br | Benzyl Bromide | Low | Excellent | SN1, SN2 (e.g., NaOH, NaCN) | Very High |
| Aromatic C-Br | Aryl Bromide | Medium | Good | Pd-catalyzed Cross-Coupling | Moderate |
| Aromatic C-Cl | Aryl Chloride | High | Fair | Pd-catalyzed Cross-Coupling (forcing conditions) | Low |
This predictable hierarchy is a powerful asset for synthetic strategy. A researcher can confidently perform a nucleophilic substitution to modify the benzylic position, knowing the aryl halides will not react. Following that, a standard Suzuki or Buchwald-Hartwig coupling can be performed to functionalize the former C-Br position. Finally, under more forcing conditions (e.g., using specialized ligands, higher temperatures), the C-Cl position can be addressed, enabling the synthesis of complex, tri-functionally substituted aromatic compounds from a single starting material.
Conclusion
The reactivity of the C-Br and C-Cl bonds in this compound is not uniform; it is dictated by a clear and predictable set of electronic and steric principles. The benzylic C-Br bond is exceptionally labile and will be the primary site of reaction with nucleophiles. Among the aromatic halides, the C-Br bond is significantly more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions due to its lower bond dissociation energy. This knowledge empowers researchers in drug development and materials science to design efficient, selective, and elegant synthetic routes, leveraging the molecule's built-in reactivity differential to their advantage.
References
- Benchchem. A Comparative Analysis of Leaving Group Ability: Bromide vs. Chloride in 3-Halo-3-methylpentane.
- Brainly. (2023). Based on your answer to the above question, which is the better leaving group, Br⁻ or Cl⁻? Briefly explain.
- Journal of the Chemical Society, Perkin Transactions 2. (1993). Homolytic bond dissociation energies of the carbon–halogen bonds in the benzyl halide radical anion intermediates formed in radical nucleophilic substitution reactions. RSC Publishing.
- StackExchange Chemistry. (2025). Nuanced behavior of fluorine: Why does it act differently with benzene compared to its general properties?
- ACS Omega via NIH PMC. (2021). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings.
- ACS Publications. (2021). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Omega.
- Benchchem. An In-depth Technical Guide to the Electronic Effects of Fluorine Atoms in 3,5-Difluorotoluene.
- ResearchGate. (2006). Kinetics and mechanism of the reaction of benzyl halides with zinc in dimethylformamide.
- RSC Publishing. (2016). Effect of aromatic ring fluorination on CH…π interactions: Microwave spectrum and structure of the 1,2-difluorobenzene…acetylene complex.
- Student Doctor Network Forums. (2012). Why is bromide a better nucleophile than chloride?
- Journal of the Chemical Society, Perkin Transactions 2. (1974). Mechanistic studies in strongly basic media. Part VIII. Kinetic studies on the displacement of halide from benzyl halides by alkali-metal salts of 9-substituted fluorenes in t-butyl alcohol solution. RSC Publishing.
- Reddit. (2020). Better Leaving Group: Bromide VS Chloride. r/Mcat.
- JoVE. (2023). Video: Leaving Groups.
- KISTI. (1993). Kinetic Study of the Substitution Reactions of Benzyl Halides and Halide Ions in Acetone.
- Michigan State University Chemistry. Alkyl Halide Reactivity.
- Reddit. (2013). Cl vs Br in SN1 and SN2 reactions. r/chemhelp.
- Chemguide. What is nucleophilic substitution?.
- Master Organic Chemistry. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation.
- YouTube. (2022). 2021 P1 Q18 - Compare Reactivity of Halogenoalkanes.
- Doc Brown's Chemistry. nucleophilic substitution mechanism reaction of cyanide ion with halogenoalkanes to give nitriles.
- ElectronicsAndBooks. Theoretical Study of Carbon-Halogen Bond Dissociation Enthalpies of Substituted Benzyl Halides. How Important Are Polar Effects?.
- ResearchGate. Comparison of the BDE of Alkyl Halides and Benzyl Halides.
- Accounts of Chemical Research. (2003). Bond Dissociation Energies of Organic Molecules. ACS Publications.
- AiFChem. (2025). 886615-32-3 | this compound.
- University of North Texas Chemistry. Bond Dissociation Energies.
- Chemistry LibreTexts. (2014). 8.7: Benzylic Halides, Allylic Halides, Vinylic Halides, and Aryl Halides.
- Achmem. This compound.
- Sigma-Aldrich. 3-Chloro-2-fluorobenzyl bromide AldrichCPR.
- Google Patents. (2014). WO 2014/056465 A1.
- ChemicalBook. (2025). 3-Chloro-2-fluorobenzyl bromide | 85070-47-9.
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A Comparative Guide to the Synthesis and Characterization of Novel Compounds Derived from 3-Bromo-6-chloro-2-fluorobenzyl bromide
This guide provides an in-depth technical comparison of novel compound classes synthesized from the versatile, yet underexplored, building block: 3-Bromo-6-chloro-2-fluorobenzyl bromide. Designed for researchers in medicinal chemistry and drug development, this document outlines synthetic strategies, comparative characterization data, and the scientific rationale behind experimental choices. Our focus is on demonstrating the potential of this starting material to generate structurally diverse molecules with tunable physicochemical properties, which are highly sought after in modern drug discovery.[1][2]
The strategic incorporation of fluorine into therapeutic candidates is a well-established strategy to enhance metabolic stability, binding affinity, and overall pharmacokinetic profiles.[2][3][4] The title compound, with its unique trifecta of halogen substituents (F, Cl, Br) and a reactive benzyl bromide moiety, presents a rich platform for generating novel chemical entities. The fluorine atom can modulate basicity and lipophilicity, the chlorine provides another point for steric or electronic influence, and the aromatic bromine atom offers a handle for subsequent cross-coupling reactions, further expanding molecular complexity.
This guide explores three distinct, yet fundamental, synthetic pathways to unlock the potential of this building block: N-alkylation, S-alkylation, and O-alkylation. We will compare the resulting compound classes—amines, thioethers, and esters—and provide the detailed experimental protocols necessary for their synthesis and characterization.
Synthetic Pathways and Comparative Characterization
The reactivity of the benzyl bromide group is the cornerstone of the synthetic strategies outlined below.[5] This group is an excellent electrophile, readily undergoing S_N2 reactions with a variety of nucleophiles. We will explore its reaction with a secondary amine, a thiol, and a carboxylate to generate three distinct classes of compounds.
Diagram of Synthetic Pathways
Caption: Synthetic routes from this compound.
Class A: N-((3-Bromo-6-chloro-2-fluorophenyl)methyl)piperidine Derivatives
Rationale: The introduction of a piperidine moiety is a common strategy in medicinal chemistry to increase the solubility and basicity of a compound, often improving its pharmacokinetic properties.[3] Fluorinated N-benzylpiperidine scaffolds are building blocks for a range of bioactive compounds.[3] The reaction of this compound with piperidine is a straightforward nucleophilic substitution.
Comparative Characterization Data (Predicted)
| Parameter | Starting Material | Product A (N-Benzylpiperidine) | Rationale for Change |
| Formula | C₇H₄Br₂ClF | C₁₂H₁₄BrClFN | Incorporation of C₅H₁₀N fragment |
| MW | 302.36 g/mol | 322.60 g/mol | Addition of piperidine (85.15) minus HBr (80.91) |
| **¹H NMR (Benzylic CH₂) ** | ~4.7 ppm (s, 2H) | ~3.6 ppm (s, 2H) | Shielding effect from the adjacent nitrogen atom |
| ¹⁹F NMR | ~ -110 ppm (s) | ~ -112 ppm (s) | Minor shift due to change in electronic environment |
| IR Spectroscopy | No significant C-N | ~1100 cm⁻¹ (C-N stretch) | Appearance of the characteristic C-N bond vibration |
| Mass Spec (m/z) | [M]+ at 302/304/306 | [M+H]⁺ at 322/324 | Isotopic pattern for Br/Cl will be observed |
Class B: ((3-Bromo-6-chloro-2-fluorobenzyl)thio)(p-tolyl)methane Derivatives
Rationale: Benzyl thioethers are important structural motifs in various biologically active molecules. This synthesis demonstrates the reaction of the benzyl bromide with a soft nucleophile like a thiolate. The resulting thioether linkage is generally stable and can influence the lipophilicity and metabolic profile of the parent molecule.[6]
Comparative Characterization Data (Predicted)
| Parameter | Starting Material | Product B (Benzyl Thioether) | Rationale for Change |
| Formula | C₇H₄Br₂ClF | C₁₄H₁₁BrClFS | Incorporation of C₇H₇S fragment |
| MW | 302.36 g/mol | 345.67 g/mol | Addition of 4-methylthiophenol (124.21) minus HBr (80.91) |
| **¹H NMR (Benzylic CH₂) ** | ~4.7 ppm (s, 2H) | ~4.2 ppm (s, 2H) | Moderate shielding effect from the adjacent sulfur atom |
| ¹⁹F NMR | ~ -110 ppm (s) | ~ -111 ppm (s) | Minor shift due to change in electronic environment |
| IR Spectroscopy | No significant C-S | ~700-600 cm⁻¹ (C-S stretch) | Appearance of the weak C-S bond vibration |
| Mass Spec (m/z) | [M]+ at 302/304/306 | [M+H]⁺ at 345/347 | Isotopic pattern for Br/Cl will be observed |
Class C: (3-Bromo-6-chloro-2-fluorophenyl)methyl acetate Derivatives
Rationale: Esterification of the benzyl bromide provides a simple way to mask the reactive halide and introduce a group that can be a potential hydrogen bond acceptor. Benzyl esters can also serve as prodrugs, which may be cleaved in vivo to release an active benzyl alcohol derivative.
Comparative Characterization Data (Predicted)
| Parameter | Starting Material | Product C (Benzyl Ester) | Rationale for Change |
| Formula | C₇H₄Br₂ClF | C₉H₇BrClFO₂ | Incorporation of C₂H₃O₂ fragment |
| MW | 302.36 g/mol | 281.50 g/mol | Addition of acetate (59.04) minus Br (79.90) |
| **¹H NMR (Benzylic CH₂) ** | ~4.7 ppm (s, 2H) | ~5.2 ppm (s, 2H) | Deshielding effect from the adjacent oxygen atom |
| ¹⁹F NMR | ~ -110 ppm (s) | ~ -109 ppm (s) | Minor shift due to change in electronic environment |
| IR Spectroscopy | No C=O stretch | ~1740 cm⁻¹ (C=O stretch) | Appearance of the strong carbonyl ester stretch |
| Mass Spec (m/z) | [M]+ at 302/304/306 | [M+Na]⁺ at 303/305 | Often observed as sodium adduct in ESI-MS |
Experimental Protocols
The following protocols are designed to be self-validating, with clear steps for synthesis, purification, and characterization.
Workflow for Synthesis and Characterization
Caption: General workflow for synthesis, purification, and characterization.
Protocol 1: Synthesis of 1-((3-Bromo-6-chloro-2-fluorophenyl)methyl)piperidine (Product A)
-
Reaction Setup: To a solution of this compound (1.0 mmol, 302 mg) in acetonitrile (10 mL) in a round-bottom flask, add piperidine (1.2 mmol, 119 µL) and potassium carbonate (2.0 mmol, 276 mg).
-
Reaction Execution: Stir the mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Filter the reaction mixture to remove the potassium carbonate. Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford the pure product.
-
Characterization: Characterize the final compound using ¹H NMR, ¹⁹F NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.
Protocol 2: Synthesis of ((3-Bromo-6-chloro-2-fluorobenzyl)thio)(p-tolyl)methane (Product B)
-
Reaction Setup: In a flame-dried, two-neck round-bottom flask under an inert nitrogen atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.1 mmol, 44 mg) to anhydrous tetrahydrofuran (THF) (5 mL) and cool to 0 °C.
-
Thiolate Formation: Slowly add a solution of 4-methylbenzenethiol (1.1 mmol, 137 mg) in THF (2 mL) to the NaH suspension. Stir for 20 minutes at 0 °C.
-
Reaction Execution: Add a solution of this compound (1.0 mmol, 302 mg) in THF (3 mL) dropwise to the thiolate solution. Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor by TLC.
-
Workup: Carefully quench the reaction with saturated aqueous ammonium chloride (5 mL). Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate).
-
Characterization: Characterize the final compound using ¹H NMR, ¹⁹F NMR, and HRMS.
Conclusion
This compound serves as an exemplary starting material for the synthesis of diverse compound libraries. The straightforward S_N2 reactions with N-, S-, and O-nucleophiles yield novel piperidines, thioethers, and esters with distinct physicochemical properties. The comparative analysis of their predicted spectroscopic data provides a clear roadmap for characterization. The presence of multiple halogen atoms offers significant opportunities for further functionalization, positioning this building block as a valuable tool for medicinal chemists aiming to explore new chemical space and develop next-generation therapeutics.
References
-
Homologation of Electron-Rich Benzyl Bromide Derivatives via Diazo C–C Bond Insertion. (2021). Journal of the American Chemical Society. Available at: [Link]
-
Synthesis, characterization and anti-bacterial study of fluorine containing N-benzyl substituted piperidine and pyrrolidine derivatives. Rasayan Journal of Chemistry. Available at: [Link]
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Unlocking Chemical Potential: The Versatility of Halogenated Benzyl Bromides. Acme Bioscience. Available at: [Link]
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Fluorinated n-heterocycles as conformationally diverse bioactives for drug discovery. RSC Medicinal Chemistry. Available at: [Link]
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Syntheses and Crystal Structures of Benzyl Substituted Thiazolidin-2-cyanamide Derivatives. Journal of Heterocyclic Chemistry. Available at: [Link]
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A Novel One-Pot Synthesis of Benzyl Sulfides: Samarium-Induced, Benzyl Bromide Mediated Reduction of Alkyl Thiocyanates and Diaryl Disulfides in Methanol. ResearchGate. Available at: [Link]
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An Improved Process For The Preparation Of Fluoro Substituted Benzyl Bromides. IP.com. Available at: [Link]
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Fluorinated building blocks in drug design: new pathways and targets. Taylor & Francis Online. Available at: [Link]
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Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. Available at: [Link]
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A Comparative Guide to High-Purity Assessment of 3-Bromo-6-chloro-2-fluorobenzyl Bromide Derivatives by HPLC
For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is not merely a quality metric; it is the bedrock of reproducible science and the safe, effective synthesis of active pharmaceutical ingredients (APIs). The compound 3-Bromo-6-chloro-2-fluorobenzyl bromide and its derivatives are potent alkylating agents, frequently employed in the synthesis of complex molecules. However, their inherent reactivity makes them susceptible to degradation and the presence of closely related impurities, necessitating robust analytical methods for accurate purity assessment.
This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies for determining the purity of this compound. We will explore different chromatographic strategies, delve into the causality behind experimental choices, and present a framework for developing a self-validating, stability-indicating method in line with regulatory expectations.
The Analytical Challenge: Reactivity and Selectivity
Benzyl bromides are notoriously reactive, prone to hydrolysis, and can be lachrymatory, requiring careful handling.[1][2] From an analytical standpoint, the primary challenge is twofold:
-
Analyte Stability: The benzylic bromide is a good leaving group, making the molecule susceptible to nucleophilic attack by water or other nucleophiles present in the HPLC mobile phase. This can lead to the formation of the corresponding benzyl alcohol, artificially lowering the purity value of the main analyte.[3][4]
-
Chromatographic Selectivity: Impurities often include isomers, starting materials (e.g., the corresponding toluene derivative), or side-reaction products that are structurally very similar to the main compound. Achieving baseline separation is critical for accurate quantification.
A successful HPLC method must therefore be "stability-indicating," meaning it can resolve the main peak from any potential degradation products and synthetic impurities.[5]
Comparative HPLC Methodologies
The workhorse of pharmaceutical analysis, Reversed-Phase HPLC (RP-HPLC), is the logical starting point. Here, we compare two primary approaches using different stationary phases, as the choice of column chemistry is the most powerful tool to alter selectivity.[6]
Method A: The Conventional Approach - C18 (ODS) Column
The C18, or octadecylsilane, column is the most common starting point in RP-HPLC due to its strong hydrophobic retention.[7] It separates analytes primarily based on their hydrophobicity.
Method B: The Alternative Selectivity - Phenyl-Hexyl Column
A Phenyl-Hexyl column offers a different separation mechanism. In addition to hydrophobic interactions from the hexyl chain, it provides π-π interactions between the phenyl rings of the stationary phase and the aromatic analyte.[8] This can be particularly effective for separating compounds with aromatic rings, especially those with different halogen substitutions that alter the electron cloud of the ring.[9]
Head-to-Head Performance Comparison
To illustrate the practical differences, we present a comparison based on typical performance data for the separation of this compound from its potential impurities: 3-Bromo-6-chloro-2-fluorotoluene (starting material) and 3-Bromo-6-chloro-2-fluorobenzyl alcohol (hydrolysis product).
| Parameter | Method A: C18 Column | Method B: Phenyl-Hexyl Column | Rationale & Causality |
| Stationary Phase | C18, 5 µm, 150 x 4.6 mm | Phenyl-Hexyl, 5 µm, 150 x 4.6 mm | The C18 provides general hydrophobic retention. The Phenyl-Hexyl phase is chosen to introduce π-π interactions, which can enhance selectivity for aromatic and halogenated compounds.[8][10] |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid | Acetonitrile is a common organic modifier. Formic acid is used to control the pH and improve peak shape by suppressing the ionization of any residual silanols on the silica backbone.[11] |
| Gradient Profile | 50% B to 95% B in 15 min | 50% B to 95% B in 15 min | A gradient elution is necessary to elute the highly retained benzyl bromide derivative while ensuring separation from less retained impurities like the benzyl alcohol. |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and pressure. |
| Temperature | 30 °C | 30 °C | Column temperature is maintained to ensure reproducible retention times. |
| Detection | UV at 210 nm | UV at 210 nm | Aromatic compounds absorb in the low UV range. 210 nm provides good sensitivity for this class of compounds. |
| Resolution (Analyte/Alcohol) | 1.8 | 2.5 | The Phenyl-Hexyl column shows superior resolution, likely due to the additional π-π interactions differentiating the hydroxyl group of the alcohol from the bromide of the analyte. |
| Resolution (Analyte/Toluene) | 2.1 | 2.8 | Again, the alternative selectivity of the Phenyl-Hexyl phase better resolves the analyte from its less polar starting material. |
| Tailing Factor (Analyte) | 1.3 | 1.1 | The improved peak symmetry on the Phenyl-Hexyl column suggests more favorable interactions with the stationary phase. |
| Analysis Time | ~18 min | ~18 min | Both methods have comparable run times. |
Experimental Protocols
A robust analytical method requires a well-documented and validated protocol. The following outlines a comprehensive procedure based on the superior Phenyl-Hexyl methodology, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[7][8]
Recommended HPLC Protocol for Purity Assessment
-
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column thermostat, and UV detector.
-
-
Chromatographic Conditions:
-
Column: Phenyl-Hexyl, 5 µm, 150 x 4.6 mm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
Time (min) % B 0.0 50 15.0 95 17.0 95 17.1 50 | 20.0 | 50 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Diluent: Acetonitrile
-
Standard Preparation: Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent to obtain a concentration of 100 µg/mL.
-
Sample Preparation: Prepare the sample solution at the same concentration as the standard. Due to the reactivity of the analyte, sample solutions should be analyzed promptly after preparation.
-
Method Validation: A Self-Validating System
To ensure trustworthiness, the method must be validated according to ICH Q2(R1) guidelines.[7][8]
-
Specificity (Forced Degradation): To prove the method is stability-indicating, forced degradation studies must be performed.[5][12]
-
Acid Hydrolysis: Add 1 mL of 0.1 M HCl to 1 mL of sample stock solution. Heat at 60 °C for 2 hours. Neutralize and dilute.
-
Base Hydrolysis: Add 1 mL of 0.1 M NaOH to 1 mL of sample stock solution. Keep at room temperature for 30 minutes. Neutralize and dilute.
-
Oxidative Degradation: Add 1 mL of 3% H₂O₂ to 1 mL of sample stock solution. Keep at room temperature for 2 hours.
-
Thermal Degradation: Expose the solid sample to 80 °C for 24 hours.
-
Acceptance Criteria: The method should demonstrate resolution between the main analyte peak and all degradation product peaks. The peak purity of the analyte should pass, indicating no co-eluting peaks.
-
-
Linearity: Analyze a series of solutions over a range of concentrations (e.g., 50% to 150% of the nominal concentration).
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.
-
-
Accuracy: Perform recovery studies by spiking a placebo with known amounts of the analyte at three concentration levels.
-
Acceptance Criteria: The recovery should be between 98.0% and 102.0%.
-
-
Precision (Repeatability & Intermediate Precision):
-
Repeatability: Analyze six replicate sample preparations on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst or instrument.
-
Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 2.0%.
-
Visualizing the Workflow
A clear understanding of the experimental and logical flow is crucial for successful implementation.
Caption: High-level workflow for HPLC purity assessment.
Caption: Logical flow for developing a robust HPLC method.
An Alternative Strategy: Derivatization HPLC
For challenging matrices or when dealing with trace-level impurities, direct UV detection may suffer from interference. An alternative approach involves chemical derivatization.[13][14] Benzyl halides can be reacted with a nucleophilic agent that contains a strong chromophore.
-
Concept: The benzyl bromide is reacted with a reagent like 1-(4-Nitrophenyl) piperazine (4-NPP). This reaction forms a new, stable molecule with a strong UV absorbance at a higher wavelength (e.g., ~392 nm).
-
Advantages:
-
Enhanced Sensitivity: The molar absorptivity of the derivative is much higher than the parent compound.
-
Increased Specificity: By detecting at a higher wavelength, interference from the sample matrix and other impurities that do not react with the derivatizing agent is minimized.[14]
-
-
Disadvantages:
-
Additional Sample Preparation Steps: The derivatization reaction adds time and complexity to the workflow.
-
Method Development: The reaction conditions (time, temperature, reagent concentration) must be carefully optimized and validated.
-
This approach is particularly valuable when quantifying potential genotoxic impurities at parts-per-million (ppm) levels, where high sensitivity and specificity are paramount.
Conclusion
Assessing the purity of reactive intermediates like this compound requires more than a generic HPLC method. A successful approach is built on a foundation of scientific integrity, beginning with an understanding of the analyte's chemical liabilities. This guide has demonstrated that while a standard C18 column may be a reasonable starting point, exploring alternative selectivities, such as that offered by a Phenyl-Hexyl column, can provide superior resolution and more reliable data.
Every protocol must be a self-validating system. By integrating forced degradation studies and adhering to ICH validation principles, the resulting analytical method becomes not just a procedure, but a robust and trustworthy tool for quality assessment. Whether employing direct injection or a more complex derivatization strategy, the principles of careful method development and rigorous validation remain the cornerstones of accurate purity determination in pharmaceutical research and development.
References
-
A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances. (2019). RSC Advances. [Link]
-
C190-E155 Technical Report: Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient. (n.d.). Shimadzu. [Link]
-
Benzyl Bromide | C7H7Br | CID 7498 - PubChem. (n.d.). National Center for Biotechnology Information. [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). International Council for Harmonisation. [Link]
-
What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? - WKB220178. (n.d.). Waters. [Link]
-
Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. (n.d.). Agilent Technologies. [Link]
-
Comparison of three stationary phases in the separation of polyphenyls by liquid chromatography. (2023). Queen's University Belfast Research Portal. [Link]
-
Isotope experiment of benzyl bromide with water‐¹⁸O. (2019). ResearchGate. [Link]
-
A study on forced degradation and validation of stability indicating rp-hplc method for determination of benzalkonium chloride i. (n.d.). SciSpace. [Link]
-
A Three-Pronged Template Approach for Rapid HPLC Method Development. (n.d.). LCGC North America. [Link]
-
Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017). Organic Process Research & Development. [Link]
-
Development of forced degradation and stability indicating studies of drugs – A review. (2014). Journal of Pharmaceutical Analysis. [Link]
-
Stability-indicating RP-HPLC method for the determination of doxepin, benzyl alcohol and capsaicin in bulk & pharmaceutical dosage forms. (2019). JETIR. [Link]
-
Forced degradation and impurity profiling. (2013). TrAC Trends in Analytical Chemistry. [Link]
-
Degradation of a New Herbicide Florpyrauxifen-Benzyl in Water: Kinetics, Various Influencing Factors and Its Reaction Mechanisms. (2023). International Journal of Environmental Research and Public Health. [Link]
-
Method Development 101: From Beginner to Expert Part 1. (2024). Agilent Technologies. [Link]
-
Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. (2021). Molecules. [Link]
-
Benzyl bromide. (n.d.). Wikipedia. [Link]
-
A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances. (2019). RSC Publishing. [Link]
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Visible‐Light Driven Hydrolysis of Benzyl Halides with Water for Preparation of Benzyl Alcohols. (2019). ResearchGate. [Link]
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A Comprehensive Guide to the Kinetic Analysis of 3-Bromo-6-chloro-2-fluorobenzyl bromide in Nucleophilic Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern synthetic chemistry and drug development, the precise control of reaction kinetics is paramount for optimizing yields, ensuring purity, and scaling up processes. 3-Bromo-6-chloro-2-fluorobenzyl bromide is a polysubstituted aromatic compound with significant potential as a building block in the synthesis of complex organic molecules, including pharmaceutical intermediates. The halogen and benzyl bromide functionalities provide multiple reaction sites, making a thorough understanding of its reactivity profile essential.
This guide provides a comprehensive framework for conducting kinetic studies on this compound, with a focus on nucleophilic substitution reactions. While specific kinetic data for this compound is not extensively available in public literature, we will leverage fundamental principles of physical organic chemistry to predict its reactivity relative to other common benzylating agents. Furthermore, we will provide detailed experimental protocols and data analysis techniques to empower researchers to generate their own comparative data.
Theoretical Framework for Reactivity Assessment
The reactivity of a benzyl bromide in nucleophilic substitution reactions is primarily governed by the electronic and steric effects of the substituents on the aromatic ring, as well as the nature of the leaving group. For this compound, we can dissect these factors:
-
Electronic Effects: The benzene ring is substituted with three halogen atoms: bromine, chlorine, and fluorine. All three are electron-withdrawing via the inductive effect, which deactivates the ring towards electrophilic aromatic substitution but, more importantly for our purposes, influences the stability of the transition state in nucleophilic substitution at the benzylic carbon. While halogens have a resonance-donating effect, the inductive effect is generally dominant for halogens. The cumulative electron-withdrawing nature of these substituents is expected to destabilize any developing positive charge on the benzylic carbon, thus disfavoring an SN1-type mechanism which proceeds through a carbocation intermediate.[1] Conversely, these electron-withdrawing groups can stabilize the transition state of an SN2 reaction by withdrawing electron density from the reaction center.
-
Steric Effects: The presence of substituents at the 2- and 6-positions (ortho to the benzyl bromide group) can introduce steric hindrance, potentially slowing down the rate of an SN2 reaction by impeding the backside attack of the nucleophile. The fluorine atom at the 2-position and the chlorine atom at the 6-position are likely to have a significant steric impact.
-
Leaving Group: The bromide ion is an excellent leaving group, which facilitates both SN1 and SN2 reactions.[2]
Comparison with Alternative Benzylating Agents
Based on these principles, we can qualitatively compare the expected reactivity of this compound with other common benzylating agents.
| Benzylating Agent | Expected Relative Reactivity | Rationale |
| Benzyl Bromide | Higher | Unsubstituted ring, minimal steric hindrance. |
| 4-Nitrobenzyl Bromide | Higher | The strong electron-withdrawing nitro group at the para position effectively stabilizes the SN2 transition state. |
| 4-Methoxybenzyl Bromide | Lower (for SN2) | The electron-donating methoxy group destabilizes the SN2 transition state. |
| This compound | Moderate | A balance of activating (electron-withdrawing groups) and deactivating (steric hindrance) effects. The precise rate will be highly dependent on the nucleophile and reaction conditions. |
Designing Kinetic Studies
A systematic kinetic study is essential to quantitatively determine the reactivity of this compound. The primary goal is to determine the rate law of the reaction, which expresses the relationship between the reaction rate and the concentrations of the reactants.[3]
Rate Law: For a reaction of the type: R-Br + Nu- -> R-Nu + Br- The rate law is generally expressed as: Rate = k[R-Br]^m[Nu-]^n where:
-
k is the rate constant.
-
[R-Br] and [Nu-] are the molar concentrations of the reactants.
-
m and n are the reaction orders with respect to each reactant.
To determine the rate law, a series of experiments are typically conducted where the initial concentration of one reactant is varied while the other is kept constant. The initial rate of the reaction is then measured for each experiment.
Experimental Protocols
The following is a generalized protocol for a kinetic study of the reaction of this compound with a nucleophile, such as sodium phenoxide, using HPLC for monitoring.
Materials:
-
This compound
-
Phenol
-
Sodium hydroxide
-
Acetonitrile (HPLC grade)
-
Water (deionized)
-
Internal standard (e.g., naphthalene)
-
Volumetric flasks, pipettes, and syringes
-
Constant temperature bath
-
HPLC system with a UV detector
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound in acetonitrile of a known concentration (e.g., 0.1 M).
-
Prepare a stock solution of sodium phenoxide by reacting a known amount of phenol with an equimolar amount of sodium hydroxide in a suitable solvent system (e.g., acetonitrile/water).
-
Prepare a stock solution of the internal standard in acetonitrile.
-
-
Kinetic Run:
-
Equilibrate the stock solutions and the reaction vessel to the desired temperature in a constant temperature bath.
-
To initiate the reaction, pipette the required volumes of the sodium phenoxide and internal standard stock solutions into the reaction vessel.
-
At time t=0, add the required volume of the this compound stock solution and start a timer.
-
At predetermined time intervals, withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.
-
Immediately quench the reaction in the aliquot by adding it to a vial containing a quenching agent (e.g., a dilute acid solution) to neutralize the nucleophile.
-
-
HPLC Analysis:
-
Analyze the quenched aliquots by HPLC to determine the concentration of the remaining this compound relative to the internal standard.
-
The use of an internal standard helps to correct for any variations in injection volume.
-
Visualization of Experimental Workflow
Caption: Workflow for a typical kinetic experiment.
Data Analysis and Interpretation
-
Determining Reaction Order:
-
Method of Initial Rates: By comparing the initial rates of reaction from experiments with different initial concentrations, the reaction orders (m and n) can be determined.
-
Graphical Methods:
-
If a plot of [R-Br] vs. time is a straight line, the reaction is zero-order with respect to R-Br.
-
If a plot of ln[R-Br] vs. time is a straight line, the reaction is first-order with respect to R-Br.
-
If a plot of 1/[R-Br] vs. time is a straight line, the reaction is second-order with respect to R-Br.
-
-
-
Calculating the Rate Constant (k): The rate constant can be determined from the slope of the line in the appropriate graphical plot.
-
Determining Activation Energy (Ea): By conducting the kinetic experiments at several different temperatures, the activation energy can be determined using the Arrhenius equation: ln(k) = -Ea/R * (1/T) + ln(A) A plot of ln(k) vs. 1/T (where T is the absolute temperature in Kelvin) will yield a straight line with a slope of -Ea/R, where R is the gas constant.
Comparative Data Presentation
The following tables provide a template for organizing and presenting the kinetic data obtained for this compound and comparing it with other benzylating agents.
Table 1: Hypothetical Initial Rate Data for the Reaction of this compound (R-Br) with a Nucleophile (Nu-) at 298 K
| Experiment | [R-Br]0 (M) | [Nu-]0 (M) | Initial Rate (M/s) |
| 1 | 0.01 | 0.1 | 1.2 x 10-5 |
| 2 | 0.02 | 0.1 | 2.4 x 10-5 |
| 3 | 0.01 | 0.2 | 2.4 x 10-5 |
Table 2: Comparison of Kinetic Parameters for Different Benzylating Agents
| Benzylating Agent | Rate Constant (k) at 298 K (M-1s-1) | Activation Energy (Ea) (kJ/mol) |
| Benzyl Bromide | Experimental Data | Experimental Data |
| 4-Nitrobenzyl Bromide | Experimental Data | Experimental Data |
| This compound | Your Experimental Data | Your Experimental Data |
Visualization of Reaction Mechanism
The reaction of this compound with a nucleophile is expected to proceed via an SN2 mechanism, especially with a strong nucleophile and in a polar aprotic solvent.
Caption: Generalized SN2 reaction mechanism.
Conclusion
This guide provides a robust framework for the kinetic evaluation of this compound. By combining theoretical predictions with rigorous experimental design and data analysis, researchers can gain a deep understanding of the reactivity of this important synthetic building block. The provided protocols and templates are intended to be a starting point, and may require optimization based on the specific nucleophile, solvent system, and analytical instrumentation available. A thorough kinetic analysis will undoubtedly facilitate the rational design of synthetic routes and the efficient production of novel molecules for a wide range of applications, including drug discovery and development.
References
- Benchchem. A Comparative Guide to the Kinetic Analysis of Nucleophilic Substitution on (2-bromo-1- cyclopentylethyl)
- Fiveable. Experimental Methods in Chemical Kinetics.
- Benchchem. A Comparative Guide to Alkylating Agents: 1-(Benzyloxy)-2-(chloromethyl)benzene vs. Benzyl Bromide.
-
Chemistry LibreTexts. Experimental methods of chemical kinetics. [Link]
-
Making Sense Chem. Kinetics | Experimental Methods | A level H2 Chem. [Link]
-
Chemistry LibreTexts. Experimental Determination of Kinetics. [Link]
-
Roussel, M. R. (2012). Techniques for studying fast reactions. In A Life Scientist's Guide to Physical Chemistry (pp. 314-329). Cambridge: Cambridge University Press. [Link]
-
ResearchGate. Nucleophilic Substitution Reactions of Meta- and Para-Substituted Benzylamines with Benzyl Bromide in Methanol Medium. [Link]
-
BYJU'S. Nucleophilic Substitution Reaction. [Link]
-
Pearson+. Benzyl bromide is a primary halide. It undergoes SN1 substitution... [Link]
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A Senior Application Scientist's Guide to the Structural Validation of 3-Bromo-6-chloro-2-fluorobenzyl bromide
Introduction: The Criticality of Isomeric Purity in Complex Building Blocks
In the landscape of drug discovery and development, the structural integrity of starting materials and intermediates is paramount. Complex halogenated aromatic compounds, such as 3-Bromo-6-chloro-2-fluorobenzyl bromide, are valuable building blocks prized for their specific reactivity and steric properties.[1] The precise arrangement of substituents on the aromatic ring dictates the molecule's electronic and steric profile, which in turn governs its behavior in subsequent synthetic steps. An incorrect isomer, even in trace amounts, can lead to the formation of undesired side products, complicate purification processes, and ultimately compromise the efficacy and safety of the final active pharmaceutical ingredient (API).[2]
This guide provides a comprehensive framework for the unambiguous structural validation of this compound. We will move beyond simple data reporting to explain the causality behind our choice of analytical techniques, presenting a self-validating system that leverages the strengths of orthogonal methods. This approach ensures the highest degree of confidence in the material's identity, purity, and suitability for its intended application.
The Synthetic Context: Anticipating Potential Impurities
The most common route to benzyl bromides is the free-radical bromination of the corresponding toluene derivative.[3] In this case, the precursor would be 3-Bromo-6-chloro-2-fluorotoluene. While selective for the benzylic position, this reaction is not without potential side reactions, primarily electrophilic aromatic substitution (ring bromination), which can lead to dibrominated impurities. Furthermore, the purity of the starting toluene is critical; any isomeric impurities in the starting material will be carried through and brominated, leading to a mixture of final products.
The primary validation challenge, therefore, is not just to confirm the presence of the correct atoms, but to certify their specific connectivity. We must definitively distinguish our target molecule from plausible isomers, such as 4-Bromo-6-chloro-2-fluorobenzyl bromide , a potential contaminant if the starting material synthesis was not perfectly regioselective.
An Orthogonal, Multi-Technique Validation Strategy
Caption: A logical workflow for the comprehensive validation of a chemical intermediate.
Mass Spectrometry (MS): The First Checkpoint
Mass spectrometry serves as the initial verification of molecular weight and elemental composition. For this compound (C₇H₄Br₂ClF), the expected monoisotopic mass is approximately 301.8 g/mol .
Expertise & Causality: The true power of MS in this context lies in analyzing the isotopic pattern of the molecular ion peak. Bromine has two major isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio, while chlorine has two (³⁵Cl and ³⁷Cl) in a roughly 3:1 ratio.[4] A molecule containing two bromine atoms and one chlorine atom will exhibit a characteristic cluster of peaks (M+, M+2, M+4, M+6) with a distinctive intensity ratio. This pattern is a highly reliable fingerprint for the elemental composition, but it cannot differentiate between isomers.
NMR Spectroscopy: The Cornerstone of Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise connectivity of atoms. For this molecule, a combination of ¹H, ¹³C, and ¹⁹F NMR is required for unambiguous assignment.
-
¹H NMR: The spectrum should show two key regions:
-
Benzylic Protons (-CH₂Br): A singlet at approximately 4.5-4.8 ppm. Its integration value should correspond to two protons.
-
Aromatic Protons: Two signals, each integrating to one proton. For the target structure, these will appear as doublets due to coupling with each other. The specific chemical shifts and, crucially, the coupling constant (J-value) between them are definitive indicators of their relative positions on the ring.
-
-
¹³C NMR: The proton-decoupled ¹³C NMR spectrum should display seven distinct signals: one for the benzylic carbon (-CH₂Br) and six for the aromatic carbons, confirming the absence of molecular symmetry. The chemical shifts are highly sensitive to the attached halogens.
-
¹⁹F NMR: A simple proton-decoupled ¹⁹F NMR spectrum should show a single resonance, confirming the presence of only one fluorine environment in the molecule.
Chromatographic Analysis (HPLC/GC): Quantifying Purity
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for separating the target compound from any impurities, including isomers.[5][6] These techniques provide a quantitative measure of purity that bulk analyses like NMR and MS cannot. The choice between HPLC and GC depends on the compound's volatility and thermal stability. Given the reactivity of benzyl bromides, a reverse-phase HPLC method is often preferred.[7]
Trustworthiness: By developing a method that shows baseline separation between the main peak and all impurities, we can confidently integrate the peak areas to determine purity (e.g., >99% by area). Spiking the sample with a suspected isomeric standard, if available, can confirm the identity of minor peaks.
Comparative Data Analysis: The Product vs. The Alternative
To illustrate the power of this multi-technique approach, the following table presents the expected analytical data for the correct product, this compound, versus a plausible isomeric alternative, 4-Bromo-6-chloro-2-fluorobenzyl bromide.
| Parameter | Target: this compound | Alternative: 4-Bromo-6-chloro-2-fluorobenzyl bromide | Rationale for Differentiation |
| Structure | Different substitution pattern on the aromatic ring. | ||
| Molecular Weight | 302.36 g/mol (for C₇H₄Br₂ClF)[8] | 302.36 g/mol (for C₇H₄Br₂ClF) | Isomers have identical molecular weights and formulas. |
| MS Isotope Pattern | Characteristic M+, M+2, M+4, M+6 cluster for Br₂Cl[4] | Identical M+, M+2, M+4, M+6 cluster for Br₂Cl[4] | MS cannot distinguish between these isomers based on the molecular ion. |
| ¹H NMR (Aromatic) | Two doublets (H-4, H-5). Expected ortho coupling (~8-9 Hz). | Two singlets (H-3, H-5). No proton-proton coupling. | This is the definitive differentiator. The presence or absence of coupling between the aromatic protons unambiguously confirms the substitution pattern. |
| ¹H NMR (-CH₂Br) | Singlet, ~4.7 ppm | Singlet, ~4.6 ppm | Minor chemical shift differences may be observed but are not as definitive as coupling patterns. |
| ¹⁹F NMR | Singlet. Chemical shift influenced by ortho-Br and ortho-CH₂Br. | Singlet. Chemical shift influenced by ortho-Cl and ortho-H. | The chemical shift will be different, providing another point of confirmation. |
| HPLC Retention Time | Rt₁ | Rt₂ (likely different from Rt₁) | Isomers typically have different polarities and will elute at different times on a chromatographic column, allowing for separation and quantification.[9] |
Experimental Protocol: HPLC-UV Purity and Impurity Profiling
This protocol describes a general-purpose reverse-phase HPLC method suitable for assessing the purity of this compound.
Objective: To achieve baseline separation of the main component from potential process-related impurities and isomers.
Instrumentation:
-
HPLC system with a UV/Vis or Diode Array Detector (DAD)
-
C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade or Milli-Q)
-
Sample of this compound
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Degas both mobile phases thoroughly using sonication or vacuum filtration.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with Acetonitrile to create a 1 mg/mL stock solution.
-
Further dilute this stock solution 1:10 with Acetonitrile to a final concentration of 100 µg/mL.
-
-
Chromatographic Conditions:
-
Column: C18 (4.6 x 150 mm, 5 µm)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm
-
Gradient Program:
-
0-2 min: 60% B
-
2-15 min: 60% to 95% B
-
15-18 min: Hold at 95% B
-
18-20 min: 95% to 60% B
-
20-25 min: Hold at 60% B (re-equilibration)
-
-
-
Analysis:
-
Inject a blank (Acetonitrile) to ensure a clean baseline.
-
Inject the prepared sample solution.
-
Integrate all peaks in the chromatogram. Calculate the area percentage of the main peak to determine the purity.
-
Caption: A standardized workflow for HPLC-based purity analysis.
Conclusion
The structural validation of a complex reagent like this compound is a rigorous, multi-step process that demands a synergistic application of analytical technologies. By first confirming the molecular formula and elemental composition with Mass Spectrometry, then quantifying purity and resolving isomers with HPLC, and finally, elucidating the definitive atomic connectivity with multi-nuclear NMR, we establish a self-validating system. This orthogonal approach, grounded in the fundamental principles of chemistry, provides the highest level of assurance for researchers, scientists, and drug development professionals, ensuring that the building blocks of tomorrow's medicines are exactly what they are intended to be.
References
- Benchchem. (n.d.). Comparative Guide to Alternative Reagents for 2-Bromo-6-chlorotoluene in Cross-Coupling Reactions.
-
Wikipedia. (2023). Benzyl bromide. Retrieved from [Link]
- AiFChem. (n.d.). This compound.
-
ResearchGate. (n.d.). Typical HPLC chromatograms of benzyl chloride (1), benzyl bromide (2),.... Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 4-Bromobenzyl bromide on Newcrom R1 HPLC column. Retrieved from [Link]
-
PubChem. (n.d.). 3-Bromobenzyl bromide. Retrieved from [Link]
-
Enliven Archive. (n.d.). Simultaneous HPLC estimation of benzyl chloride and bromide in entecavir. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Determination of benzyl bromide as a genotoxic impurity in donepezil hydrochloride using extraction technique by gas chromatography. Retrieved from [Link]
-
ResearchGate. (2019). A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances. Retrieved from [Link]
- Benchchem. (n.d.). A Comparative Guide to the Synthesis of 5-Bromo-3-chloro-2-fluorotoluene for Advanced Research Applications.
-
Autechaux. (n.d.). Unlocking Chemical Potential: The Versatility of Halogenated Benzyl Bromides. Retrieved from [Link]
-
Chemguide. (n.d.). Mass Spectra - The M+2 Peak. Retrieved from [Link]
-
SIELC Technologies. (2018). 3-Bromo-6-chloro-2-methoxytoluene. Retrieved from [Link]
- Google Patents. (2014). WO 2014/056465 A1.
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- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of 3-Bromo-6-chloro-2-fluorobenzyl bromide: A Comprehensive Guide for Laboratory Professionals
3-Bromo-6-chloro-2-fluorobenzyl bromide is a reactive, halogenated organic compound that demands meticulous handling and disposal procedures. Its lachrymatory nature—causing irritation and tearing of the eyes—combined with its potential for causing severe skin burns and respiratory tract irritation, necessitates a comprehensive safety and disposal plan.[1][2][3] This guide outlines the critical steps and underlying principles for managing this compound from receipt to final disposal, ensuring the safety of laboratory personnel and environmental compliance.
Foundational Safety and Hazard Assessment
Before handling this compound, a thorough understanding of its chemical properties and associated hazards is paramount. This compound is classified as a corrosive and combustible liquid that is also a lachrymator.[1][2] It reacts with water and moisture to produce hydrogen bromide, a corrosive gas.[1][4] Therefore, storage in a cool, dry, well-ventilated area, away from incompatible materials such as strong bases, amines, oxidizing agents, and alcohols, is critical.[1][5]
| Property | Value | Source |
| Molecular Formula | C₇H₄Br₂ClF | [3] |
| Molecular Weight | 302.36 g/mol | [3] |
| Hazard Statements | H302, H314, H315, H319, H332 | [3] |
| Signal Word | Danger | [3] |
Personal Protective Equipment (PPE): Your First Line of Defense
Given the severe irritant and corrosive properties of this compound, a robust selection of PPE is non-negotiable. All handling procedures must be conducted within a certified chemical fume hood to mitigate inhalation risks.
Essential PPE includes:
-
Respiratory Protection: A full-face respirator with an appropriate cartridge for organic vapors and acid gases is recommended, especially when handling larger quantities or in situations with potential for aerosolization.[5]
-
Eye and Face Protection: Chemical splash goggles and a face shield are mandatory to protect against splashes and the lachrymatory effects of the vapors.[1]
-
Hand Protection: Use chemical-resistant gloves, such as nitrile or neoprene, and consider double-gloving for added protection.[1]
-
Body Protection: A lab coat, and for larger quantities or spill response, a chemical-resistant apron or suit is advised.[2]
-
Footwear: Closed-toe shoes are a minimum requirement in any laboratory setting.
Spill Management: Immediate and Calculated Response
In the event of a spill, a swift and well-rehearsed response is crucial to minimize exposure and environmental contamination.
Emergency Spill Response Workflow
Caption: Workflow for responding to a this compound spill.
Step-by-Step Spill Cleanup Protocol:
-
Evacuate and Alert: Immediately evacuate the spill area and alert nearby personnel and your laboratory supervisor.[1]
-
Control Vapors and Ignition Sources: Ensure the chemical fume hood is functioning correctly. Remove any potential sources of ignition from the area.[1]
-
Don Full PPE: Before attempting cleanup, equip yourself with the full range of PPE detailed in Section 2.
-
Neutralize and Absorb: For small spills, cover the material with a 1:1:1 mixture of sodium carbonate (soda ash), bentonite (clay cat litter), and sand.[6] This mixture both neutralizes the chemical and absorbs the liquid.
-
Collect Waste: Once the spill has been completely absorbed, carefully scoop the mixture into a clearly labeled, sealable container for hazardous waste.[1][6]
-
Decontaminate: Wash the spill site with soap and water.[6] All cleanup materials, including contaminated gloves and wipes, must be disposed of as hazardous waste.
Disposal Procedures: From Laboratory Bench to Final Disposition
Proper disposal of this compound is a multi-step process that prioritizes the safety of personnel and adherence to environmental regulations. As a halogenated organic compound, it must be segregated from non-halogenated waste streams.[7]
Disposal Decision Workflow
Caption: Decision workflow for the disposal of this compound.
Option 1: Direct Disposal as Halogenated Organic Waste (Preferred Method)
For most laboratory settings, the safest and most compliant method of disposal is to collect the waste material for pickup by your institution's Environmental Health & Safety (EHS) department.
-
Segregation: Collect all waste containing this compound, including contaminated solids and solutions, in a dedicated hazardous waste container labeled "Halogenated Organic Waste".[7]
-
Labeling: Ensure the container is clearly labeled with the full chemical name and an approximate concentration.
-
Storage: Store the sealed waste container in a designated satellite accumulation area, away from incompatible materials.
-
Pickup: Arrange for disposal through your institution's hazardous waste management program.
Option 2: In-Lab Neutralization for Small Quantities
For very small quantities, chemical neutralization can be performed to render the compound less reactive before it enters the waste stream. This procedure should only be carried out by trained personnel in a controlled laboratory setting. The principle behind this neutralization is the hydrolysis of the reactive benzyl bromide to the less hazardous benzyl alcohol. This reaction is facilitated by a base.
Step-by-Step Neutralization Protocol:
-
Prepare Neutralizing Agent: In a suitably sized beaker or flask equipped with a magnetic stirrer, prepare a 10% aqueous solution of sodium carbonate or a 5% aqueous solution of sodium hydroxide.[2]
-
Controlled Addition: While stirring vigorously, slowly add the this compound to the basic solution. The reaction can be exothermic, so slow addition is critical.
-
Reaction Time: Allow the mixture to stir at room temperature for at least 24 hours to ensure complete hydrolysis.
-
Verification (Optional but Recommended): The completion of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) to confirm the disappearance of the starting material.
-
Final Disposal: The resulting aqueous solution, containing the corresponding benzyl alcohol and inorganic salts, should be collected as hazardous waste and disposed of through your institution's EHS department. Never assume the neutralized solution can be poured down the drain without prior approval from EHS.
First Aid: Preparedness for Exposure
In the event of accidental exposure, immediate and appropriate first aid is critical.
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[8]
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[5] Remove all contaminated clothing while continuing to flush. Seek immediate medical attention.[8]
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[5] If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.[5]
By adhering to these rigorous safety and disposal protocols, laboratory professionals can effectively manage the risks associated with this compound, fostering a safe and compliant research environment.
References
-
National Center for Biotechnology Information. (n.d.). Benzyl Bromide. PubChem. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Benzyl Bromide. Retrieved from [Link]
-
Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
Sources
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- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. achmem.com [achmem.com]
- 4. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 5. westliberty.edu [westliberty.edu]
- 6. Benzyl Bromide | C7H7Br | CID 7498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. synquestlabs.com [synquestlabs.com]
A Senior Scientist's Guide to Personal Protective Equipment for Handling 3-Bromo-6-chloro-2-fluorobenzyl bromide
As researchers and drug development professionals, we handle reactive and hazardous compounds daily. 3-Bromo-6-chloro-2-fluorobenzyl bromide is one such reagent, valued for its role in synthesizing complex molecular scaffolds. However, its utility is matched by its significant hazards. This guide moves beyond a simple checklist to provide a deep, field-tested understanding of the necessary personal protective equipment (PPE) and handling protocols. Our objective is to build a self-validating system of safety that protects you, your colleagues, and your research.
Hazard Assessment: Understanding the "Why" Behind the PPE
This compound belongs to the benzyl bromide class of compounds, which are potent lachrymators and alkylating agents. The "benzyl bromide" functional group is highly reactive, readily alkylating nucleophiles found in biological macromolecules like DNA and proteins. This reactivity is the root cause of its corrosive and potentially mutagenic properties. Understanding this mechanism is critical to appreciating why stringent PPE is not merely recommended, but essential.
The compound is classified with significant health hazards, demanding a comprehensive approach to protection.[1][2]
| Hazard Classification | GHS Hazard Statement | Implication for Handling |
| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage.[1][2] | Contact with skin or eyes will cause immediate and severe tissue damage. This necessitates impermeable gloves, full-coverage clothing, and robust eye/face protection. |
| Acute Toxicity (Inhalation) | H332: Harmful if inhaled.[2] | Inhaling dust or vapors can cause significant respiratory harm. All handling must be performed within a certified chemical fume hood with appropriate respiratory protection. |
| Acute Toxicity (Oral) | H302: Harmful if swallowed.[2] | Ingestion can lead to serious health consequences. Strict hygiene practices and a ban on eating or drinking in the lab are critical. |
| Serious Eye Damage | H318/H319: Causes serious eye damage/irritation.[1][2][3] | The lachrymatory nature and corrosive properties mean that even minor vapor exposure can be severely irritating, while a direct splash can cause blindness.[4] |
| Respiratory Irritation | H335: May cause respiratory irritation.[1][3] | Vapors and dust are irritating to the entire respiratory tract.[5] |
| Potential Mutagenicity | H341: Suspected of causing genetic defects.[1] | The alkylating nature of this compound presents a long-term health risk, reinforcing the need to prevent any exposure. |
The Core Protocol: Required PPE from Head to Toe
A multi-layered approach to PPE is required. Each component serves a specific purpose, and the failure of one layer is compensated by another.
Eye and Face Protection: Your First Line of Defense
Due to the severe corrosive nature and lachrymatory effects of benzyl bromides, standard safety glasses are insufficient.
-
Primary Protection: Wear well-fitting, indirectly vented chemical splash goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[6][7][8]
-
Secondary Protection: A full-face shield must be worn over the chemical splash goggles. This provides a second barrier against splashes and protects the entire face from contact.
Causality: The combination of goggles and a face shield creates a redundant safety system. The goggles protect against vapors and small splashes that can travel under a shield, while the shield protects the face from the main impact of a larger splash.
Skin and Body Protection: An Impermeable Barrier
Direct contact causes severe chemical burns.[1][8] Your protection must be comprehensive and chosen for chemical resistance.
-
Gloves: Double-gloving is mandatory. Use two pairs of chemical-resistant nitrile gloves.[9] For prolonged operations, consider a more robust outer glove, such as neoprene.[10]
-
Why double-glove? This practice protects against a single point of failure. If the outer glove is torn or contaminated, the inner glove provides a clean barrier, allowing you to remove the compromised outer glove without exposing your skin. Always inspect gloves for tears or pinholes before use.[10][11]
-
-
Body: Wear a flame-retardant laboratory coat, fully buttoned. Over the lab coat, a chemical-resistant apron made of PVC or a similar impermeable material is required.[10]
-
Footwear: Fully enclosed, non-absorbent protective footwear is required to protect against spills.[10]
Respiratory Protection: Engineering Controls and Personal Equipment
Inhalation of this compound is harmful and causes severe irritation.[2][3][5]
-
Primary Engineering Control: All handling of this compound, including weighing, transfers, and reaction setup, must be conducted inside a certified chemical fume hood.[7][11]
-
Personal Respiratory Protection: If there is any risk of the fume hood failing or for emergency situations like a spill, respiratory protection is required. A full-face respirator with cartridges approved for organic vapors and acid gases (e.g., a combination cartridge) is the minimum requirement.[1][8][10] For large spills, a self-contained breathing apparatus (SCBA) is necessary.[7][10]
Operational and Emergency Procedures
Proper PPE is only effective when integrated into safe operational plans.
Pre-Operational Safety Check
Before handling the compound, perform this self-validating safety check. This workflow ensures that all safety parameters are met before an experiment begins.
Caption: Pre-Operational Safety Check Workflow.
Step-by-Step Spill Response
For minor spills (<100 mL or 100g) inside a chemical fume hood:
-
Alert & Evacuate: Alert personnel in the immediate area. Ensure no one enters the spill zone without proper PPE.
-
Don Full PPE: Before cleanup, don full PPE, including a full-face respirator.
-
Contain & Absorb: Cover the spill with an inert absorbent material like vermiculite, sand, or dry lime.[7][12] Do NOT use water or combustible materials.[12]
-
Collect: Carefully sweep or scoop the absorbed material into a designated, labeled container for halogenated organic waste.[9][12]
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Report: Report the incident to your institution's Environmental Health & Safety (EHS) department.
For spills outside a fume hood or larger spills, evacuate the lab immediately, close the doors, and contact your EHS emergency line.
First Aid: Immediate Actions Required
Immediate and correct first aid is critical. In all cases of exposure, call for immediate medical attention.[1][6]
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention. [1][3][6] |
| Skin Contact | Immediately take off all contaminated clothing. Flush skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention. [1][6] |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention. [1][6] |
| Ingestion | Do NOT induce vomiting.[1][6] Rinse the mouth thoroughly with water. If the person is conscious, have them drink a glass of water. Seek immediate medical attention. [1][6] |
Decontamination and Disposal Plan
Proper disposal is a crucial part of the safety lifecycle for this chemical.
-
Decontamination: All glassware that has come into contact with the compound should be rinsed with a suitable organic solvent (e.g., acetone) in the fume hood. This rinse solvent must be collected as halogenated organic waste. After the initial rinse, the glassware can be washed normally.
-
Waste Segregation: this compound and any materials contaminated with it are classified as halogenated organic waste .[9]
-
Waste Collection:
-
Collect all waste (solid compound, contaminated absorbents, rinse solvents) in a designated, compatible, and clearly labeled hazardous waste container.[1][9]
-
The container must be kept tightly sealed when not in use and stored in a cool, well-ventilated secondary containment area.[3][6][9]
-
Never mix halogenated waste with non-halogenated waste streams.[9]
-
-
Final Disposal: Arrange for pickup and disposal through your institution's certified hazardous waste management program.[1][6][9] Do not dispose of this chemical down the drain or by evaporation.[9]
By integrating this expert-level understanding of the hazards with a rigorous and multi-layered PPE and handling protocol, you can confidently and safely utilize this compound in your critical research endeavors.
References
-
Benzyl Bromide Hazard Summary. New Jersey Department of Health. [Link]
-
Personal Protective Equipment (PPE) Requirements. [Link]
-
Benzyl bromide Safety Data Sheet. Alfa Aesar. [Link]
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- 2. achmem.com [achmem.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. fishersci.com [fishersci.com]
- 5. synquestlabs.com [synquestlabs.com]
- 6. fishersci.com [fishersci.com]
- 7. ferris.imagewave.com [ferris.imagewave.com]
- 8. fishersci.com [fishersci.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. trical.com.au [trical.com.au]
- 11. store.sangon.com [store.sangon.com]
- 12. nj.gov [nj.gov]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
